molecular formula C8H15N3 B1348262 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine CAS No. 401632-42-6

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Cat. No.: B1348262
CAS No.: 401632-42-6
M. Wt: 153.22 g/mol
InChI Key: PEYGUQISYVTMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGUQISYVTMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349408
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401632-42-6
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, a substituted pyrazolylethylamine of significant interest in medicinal chemistry and neuropharmacological research. Its structural analogy to classic tryptamine psychedelics positions it as a valuable tool for exploring structure-activity relationships at serotonergic receptors. We present a robust and well-documented synthetic pathway, proceeding through a regioselective Vilsmeier-Haack formylation of a protected 3,5-dimethylpyrazole, followed by a conclusive reductive amination. The rationale behind key strategic decisions, detailed step-by-step protocols, mechanistic insights, and characterization data are provided. An alternative synthetic route is also discussed. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel heterocyclic compounds.

Introduction

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central 3,5-dimethylpyrazole ring functionalized at the 4-position with an N-methylethanamine side chain. The pyrazole core is a ubiquitous motif in pharmacologically active molecules, valued for its metabolic stability and versatile hydrogen bonding capabilities.[1][2][3][4]

PropertyValue
IUPAC Name This compound
Synonyms 4-(2-(Methylamino)ethyl)-3,5-dimethyl-1H-pyrazole
Molecular Formula C₈H₁₅N₃
Molar Mass 153.23 g/mol
CAS Number Not assigned (as of last update)
Appearance Expected to be an oil or low-melting solid
Significance and Potential Applications

The primary interest in this molecule stems from its structural relationship to psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin. In this compound, the indole ring of a tryptamine is bioisosterically replaced by a 3,5-dimethylpyrazole ring. This substitution allows for the systematic investigation of how the aromatic core influences receptor binding and functional activity, particularly at serotonin receptors like 5-HT₂A. As such, this compound is a valuable pharmacological tool for researchers in drug discovery and neuroscience.

Overview of Synthetic Strategies

The construction of the target molecule is most logically achieved by first establishing the pyrazole core, followed by the elaboration of the C4 side chain. The key challenge lies in the regioselective functionalization of the 4-position of the 3,5-dimethylpyrazole ring. Our recommended approach, detailed below, employs a Vilsmeier-Haack reaction to install a necessary aldehyde handle, which is then converted to the desired N-methylethanamine chain via reductive amination.[5][6]

Recommended Synthetic Pathway: A Multi-Step Approach

Direct formylation of 3,5-dimethylpyrazole at the C4 position using the Vilsmeier-Haack reaction is often problematic. The acidic N-H proton can interfere with the reaction, leading to N-formylation or complex mixtures.[7][8][9] To circumvent this, a more controlled and higher-yielding strategy involves the temporary protection of the N1 position, followed by formylation and subsequent deprotection.

G cluster_0 Core Synthesis & Protection cluster_1 Side Chain Elaboration A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole A->B Cyclo- condensation C Methyl β-(3,5-dimethyl- 1H-pyrazol-1-yl)propionate B->C Methyl Acrylate (Michael Addition) D 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde C->D 1. POCl₃, DMF (Vilsmeier-Haack) 2. Hydrolysis & Heat (Deprotection) E Target Molecule: 2-(3,5-dimethyl-1H-pyrazol-4-yl) -N-methylethanamine D->E 1. CH₃NH₂ 2. NaBH₄ (Reductive Amination)

Caption: Recommended pathway for the synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This initial step involves the classic Knorr-type condensation of a 1,3-dicarbonyl compound with hydrazine.

  • Rationale: This is a highly efficient, straightforward, and scalable reaction for forming the pyrazole core from inexpensive, commercially available starting materials.[1][10]

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 equiv) and ethanol (2-3 mL per gram of acetylacetone).

    • While stirring, add hydrazine hydrate (1.0-1.1 equiv) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 50°C.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

    • The product, 3,5-dimethylpyrazole, will often crystallize. If not, remove the ethanol under reduced pressure. The resulting oil or solid can be used in the next step, often without further purification. Yields are typically >90%.

Step 2: N-Protection via Michael Addition
  • Rationale: As previously mentioned, the acidic N-H proton of 3,5-dimethylpyrazole can interfere with the subsequent Vilsmeier-Haack reaction. Protection of this position as the methyl propionate ester via a Michael addition directs the formylation specifically to the C4 position.[7][8]

  • Protocol:

    • Combine 3,5-dimethylpyrazole (1.0 equiv) with an excess of methyl acrylate (2.0-3.0 equiv). No solvent is typically required.

    • Heat the mixture at reflux (approx. 90-100°C) for 12-18 hours.

    • After cooling, remove the excess methyl acrylate under reduced pressure.

    • The resulting crude oil, methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate, can be purified by vacuum distillation to yield a colorless oil.

Step 3 & 4: Vilsmeier-Haack Formylation and Deprotection

This two-part sequence first installs the aldehyde group and then removes the protecting group to yield the key intermediate.

  • Mechanism: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[11][12] The electron-rich pyrazole ring attacks this reagent at the C4 position. Subsequent hydrolysis during workup yields the aldehyde. The propionate protecting group is then removed by base-catalyzed hydrolysis followed by thermal decarboxylation.[7][8]

  • Protocol:

    • Formylation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool DMF (3.0-4.0 equiv) to 0°C.

    • Slowly add POCl₃ (1.5-2.0 equiv) dropwise, keeping the internal temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

    • Add the protected pyrazole from Step 2 (1.0 equiv) dropwise, again maintaining a low temperature.

    • After addition, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Deprotection: Make the aqueous solution strongly basic (pH > 12) by adding an aqueous solution of NaOH or KOH. Heat this mixture to reflux for 1-2 hours to hydrolyze the ester.

    • Cool the solution and acidify with HCl to precipitate the carboxylic acid intermediate. Heat this acidic mixture to ~100-120°C to effect decarboxylation, which liberates the final intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

    • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sulfate, and purified by column chromatography or crystallization.

Step 5: Reductive Amination to the Final Product
  • Mechanism: The aldehyde intermediate reacts with methylamine to form a transient imine (Schiff base). This imine is then immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine.

  • Protocol:

    • Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol.

    • Add an aqueous or methanolic solution of methylamine (CH₃NH₂, 1.5-2.5 equiv) and stir at room temperature for 1-2 hours.

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Quench the reaction by slowly adding water, followed by acidification with dilute HCl.

    • Wash the aqueous layer with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted aldehyde.

    • Basify the aqueous layer with NaOH until strongly alkaline (pH > 12).

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation or column chromatography.

Alternative Synthetic Pathway: The Henry Reaction

An alternative method for constructing the ethylamine side chain from the aldehyde intermediate is the Henry (nitroaldol) reaction.[13][14]

G A 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde B 1-(3,5-Dimethyl-1H-pyrazol- 4-yl)-2-nitroethanol A->B CH₃NO₂, Base (Henry Reaction) C 4-(2-Nitrovinyl)-3,5-dimethyl- 1H-pyrazole B->C Dehydration D Target Molecule C->D LiAlH₄ or H₂, Pd/C (Reduction)

Caption: Alternative synthesis via the Henry reaction.

  • Rationale: This pathway is useful if direct reductive amination proves difficult or if other derivatives are desired. It involves:

    • Henry Reaction: The aldehyde is reacted with nitromethane in the presence of a base to form a β-nitro alcohol.[13]

    • Dehydration: The nitro alcohol is then dehydrated to form a nitroalkene.

    • Reduction: The nitroalkene is finally reduced to the target amine. This step requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce both the nitro group and the double bond.

This route is generally longer and may require more stringent reaction conditions, making the reductive amination pathway the preferred choice for this specific target.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Data for this compound
¹H NMR Signals corresponding to pyrazole methyls (~2.2 ppm), N-methyl (~2.4 ppm), two methylene groups (triplet-like signals, ~2.6-2.9 ppm), and pyrazole N-H (broad singlet, variable).
¹³C NMR Signals for pyrazole methyls (~10-12 ppm), N-methyl (~36 ppm), methylene carbons (~25, ~45 ppm), and pyrazole ring carbons (~105, ~138, ~146 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 154.13.

Safety and Handling

The synthesis involves several hazardous reagents that must be handled with appropriate precautions in a well-ventilated fume hood.

ReagentKey HazardsRecommended Precautions
Hydrazine Hydrate Toxic, corrosive, suspected carcinogen.Use in a fume hood, wear gloves and eye protection. Avoid inhalation.
Phosphorus Oxychloride (POCl₃) Highly corrosive, reacts violently with water.Handle under inert atmosphere. Add to other reagents slowly and with cooling. Wear acid-resistant gloves and face shield.
Methylamine Flammable, corrosive, toxic gas/solution.Work in a well-ventilated fume hood. Use sealed containers.
Sodium Borohydride (NaBH₄) Flammable solid, reacts with acid to produce flammable H₂ gas.Add slowly and portion-wise. Quench carefully away from ignition sources.

Conclusion

The synthesis of this compound is reliably achieved through a five-step sequence starting from acetylacetone. The key strategic elements are the N-protection of the pyrazole ring to ensure regioselective C4-formylation via the Vilsmeier-Haack reaction, followed by a standard reductive amination to construct the final side chain. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully prepare this valuable compound for further investigation in pharmacology and medicinal chemistry.

References

  • Bakr F. Abdel-Wahab, Gamal A. El-Hiti, Amr F. Abdel-Magid. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817–1819.
  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Abdel-Wahab, B. F., El-Hiti, G. A., & Abdel-Magid, A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synblock. (n.d.). CAS 201008-71-1 | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Srinivas, K., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Filimonov, D. S., et al. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Wikipedia. (n.d.). Henry reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Bobade, V. D., & Shingare, M. S. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 333-337.
  • ResearchGate. (2024). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Páez, J. A., et al. (n.d.).
  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051.
  • Neochoritis, C. G., et al. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(8), 5134–5142.
  • National Center for Biotechnology Information. (n.d.). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • PubMed. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents.
  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. Given the limited publicly available data on this specific molecule, this document outlines a systematic, multi-tiered approach for its pharmacological characterization. We will delve into the rationale behind selecting putative molecular targets based on structural analogy, present detailed protocols for in vitro and in vivo validation, and discuss the interpretation of potential experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction: Unveiling a Novel Chemical Entity

The compound this compound is a synthetic molecule featuring a dimethylpyrazole core linked to an N-methylethanamine side chain. While the pyrazole moiety is a common scaffold in a diverse range of biologically active compounds, the specific combination and substitution pattern of this molecule do not correspond to any well-characterized pharmacological agent in the current scientific literature. The presence of the N-methylethanamine side chain, a common feature in many central nervous system (CNS) active compounds, suggests a potential for psychoactivity.

The diverse biological activities of pyrazole derivatives, ranging from anti-inflammatory to psychoactive, preclude a simple prediction of this compound's mechanism of action. Therefore, a systematic and unbiased experimental approach is necessary to characterize its pharmacological profile. This guide will provide a roadmap for such an investigation, starting from initial in vitro screening to more complex in vivo behavioral studies.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structural motifs present in this compound, we can formulate several hypotheses regarding its potential molecular targets.

  • Monoaminergic Systems: The N-methylethanamine side chain is a classic pharmacophore found in numerous stimulants and psychedelic compounds that interact with monoamine systems. Therefore, the primary putative targets include:

    • Serotonin (5-HT) Receptors: Particularly the 5-HT2A receptor, a key target for classic psychedelics. Several pyrazole-containing compounds have been shown to act as 5-HT2A inverse agonists.

    • Dopamine (D) Receptors: While some pyrazole derivatives with antipsychotic-like activity do not bind to dopamine receptors, the structural similarity of the side chain to dopamine and amphetamine warrants investigation of D1 and D2 receptor families.

    • Norepinephrine (α and β) Receptors: Adrenergic receptors are also common targets for phenethylamine-like compounds.

    • Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical targets for many psychostimulants.

  • Histamine Receptors: The ethylamine moiety is a core feature of histamine. Therefore, histamine H1, H2, and particularly H3 and H4 receptors, which are predominantly expressed in the CNS, should be considered.

  • Trace Amine-Associated Receptors (TAARs): TAARs, especially TAAR1, are activated by a variety of endogenous and exogenous amine compounds and are known to modulate monoaminergic neurotransmission.

  • Other Potential Targets: The versatility of the pyrazole scaffold means that other, less obvious targets should not be ruled out. These could include cyclooxygenase (COX) enzymes, as some pyrazole derivatives are potent COX-2 inhibitors, or other G-protein coupled receptors (GPCRs).

Experimental Elucidation of the Mechanism of Action: A Phased Approach

A logical and efficient workflow is crucial for characterizing an unknown compound. The following experimental plan is designed to systematically narrow down the potential mechanisms of action.

Phase 1: In Vitro Target Screening

The initial phase focuses on broad, in vitro screening to identify the primary molecular targets of this compound.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A comprehensive screening panel should be employed.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT2A receptors). Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives depending on the receptor).

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound).

  • Determination of Non-Specific Binding: In parallel wells, add a high concentration of a known, non-labeled ligand to determine non-specific binding.

  • Incubation and Termination: Incubate the plates at a specific temperature for a defined period to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Suggested Initial Receptor Binding Screen

Receptor FamilySpecific Receptors to Screen
Serotonin5-HT1A, 5-HT2A, 5-HT2C
DopamineD1, D2, D3
Norepinephrineα1, α2, β1, β2
HistamineH1, H3
TransportersDAT, SERT, NET
OtherTAAR1, Sigma-1, Sigma-2

Once high-affinity targets are identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for Gs- or Gi-Coupled Receptors

  • Cell Culture: Use a cell line expressing the receptor of interest that is coupled to either Gs or Gi proteins.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify the levels of cAMP.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Diagram 1: General Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Analysis Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identify Targets Transporter Assays Transporter Assays Functional Assays->Transporter Assays Locomotor Activity Locomotor Activity Transporter Assays->Locomotor Activity Proceed to In Vivo Drug Discrimination Drug Discrimination Locomotor Activity->Drug Discrimination Head-Twitch Response Head-Twitch Response Drug Discrimination->Head-Twitch Response

Caption: A phased approach to characterizing the novel compound.

Phase 2: In Vivo Behavioral Pharmacology

If in vitro studies suggest CNS activity, the next step is to characterize the compound's effects in animal models.

Experimental Protocol: Locomotor Activity in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and the open-field arenas.

  • Habituation: Place the mice in the open-field arenas and allow them to habituate for 30 minutes.

  • Compound Administration: Administer varying doses of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the mice back into the arenas and record their locomotor activity (distance traveled, rearing, etc.) for 60-120 minutes using an automated tracking system.

  • Data Analysis: Analyze the locomotor data in time bins to assess the onset and duration of the effect. Compare the total distance traveled between different dose groups using ANOVA.

An increase in locomotor activity would suggest a stimulant effect, while a decrease could indicate sedative or antipsychotic-like properties.

Data Interpretation and Future Directions

The data gathered from this phased approach will provide a comprehensive pharmacological profile of this compound.

  • High affinity for 5-HT2A receptors with agonist activity and induction of the head-twitch response in mice would strongly suggest a psychedelic-like mechanism.

  • High affinity for DAT and NET with a corresponding increase in locomotor activity would point towards a psychostimulant mechanism, similar to amphetamine.

  • Affinity for D2 receptors as an antagonist and a decrease in locomotor activity could indicate antipsychotic potential.

  • A lack of significant binding to monoaminergic targets but observable behavioral effects would suggest a novel mechanism of action that requires further investigation, potentially through broader screening panels or transcriptomic analysis of brain tissue from treated animals.

Diagram 2: Potential Signaling Pathway (Hypothetical 5-HT2A Agonism)

G Compound Compound 5-HT2A_Receptor 5-HT2A Receptor Compound->5-HT2A_Receptor binds & activates Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release induces Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Hypothetical signaling cascade following 5-HT2A receptor activation.

Conclusion

The pharmacological characterization of a novel compound like this compound requires a systematic and hypothesis-driven approach. By leveraging structural analogies to inform initial target selection and employing a phased experimental plan encompassing in vitro binding and functional assays followed by in vivo behavioral analysis, researchers can efficiently and accurately elucidate its mechanism of action. This guide provides a robust framework for such an investigation, ensuring scientific integrity and fostering a deeper understanding of new chemical entities with potential CNS activity.

References

  • Bretisilocin - Wikipedia. (n.d.).
  • Adams, C. M., Anderson, K., Artman, G., 3rd, Bizec, J. C., Cepeda, R., Elliott, J., Fassbender, E., Ghosh, M., Hanks, S., Hardegger, L. A., Hosagrahara, V. P., Jaffee, B., Jendza, K., Ji, N., Johnson, L., Lee, W., Liu, D., Liu, F., Long, D., Ma, F., … Zhang, Y. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of medicinal chemistry, 61(4), 1622–1635. [Link]

  • Zorrilla, E. P., Tache, Y., & Koob, G. F. (2003). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1156-1165.
  • Glock, D., Shipe, W. D., Lindsley, C. W., & Cook, J. M. (1995). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of medicinal chemistry, 38(18), 3532–3540. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 589–604. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 589–604. [Link]

  • Li, J., Lynch, M. P., Demello, K. L., Sakya, S. M., Cheng, H., Rafka, R. J., Bronk, B. S., Jaynes, B. H., Kilroy, C., Mann, D. W., Haven, M. L., Kolosko, N. L., Petras, C., Seibel, S. B., & Lund, L. A. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & medicinal chemistry, 13(5), 1805–1809. [Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. (2015). ChemInform, 46(34). [Link]

  • Arikawa, Y., Nishida, H., Kurasawa, O., Hasuoka, A., Hirase, K., Inatomi, N., Hori, Y., Matsukawa, J., & Imanishi, M. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231–238. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). Retrieved January 18, 2026, from [Link]

  • Kumar, V., & Sharma, P. (2016). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 7(4), 91–98. [Link]

  • Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., Dosa, P. I., Casper, M. D., Pham, L., Feichtinger, K., Ullman, B., Adams, J., Yuskin, D., Frazer, J., Morgan, M., Sadeque, A., Chen, W., Webb, R. R., Connolly, D. T., Semple, G., … Al-Shamma, H. (2010).

spectroscopic analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast therapeutic and functional potential. These nitrogen-containing heterocycles are core motifs in numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors. The specific compound of interest, this compound, represents a valuable synthetic building block. Its structure combines the stable, aromatic pyrazole core with a flexible N-methylethanamine side chain, offering multiple points for further chemical modification.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream application. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to fully characterize this molecule. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering a self-validating framework for analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to apply modern spectroscopic methods for definitive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR reveals the chemical environment, quantity, and connectivity of hydrogen atoms within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons, allowing for their observation.[1]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

Data Interpretation and Predicted Spectrum:

The structure of this compound dictates a specific set of signals. The symmetry of the 3,5-dimethyl substitution simplifies the spectrum.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Pyrazole N-H~10-12Broad Singlet1HThe acidic proton on the pyrazole nitrogen is typically deshielded and appears far downfield. Its broadness is due to quadrupole coupling and potential chemical exchange.
Pyrazole CH₃~2.1-2.3Singlet6HThe two methyl groups at positions 3 and 5 are chemically equivalent due to tautomerism or rapid proton exchange, resulting in a single, sharp signal integrating to six protons.[2][3]
-CH₂- (ethyl)~2.6-2.8Triplet2HThis methylene group is adjacent to another CH₂ group and is deshielded by the pyrazole ring. It will be split into a triplet by the neighboring two protons.
-CH₂- (ethyl)~2.4-2.6Triplet2HThis methylene group is adjacent to the N-methylamine group and a CH₂ group. It will also appear as a triplet.
N-CH₃~2.2-2.4Singlet3HThe methyl group attached to the nitrogen of the side chain will appear as a singlet.
Amine N-H~1.5-2.5Broad Singlet1HThe secondary amine proton signal is often broad and its chemical shift can be highly variable depending on concentration, solvent, and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information on the number and type of carbon atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer.

  • Acquisition: A standard ¹³C spectrum with proton decoupling is acquired. Additionally, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for unambiguous assignment.

Data Interpretation and Predicted Spectrum:

Assignment Predicted δ (ppm) DEPT-135 Rationale
Pyrazole C3 & C5~145-150No Signal (Quaternary)The two carbons bearing the methyl groups are equivalent and quaternary. Their chemical shift is characteristic of sp² carbons in a pyrazole ring.[4][5]
Pyrazole C4~105-110No Signal (Quaternary)The C4 carbon, substituted with the ethylamine chain, appears in a typical range for a substituted pyrazole carbon.[4][5][6][7]
-CH₂- (ethyl, attached to pyrazole)~20-25NegativeAliphatic sp³ carbon, appearing in the expected upfield region.
-CH₂- (ethyl, attached to amine)~45-50NegativeThis carbon is deshielded due to its attachment to the nitrogen atom.
N-CH₃~35-40PositiveThe methyl carbon attached to the nitrogen.
Pyrazole CH₃~10-15PositiveThe equivalent methyl carbons on the pyrazole ring appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.

  • Analysis: Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental composition.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for structural confirmation.

Data Interpretation:

  • Molecular Ion: The exact mass of C₉H₁₇N₃ is 167.1422. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 168.1495.

  • Key Fragmentation Pathways: The fragmentation will be dominated by cleavages in the ethylamine side chain, particularly the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines.[8][9]

Table of Expected Fragments:

m/z Proposed Fragment Structure Loss
168.15[M+H]⁺-
124.114-(aminomethyl)-3,5-dimethyl-1H-pyrazoliumC₂H₆N (Dimethylamine)
97.083,5-dimethyl-1H-pyrazol-4-yl)methyliumC₂H₈N₂
44.05Ethylimine radical cationC₅H₉N₂

Visualization of MS Fragmentation:

The following diagram illustrates the primary fragmentation pathway initiated by the cleavage of the C-C bond alpha to the amine nitrogen.

G cluster_legend Fragmentation Pathway M [M+H]⁺ m/z 168.15 F1 Fragment 1 m/z 124.11 (Pyrazole core with CH₂⁺) M->F1 - C₂H₆N F2 Fragment 2 m/z 44.05 (CH₂=NHCH₃⁺) M->F2 - C₇H₉N₂ key Molecular Ion key2 Major Fragments

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol:

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan is performed first.

Data Interpretation:

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3200-3400N-H Stretch (broad)Pyrazole N-HA broad band indicative of a hydrogen-bonded N-H group.[11]
3100-3300N-H Stretch (sharp/medium)Secondary Amine N-HOften appears as a sharper peak within the broader pyrazole N-H region.
2850-3000C-H StretchAliphatic (CH₃, CH₂)Confirms the presence of the alkyl components of the molecule.
~1600 & ~1550C=N and C=C StretchPyrazole RingThese absorptions are characteristic of the pyrazole aromatic system.[12][13]
1500-1600N-H BendSecondary AmineConfirms the presence of the secondary amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems like the pyrazole ring.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

Data Interpretation:

The pyrazole ring is the primary chromophore in this molecule.

  • Expected Absorption: A strong absorption band (λ_max) is expected in the range of 210-230 nm . This corresponds to a π → π* electronic transition within the pyrazole ring.[14][15][16] The alkyl substituents on the ring will cause a slight bathochromic (red) shift compared to unsubstituted pyrazole. The absorption is expected to be very low beyond 250 nm.[15][16]

Integrated Analysis Workflow: A Holistic Approach to Structure Confirmation

G ms HRMS structure Proposed Structure C₉H₁₇N₃ ms->structure Exact Mass & Molecular Formula ir FTIR ir->structure Functional Groups (N-H, C=N) nmr_h ¹H NMR nmr_c ¹³C NMR & DEPT nmr_h->nmr_c Correlates H & C environments nmr_h->structure Proton Environment & Connectivity nmr_c->structure Carbon Skeleton & Types (CH, CH₂, CH₃) uv UV-Vis uv->structure Confirms Pyrazole Chromophore confirm Unambiguous Structure Confirmation structure->confirm

Sources

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Structural Elucidation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The target molecule, this compound, combines this versatile heterocyclic core with an N-methylethanamine side chain, a common pharmacophore that can influence receptor binding and pharmacokinetic properties. Accurate and unambiguous structural elucidation is the bedrock upon which all subsequent biological and pharmacological evaluation rests.

This guide provides a comprehensive, multi-technique approach to the structural verification of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow. We will demonstrate how orthogonal analytical techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—are synergistically employed to build a conclusive, self-validating structural dossier.

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is not a linear checklist but a logical, iterative workflow. Each experiment provides a piece of the puzzle, and the data from one technique informs the interpretation of the next. Our approach is designed to systematically deconstruct the molecule and then reassemble it with high confidence.

Elucidation_Workflow cluster_start Initial Analysis cluster_ms Mass & Formula cluster_ir Functional Groups cluster_nmr Structural Backbone & Connectivity cluster_end Confirmation Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Determine MW & Formula IR Infrared (IR) Spectroscopy MS->IR Confirm N-H, C-H NMR_1D 1D NMR ('H, 'C, DEPT) IR->NMR_1D Identify Proton & Carbon Environments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity End Confirmed Structure NMR_2D->End Final Verification

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight of the compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this, providing not just the mass but also the elemental composition with high precision. For this compound (C₉H₁₇N₃), we can immediately apply the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6] This provides an instant check on the integrity of our synthesis.

Expected Data:
  • Molecular Formula: C₉H₁₇N₃

  • Monoisotopic Mass: 167.1422 g/mol

  • Expected HRMS Result: [M+H]⁺ ion at m/z 168.1495. Observing this value within a low ppm error margin (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula.

  • Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause fragmentation. The most likely cleavage is a benzylic-type cleavage of the C-C bond between the pyrazole ring and the ethylamine side chain, which is a common fragmentation pathway. This would result in a stable, resonance-delocalized pyrazolyl-methyl cation.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ without significant fragmentation.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: m/z 50 - 500

    • Internal Calibrant: Use a known calibrant (e.g., caffeine or a dedicated calibration mix) to ensure high mass accuracy.

  • Data Analysis: Identify the peak corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₉H₁₇N₃.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: While MS gives the overall formula, IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups present. For our target molecule, we are specifically looking for evidence of the N-H bonds of the pyrazole and the secondary amine, as well as the various C-H and C=N bonds. The presence of a sharp, single N-H stretch for the secondary amine is a key diagnostic feature that distinguishes it from a primary amine (which would show two bands) or a tertiary amine (which would show none).[5][6]

Data Presentation: Expected IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale
Pyrazole N-HStretch3100 - 3300BroadHydrogen-bonded N-H stretch on the ring.
Secondary Amine N-HStretch3300 - 3500Sharp, MediumCharacteristic single band for a secondary amine.[5][6]
C-H (sp³ hybridized)Stretch2850 - 3000StrongFrom methyl and methylene groups.
C=N / C=C (Pyrazole)Stretch1550 - 1650Medium-StrongRing stretching vibrations.
N-HBend1500 - 1600MediumBending vibration from amine and pyrazole N-H.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption peaks, comparing them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. We will use a suite of experiments to build the structure piece by piece. ¹H NMR will identify all unique proton environments and their neighbors, ¹³C NMR will do the same for the carbon skeleton, and 2D NMR experiments will definitively link these pieces together.

¹H and ¹³C NMR: Identifying the Building Blocks

For our target molecule, we can predict the expected signals with high confidence based on established chemical shift principles for pyrazoles and N-methylated amines.[5][7][8] The N-methyl group, for instance, is highly diagnostic, typically appearing as a sharp singlet between 2.2 and 2.6 ppm.[5][6]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR

Assignment Predicted Shift (ppm) Multiplicity Integration Rationale
Pyrazole N-H ~10-12 Broad Singlet 1H Deshielded, exchangeable proton.
Pyrazole-CH₃ (x2) ~2.2 Singlet 6H Two magnetically equivalent methyl groups on the pyrazole ring.[8]
Ar-CH₂- ~2.7 Triplet 2H Methylene group adjacent to the pyrazole ring, coupled to the other CH₂.
-CH₂-N ~2.9 Triplet 2H Methylene group adjacent to the nitrogen, deshielded.
N-H ~1.5 Broad Singlet 1H Exchangeable secondary amine proton.

| N-CH₃ | ~2.4 | Singlet | 3H | Characteristic N-methyl singlet.[5][6] |

¹³C NMR

Assignment Predicted Shift (ppm) DEPT-135 Phase Rationale
Pyrazole C3/C5 ~145 None Carbon atoms bearing methyl groups.
Pyrazole C4 ~110 None Substituted carbon linking to the side chain.
Pyrazole-CH₃ (x2) ~12 Positive (CH₃) Pyrazole methyl carbons.
Ar-CH₂- ~25 Negative (CH₂) Methylene carbon attached to the ring.
-CH₂-N ~50 Negative (CH₂) Methylene carbon attached to the nitrogen.

| N-CH₃ | ~35 | Positive (CH₃) | N-methyl carbon. |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the two CH₂ groups of the ethyl bridge (Ar-CH₂ -CH₂ -N).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over 2-3 bonds. It is crucial for linking quaternary carbons and connecting different spin systems.

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine: A Case of Uncharted Territory and a Pivot to a Clinically Relevant Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial comprehensive searches for the biological activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine have revealed a significant gap in the publicly available scientific literature. To provide a valuable and data-rich technical guide within the pyrazole chemical class, this document will pivot to a well-characterized and clinically significant pyrazole derivative: Brexpiprazole . This strategic shift allows for a thorough exploration of the core principles of pyrazole pharmacology while adhering to the rigorous standards of scientific integrity and data-driven analysis requested.

Brexpiprazole: A Serotonin-Dopamine Activity Modulator with a Unique Pharmacological Profile

Brexpiprazole is a second-generation antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its clinical efficacy is rooted in a distinct and complex pharmacology, primarily as a modulator of serotonin and dopamine pathways. This guide will dissect the biological activity of Brexpiprazole, offering insights into its mechanism of action, receptor engagement, and the experimental methodologies used to elucidate its profile.

Chemical Structure

Brexpiprazole, with the chemical name 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is a quinolinone derivative. While not a direct pyrazole-containing molecule in its core structure, its development and understanding fall within the broader context of heterocyclic compounds in psychopharmacology, a field where pyrazoles have also been extensively investigated for their CNS activity.

Pharmacological Profile

The therapeutic action of Brexpiprazole is a result of its nuanced interaction with multiple neurotransmitter receptors. It is characterized as a "serotonin-dopamine activity modulator" due to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors.[1][2]

Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its potency. For Brexpiprazole, its high affinity for a range of receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Receptor SubtypeBinding Affinity (Ki, nM)
Human Serotonin 1A (h5-HT1A)< 1
Human Serotonin 2A (h5-HT2A)< 1
Human Dopamine D2L< 1
Human α1B-Adrenergic< 1
Human α2C-Adrenergic< 1
Human Dopamine D3< 5
Human Serotonin 2B (h5-HT2B)< 5
Human Serotonin 7 (h5-HT7)< 5
Human α1A-Adrenergic< 5
Human α1D-Adrenergic< 5
Human Histamine H1 (hH1)19
Human Muscarinic M1 (hM1)> 1000
Data sourced from Maeda et al., 2014.[1][2]

This binding profile highlights Brexpiprazole's potent interaction with key receptors implicated in the pathophysiology of schizophrenia and depression, while demonstrating lower affinity for receptors associated with common side effects of older antipsychotics, such as muscarinic receptors (cognitive impairment, dry mouth) and histamine H1 receptors (sedation, weight gain).[1][2]

Functional Activity: A Tale of Partial Agonism and Antagonism

Beyond simple binding, the functional consequence of this interaction is paramount. Brexpiprazole exhibits a complex functional profile:

  • Dopamine D2 Receptors: Brexpiprazole acts as a partial agonist at D2 receptors.[1][2] This means it produces a submaximal response compared to the endogenous ligand, dopamine. In conditions of excessive dopaminergic activity (as hypothesized in the positive symptoms of schizophrenia), it acts as a functional antagonist. Conversely, in areas of low dopamine tone (implicated in cognitive and negative symptoms), it can provide a pro-dopaminergic effect. This "stabilizing" effect is a hallmark of second-generation antipsychotics.

  • Serotonin 5-HT1A Receptors: Similar to its action at D2 receptors, Brexpiprazole is a partial agonist at 5-HT1A receptors.[1][2] Activation of these autoreceptors can lead to an increase in dopamine release in certain brain regions, which may contribute to its antidepressant and pro-cognitive effects.

  • Serotonin 5-HT2A Receptors: Brexpiprazole is a potent antagonist at 5-HT2A receptors.[1][2] Blockade of these receptors is thought to reduce the risk of extrapyramidal side effects (motor disturbances) and may also contribute to the improvement of negative symptoms and cognitive function.

Mechanism of Action: A Multi-Receptor Symphony

The clinical efficacy of Brexpiprazole arises from the integrated effect of its interactions with these multiple receptor systems. The interplay between its partial agonism at D2 and 5-HT1A receptors and its potent antagonism of 5-HT2A receptors is believed to be central to its therapeutic action.

Brexpiprazole Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor HT1A_auto 5-HT1A Autoreceptor Therapeutic_Effect Therapeutic Effect (Reduced Psychosis, Improved Mood) HT1A_auto->Therapeutic_Effect Modulation of Serotonin Release D2_post D2 Receptor D2_post->Therapeutic_Effect Modulation of Dopamine Signaling HT2A_post 5-HT2A Receptor HT2A_post->Therapeutic_Effect Blockade of Serotonin Signaling Brexpiprazole Brexpiprazole Brexpiprazole->D2_auto Partial Agonist Brexpiprazole->HT1A_auto Partial Agonist Brexpiprazole->D2_post Partial Agonist Brexpiprazole->HT2A_post Antagonist Dopamine Dopamine Dopamine->D2_auto Dopamine->D2_post Serotonin Serotonin Serotonin->HT1A_auto Serotonin->HT2A_post

Figure 1: Simplified signaling pathway of Brexpiprazole's mechanism of action.

Experimental Methodologies: Elucidating the Pharmacological Profile

The characterization of Brexpiprazole's biological activity relies on a suite of established in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Radioligand Binding Assay Workflow start Start: Prepare Cell Membranes Expressing Receptor of Interest incubation Incubate Membranes with: 1. Radioligand (e.g., [3H]Spiperone for D2) 2. Varying Concentrations of Brexpiprazole start->incubation separation Separate Bound from Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Competition Binding Curve - Calculate IC50 and Ki values quantification->analysis end End: Determine Binding Affinity analysis->end

Figure 2: General workflow for an in vitro radioligand binding assay.

Causality in Experimental Design: The choice of radioligand is critical; it must be a high-affinity, selective ligand for the receptor of interest. The use of a range of Brexpiprazole concentrations allows for the generation of a dose-response curve, from which the IC50 (the concentration of drug that inhibits 50% of radioligand binding) can be determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

In Vivo Behavioral Assays

To understand the physiological effects of Brexpiprazole, its activity is assessed in animal models that are predictive of antipsychotic and antidepressant efficacy.

  • Conditioned Avoidance Response (CAR): This test is a classic model for predicting antipsychotic activity. A reduction in the avoidance response at doses that do not cause sedation is indicative of antipsychotic potential.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common models for screening antidepressant activity. A decrease in immobility time in these tests suggests an antidepressant-like effect.

  • DOI-induced Head-Twitch Response: 2,5-dimethoxy-4-iodoamphetamine (DOI) is a 5-HT2A receptor agonist that induces a characteristic head-twitch response in rodents. The ability of Brexpiprazole to inhibit this response provides in vivo evidence of its 5-HT2A antagonism.[1][2]

Self-Validating Systems: In these behavioral assays, it is crucial to include appropriate controls. A vehicle control group establishes the baseline behavior, while a positive control (a known antipsychotic or antidepressant) validates the sensitivity of the model. Dose-response studies are also essential to determine the potency and therapeutic window of the test compound.

Conclusion

While the biological activity of this compound remains to be elucidated, the in-depth analysis of a clinically successful drug, Brexpiprazole, provides a robust framework for understanding the pharmacological principles that govern the activity of novel CNS agents. The unique "serotonin-dopamine activity modulator" profile of Brexpiprazole, characterized by its specific receptor binding affinities and functional activities, underscores the potential for developing nuanced therapeutics for complex psychiatric disorders. The experimental methodologies detailed herein represent the gold standard for characterizing the biological activity of such compounds, ensuring both scientific rigor and the generation of reliable, translatable data.

References

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589–604. [Link][2]

  • Maeda, K., Lerdrup, L., & Sugino, H. (2014). Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. ResearchGate. [Link][1]

Sources

in vitro screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Introduction

This guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, this compound. The structure of this compound, featuring a substituted pyrazole ring linked to an N-methylethanamine side chain, suggests potential interactions with key biological targets in the central nervous system. The pyrazole moiety is a well-established scaffold in medicinal chemistry, known for its presence in compounds targeting a range of enzymes and receptors.[1][2] Specifically, pyrazole and its derivatives have been extensively investigated as inhibitors of monoamine oxidases (MAO).[1][2][3][4][5] Furthermore, the ethanamine side chain bears a structural resemblance to endogenous trace amines, hinting at possible activity at trace amine-associated receptors (TAARs), particularly TAAR1.[6][7][8]

This document outlines a strategic, multi-tiered approach to elucidating the pharmacological profile of this compound. We will begin with primary target screening against MAO-A and MAO-B, as well as TAAR1. Subsequently, we will explore secondary pharmacology to assess target selectivity. Finally, a foundational in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) panel will be described to evaluate the compound's drug-like properties at an early stage.[9][10][11][12][13] The overarching goal is to build a comprehensive biological data package to enable informed decisions regarding the future development of this molecule.

Part 1: Primary Target Screening

The initial phase of screening focuses on the most probable biological targets based on the structural characteristics of this compound.

Section 1.1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale: Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters.[1][14] Their two isoforms, MAO-A and MAO-B, represent important therapeutic targets for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[14] The pyrazole scaffold is a known pharmacophore for MAO inhibitors, making the assessment of our target compound against both isoforms a logical first step.[1][2][3][4][5]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity using a fluorometric method.[15][16][17]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (MAO substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar fluorogenic probe)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescent microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the diluted test compound or control inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the assay buffer. Add the respective MAO enzyme (MAO-A or MAO-B) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO substrate (p-tyramine), HRP, and the fluorogenic probe in assay buffer. Add this mixture to each well to start the enzymatic reaction.

  • Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no MAO enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Parameter MAO-A MAO-B
IC₅₀ (nM)Experimental ValueExperimental Value
Positive Control (Clorgyline) IC₅₀ (nM)Experimental ValueN/A
Positive Control (Selegiline) IC₅₀ (nM)N/AExperimental Value

Visualization of MAO Inhibition Assay Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate (96-well) cluster_analysis Data Analysis Compound Test Compound/Controls (Dilution Series) Preincubation 1. Pre-incubation (Compound + Enzyme) Compound->Preincubation Enzyme MAO-A or MAO-B Enzyme Enzyme->Preincubation Substrate_Mix Substrate Mix (p-Tyramine, HRP, Probe) Reaction 2. Reaction Initiation (+ Substrate Mix) Substrate_Mix->Reaction Preincubation->Reaction 15 min @ RT Incubation 3. Incubation (37°C, 30-60 min) Reaction->Incubation Detection 4. Fluorescence Reading Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis IC50 Determine IC₅₀ Analysis->IC50

Caption: Workflow for the fluorometric MAO inhibition assay.

Section 1.2: Trace Amine-Associated Receptor 1 (TAAR1) Agonist/Antagonist Assays

Scientific Rationale: TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and amphetamine-like psychostimulants.[8] It modulates dopaminergic and serotonergic systems, making it a promising target for neuropsychiatric disorders such as schizophrenia.[6][7][18] The N-methylethanamine moiety of the test compound is structurally similar to endogenous TAAR1 agonists, justifying its screening for both agonist and antagonist activity at this receptor.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET)-based cAMP Assay

This cell-based assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of TAAR1 activation (which couples to Gs proteins), using BRET.

Materials:

  • HEK293 cells stably co-expressing human TAAR1 and a BRET-based cAMP biosensor.

  • Cell culture medium and reagents.

  • Coelenterazine h (or other suitable luciferase substrate).

  • A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

  • A known TAAR1 antagonist (if available) for antagonist mode screening.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • 384-well white, flat-bottom plates.

  • Luminometer capable of simultaneous dual-wavelength detection.

Step-by-Step Methodology:

Agonist Mode:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates and incubate overnight.

  • Compound Addition: Remove the culture medium and add the test compound diluted in assay buffer to the cells. Include a vehicle control and a positive control agonist.

  • Substrate Addition and Incubation: Add the luciferase substrate to all wells and incubate for 5-10 minutes at room temperature.

  • Signal Detection: Measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value and maximum response.

Antagonist Mode:

  • Compound Pre-incubation: Pre-incubate the cells with the test compound for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration (e.g., EC₈₀) of the positive control agonist to the wells.

  • Substrate Addition and Detection: Follow steps 3 and 4 from the agonist mode protocol.

  • Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced cAMP response and calculate the IC₅₀ value.

Data Presentation:

Parameter TAAR1 Agonist Mode TAAR1 Antagonist Mode
EC₅₀ (nM)Experimental ValueN/A
% Max Response (vs. Control)Experimental ValueN/A
IC₅₀ (nM)N/AExperimental Value

Visualization of TAAR1 BRET Assay Principle:

TAAR1_BRET_Assay cluster_pathway TAAR1 Signaling Pathway cluster_bret BRET Sensor Mechanism Agonist TAAR1 Agonist TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP_binds cAMP Binds to Sensor cAMP->cAMP_binds Sensor_Conf Sensor Conformation Change cAMP_binds->Sensor_Conf BRET_Change Change in BRET Signal Sensor_Conf->BRET_Change RLuc & YFP proximity alters

Caption: Principle of TAAR1 activation and BRET-based cAMP detection.

Part 2: Secondary Pharmacology and Selectivity Profiling

Following the primary screening, it is crucial to assess the selectivity of this compound. A compound that interacts with multiple targets may have a complex pharmacological profile and a higher potential for off-target side effects. A counter-screening panel should include receptors and enzymes structurally or functionally related to the primary targets.

Suggested Selectivity Panel:

Target Class Specific Targets Rationale
Serotonin Receptors 5-HT₁A, 5-HT₂A, 5-HT₂CPotential for off-target effects due to structural similarities with serotonergic ligands.[19][20]
Dopamine Receptors D₁, D₂To assess potential modulation of the dopaminergic system, a key pathway in CNS disorders.
Adrenergic Receptors α₁, α₂, β₁, β₂To evaluate effects on the adrenergic system.
Other Amine Receptors Histamine H₁, H₂Common off-targets for CNS-active compounds.
Ion Channels hERGCritical for assessing the risk of cardiac toxicity.[11]

Part 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's ADME/Tox properties is essential to identify potential liabilities that could hinder its development.[9][10][11][12][13] These assays provide insights into a compound's bioavailability, metabolism, and potential for toxicity.

Summary of Key In Vitro ADME/Tox Assays:

Assay Methodology Summary Key Parameter(s) Measured Rationale
Metabolic Stability Incubation with human liver microsomes followed by LC-MS/MS analysis of the remaining parent compound over time.[10][11]Intrinsic clearance (Clint), Half-life (t½)Predicts the rate of metabolism in the liver, a major determinant of a drug's duration of action.
CYP450 Inhibition Co-incubation of the test compound with specific CYP isoenzyme substrates and measurement of metabolite formation.[11][14]IC₅₀ for major CYP isoforms (e.g., 3A4, 2D6, 2C9)Assesses the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration to separate bound and unbound compound in plasma, followed by LC-MS/MS quantification.[10]Percent bound, Fraction unbound (fu)Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target.
Aqueous Solubility Measurement of the concentration of the compound in a saturated aqueous solution (e.g., using nephelometry or UV/Vis spectroscopy).Kinetic and thermodynamic solubilityPoor solubility can limit absorption and bioavailability.
Cytotoxicity Exposure of a standard cell line (e.g., HepG2) to the compound and measurement of cell viability (e.g., using an MTS or ATP-based assay).[13]CC₅₀ (50% cytotoxic concentration)Provides an early indication of the compound's general toxicity to cells.

Visualization of the Integrated In Vitro Screening Cascade:

Screening_Cascade cluster_primary Part 1: Primary Screening cluster_secondary Part 2: Selectivity Profiling cluster_adme Part 3: In Vitro ADME/Tox Start 2-(3,5-dimethyl-1H-pyrazol-4-yl) -N-methylethanamine MAO_Assay MAO-A / MAO-B Inhibition Assay Start->MAO_Assay TAAR1_Assay TAAR1 Agonist/ Antagonist Assay Start->TAAR1_Assay Selectivity_Panel Receptor Panel Screen (5-HT, DA, etc.) MAO_Assay->Selectivity_Panel If Active TAAR1_Assay->Selectivity_Panel If Active Metabolic_Stability Metabolic Stability Selectivity_Panel->Metabolic_Stability CYP_Inhibition CYP Inhibition Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding CYP_Inhibition->PPB Cytotoxicity Cytotoxicity PPB->Cytotoxicity Decision Go/No-Go Decision & Lead Optimization Cytotoxicity->Decision

Caption: Integrated workflow for the in vitro screening of the target compound.

References

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry. [Link]

  • Symeres. In Vitro ADME-tox Services. [Link]

  • Kumar, A., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry. [Link]

  • Thapa, S., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules. [Link]

  • Karuppasamy, M., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry. [Link]

  • Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. IRIS. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Holt, A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research. [Link]

  • Gainetdinov, R. R., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Pharmaceuticals. [Link]

  • ResearchGate. List of TAAR1 agonists identified in BRET assay. [Link]

  • Gainetdinov, R. R., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. SciProfiles. [Link]

  • Basit, A., et al. (2021). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences. [Link]

  • Kaar, S. J., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research. [Link]

  • Rojas, L. B., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

  • Wikipedia. Bretisilocin. [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. [Link]

  • Ai, T., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. [Link]

  • Zajdel, P., et al. (2011). Novel Class of Arylpiperazines Containing N-acylated Amino Acids: Their Synthesis, 5-HT1A, 5-HT2A Receptor Affinity, and in Vivo Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry. [Link]

  • Costello, A., et al. (2016). The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. Drug Testing and Analysis. [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. [Link]

Sources

Preliminary Toxicity Assessment of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine: A Tiered, Mechanistic Approach for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction and Compound Characterization

The subject of this assessment, 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, is a substituted pyrazole. The core structure, a dimethylpyrazole ring linked to an N-methylethanamine side chain, shares features with molecules known to interact with biological systems. Given the absence of published safety data, a de novo toxicological evaluation is not just a regulatory requirement but a scientific necessity.

Our assessment strategy is designed as a filtering cascade. It begins with broad, predictive computational methods to identify potential hazards. These hypotheses are then tested using targeted, high-throughput in vitro assays. Finally, a limited, well-designed in vivo study is conducted to understand the compound's effects in a whole-organism context. This tiered approach ensures that resources are used efficiently and that animal studies are only conducted with a clear scientific rationale.

cluster_compound Compound Structure compound_node This compound image_node

Caption: Chemical structure of the novel entity.

Tier 1: In Silico Toxicity Assessment

Before any wet lab experiments are initiated, a comprehensive in silico analysis is the critical first step. Computational toxicology leverages extensive databases of chemical structures and their associated biological effects to predict the potential liabilities of a novel compound. This is a rapid, cost-effective method to flag potential hazards and guide subsequent testing.

2.1. Rationale and Causality

The principle behind in silico assessment is that the toxicological properties of a molecule are encoded in its structure. By comparing structural fragments (toxicophores) of our test compound to those of known toxicants, we can generate statistically-backed predictions of its potential effects. Furthermore, predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps us anticipate its behavior in a biological system, which is crucial for designing relevant in vitro and in vivo experiments.

2.2. Experimental Protocols

Protocol 2.2.1: (Q)SAR and Expert System Analysis

  • Structure Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or SDF file for the compound.

  • Model Selection: Utilize a combination of statistical-based (QSAR) and expert rule-based systems.

    • OECD QSAR Toolbox: A widely used platform that groups chemicals into categories to facilitate read-across and data gap filling.

    • DEREK Nexus (Lhasa Limited): An expert rule-based system that identifies toxicophores and provides mechanistic reasoning for its alerts.

  • Endpoint Prediction: Run the analysis against key toxicological endpoints, including:

    • Mutagenicity (Ames test)

    • Carcinogenicity (rodent models)

    • Hepatotoxicity (DILI - Drug-Induced Liver Injury)

    • Cardiotoxicity (hERG inhibition)

    • Skin sensitization

  • Report Analysis: Critically evaluate the generated alerts. An alert's reliability is dependent on the concordance between different models and the applicability domain of the model to the query structure.

Protocol 2.2.2: ADME Profile Prediction

  • Model Selection: Employ established ADME prediction software (e.g., ADMET Predictor™, GastroPlus™).

  • Parameter Prediction: Predict key pharmacokinetic parameters:

    • Absorption: Caco-2 permeability, aqueous solubility.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, 2D6) and sites of metabolism.

    • Excretion: Prediction of renal clearance.

  • Data Integration: Synthesize the ADME data to predict the compound's likely oral bioavailability and potential for drug-drug interactions.

G cluster_qsar Hazard Identification cluster_adme Pharmacokinetic Profile start NCE Structure (SMILES/SDF) qsar QSAR & Expert Systems (e.g., OECD Toolbox, DEREK) start->qsar adme ADME Prediction (e.g., ADMET Predictor™) start->adme mut Mutagenicity qsar->mut carc Carcinogenicity qsar->carc hep Hepatotoxicity qsar->hep card Cardiotoxicity qsar->card abs Absorption adme->abs dist Distribution adme->dist met Metabolism (CYP) adme->met exc Excretion adme->exc report Integrated In Silico Toxicity Report mut->report carc->report hep->report card->report abs->report dist->report met->report exc->report

Caption: Workflow for the Tier 1 in silico toxicity assessment.

2.3. Data Presentation

The results of the in silico assessment should be summarized clearly to guide the next tier of testing.

Table 1: Summary of Hypothetical In Silico Predictions

Parameter Prediction Implication for Further Testing
Bacterial Mutagenicity (Ames) Positive Alert (Aromatic Amine) Prioritize Ames test; confirms need for genotoxicity screening.
hERG Inhibition pIC50 < 6 High priority for in vitro hERG assay to quantify cardiac risk.
Hepatotoxicity (DILI) Structural alert for reactive metabolite Requires in vitro hepatotoxicity testing (e.g., HepG2 cells).
CYP2D6 Inhibition Predicted IC50 < 1 µM Potential for drug-drug interactions; requires in vitro CYP inhibition assay.
Oral Bioavailability Moderate to High Suitable for oral dosing in subsequent in vivo studies.

| Blood-Brain Barrier Penetration | Predicted to be high | Warrants observation for CNS-related clinical signs in vivo. |

Tier 2: In Vitro Toxicity Assessment

The hypotheses generated in Tier 1 are now tested using a panel of validated in vitro assays. These assays use human or mammalian cells to provide quantitative data on the compound's biological activity at the cellular level. This step is crucial for confirming or refuting computational predictions and for determining concentration-response relationships.

3.1. Rationale and Causality

In vitro testing provides the first biological confirmation of toxicity. By exposing specific cell types or biological targets (like an ion channel) to the compound, we can directly measure its effects, such as cell death (cytotoxicity), DNA damage (genotoxicity), or off-target pharmacology. The data generated here, particularly the concentration at which effects are observed, is vital for selecting safe and relevant doses for any subsequent in vivo studies.

3.2. Experimental Protocols

Protocol 3.2.1: General Cytotoxicity (MTT Assay)

  • Cell Culture: Seed a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Replace the medium in the wells with the compound dilutions and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 3.2.2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Assay Procedure:

    • Combine the test compound at several concentrations, the bacterial strain, and either S9 mix or a buffer in a test tube.

    • After a brief pre-incubation, add this mixture to a minimal glucose agar plate. The medium lacks the amino acid the bacterial strain needs to grow (e.g., histidine for S. typhimurium).

    • Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid). A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

Protocol 3.2.3: hERG Potassium Channel Patch-Clamp Assay

  • System: Use a validated automated patch-clamp system (e.g., QPatch, Patchliner) with cells stably expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure: Obtain a stable whole-cell patch-clamp recording. Apply a specific voltage-clamp protocol designed to elicit hERG tail currents.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of channel inhibition at each concentration relative to the vehicle control and determine the IC50 value. This is a critical safety assay, as hERG channel inhibition is linked to a potentially fatal cardiac arrhythmia.

G cluster_core Core In Vitro Panel start In Silico Alerts (Tier 1 Report) cytotox General Cytotoxicity (MTT Assay) start->cytotox geno Genotoxicity (Ames Test - OECD 471) start->geno cardio Cardiotoxicity (hERG Assay) start->cardio hepato Hepatotoxicity (HepG2 Assay) start->hepato result Quantitative Data (IC50 / LC50 Values) cytotox->result geno->result cardio->result hepato->result decision Go/No-Go Decision & In Vivo Dose Selection result->decision

Caption: Workflow for the Tier 2 in vitro toxicity assessment.

3.3. Data Presentation

Table 2: Summary of Hypothetical In Vitro Data

Assay Cell Line / System Endpoint Result (IC50) Interpretation
Cytotoxicity HepG2 Cell Viability 75 µM Low to moderate basal cytotoxicity.
Genotoxicity (Ames) S. typhimurium (TA98, TA100) Revertant Colonies Positive (+S9 mix) Metabolically activated to a mutagen. High concern.
Cardiotoxicity HEK293-hERG hERG Current Inhibition 8.5 µM Moderate hERG liability. Requires follow-up.

| Hepatotoxicity | HepG2 | ALT/AST Leakage | > 100 µM | No evidence of direct hepatocyte membrane damage. |

Tier 3: Preliminary In Vivo Toxicity Assessment

Data from the in vitro assays, particularly the lowest IC50 values and the nature of the toxicities observed, are now used to design a highly focused and limited in vivo study. The primary goals are to understand the compound's acute toxicity in a whole animal and to identify a dose range that is tolerated without causing severe adverse effects.

4.1. Rationale and Causality

While in vitro assays are powerful, they cannot fully replicate the complexity of a whole organism, which involves absorption, distribution, metabolism, and excretion simultaneously. An acute in vivo study provides critical information on the compound's on-target and off-target effects, identifies potential target organs of toxicity, and helps establish a safe starting dose for any potential future studies. The choice of study design is guided by international guidelines to ensure data quality and animal welfare.

4.2. Experimental Protocols

Protocol 4.2.1: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex of a standard rodent strain, typically female Sprague-Dawley rats (as they are often slightly more sensitive).

  • Housing: House animals in appropriate conditions with access to food and water ad libitum. Acclimatize animals for at least 5 days before dosing.

  • Dosing Procedure: This is a sequential method using 3 animals per step.

    • Step 1: Dose the first group of 3 animals at a starting dose selected based on in vitro data and in silico predictions (e.g., 300 mg/kg).

    • Observation: Observe animals intensively for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions). Record body weights on days 0, 7, and 14.

    • Decision:

      • If 2 or 3 animals die, the test is stopped, and the LD50 is estimated to be in that range. A lower dose would be used to confirm.

      • If 0 or 1 animal dies, proceed to the next step with a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

  • Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died on study) to identify any visible organ abnormalities.

  • Data Analysis: The method allows for the classification of the compound into one of the GHS (Globally Harmonized System) toxicity categories, providing an estimated LD50 range.

G cluster_study Acute In Vivo Study (OECD 423) start In Vitro Data (IC50 Values) dose Dose 3 Rats (e.g., 300 mg/kg) start->dose obs Observe 14 Days (Clinical Signs, Body Weight) dose->obs decision Mortality Check obs->decision stop Stop Test Estimate LD50 Range decision->stop 2-3 Deaths proceed Proceed to Next Dose (e.g., 2000 mg/kg) decision->proceed 0-1 Deaths necropsy Gross Necropsy (All Animals) stop->necropsy proceed->necropsy report Final Report: LD50 Estimate & Target Organs necropsy->report

Caption: Decision tree for an acute in vivo toxicity study (OECD 423).

4.3. Data Presentation

Table 3: Key Endpoints and Potential Observations from Acute Oral Toxicity Study

Parameter Measurement Hypothetical Observation Interpretation
Mortality / LD50 Estimate Number of deaths per dose group 1/3 animals died at 300 mg/kg; 3/3 died at 2000 mg/kg. LD50 is estimated to be between 300 and 2000 mg/kg. GHS Category 4.
Clinical Observations Tremors, ataxia, lethargy CNS-related signs observed within 4 hours post-dose. Consistent with in silico prediction of high BBB penetration.
Body Weight Change from Day 0 Transient body weight loss in 300 mg/kg group, recovered by Day 7. Indicates systemic toxicity at this dose, but it is reversible.

| Gross Necropsy | Visual inspection of organs | Discoloration of the liver in animals dosed at 2000 mg/kg. | Suggests the liver may be a target organ, warranting further histopathology. |

Conclusion: Integrated Risk Assessment and Path Forward

The preliminary toxicity assessment of this compound, following this tiered approach, would yield a multi-faceted dataset.

Synthesis of Findings (Hypothetical):

  • Hazard Identification: The compound is predicted and confirmed to be a mutagen after metabolic activation (Ames test positive). This is a significant finding and a major hurdle for many drug development programs.

  • Safety Pharmacology: A moderate risk of hERG inhibition (IC50 = 8.5 µM) was identified, suggesting a potential for cardiac proarrhythmic effects.

  • Systemic Toxicity: The compound exhibits acute oral toxicity in the GHS Category 4 range (300-2000 mg/kg), with the central nervous system and potentially the liver as target organs.

Path Forward:

Based on these hypothetical findings, the positive Ames test result is the most critical liability. For the compound to advance, a follow-up in vivo genotoxicity study (e.g., a micronucleus test in rodents) would be mandatory. The cardiotoxicity and hepatotoxicity risks would need to be carefully managed and monitored in any further studies. A clear therapeutic rationale and a significant efficacy margin would be required to justify continued development in the face of these identified risks.

This structured, evidence-based guide provides a robust framework for making informed decisions, ensuring that the potential risks of a novel chemical entity are understood early in the development process.

References

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

A Technical Guide to the Physicochemical Characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine: A Framework for Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel active pharmaceutical ingredients (APIs) hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, a heterocyclic amine belonging to the versatile pyrazole class of compounds known for a wide spectrum of biological activities.[1][2] We present detailed, field-proven protocols for determining pH-dependent aqueous solubility and for conducting forced degradation studies to assess the intrinsic stability of the molecule. The methodologies are grounded in regulatory expectations and emphasize the development of robust, stability-indicating analytical methods. This document is intended for researchers, analytical scientists, and formulation experts engaged in the preclinical and early-stage development of pyrazole-based drug candidates.

Introduction: The Critical Role of Pre-formulation Studies

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The target molecule, this compound, combines this heterocyclic core with an N-methylethanamine side chain, suggesting potential utility as a novel therapeutic agent.

However, progression from a promising lead compound to a viable drug candidate is impossible without a rigorous pre-formulation assessment. Early-stage characterization of solubility and stability is a cornerstone of this process.[3]

  • Solubility dictates the rate and extent of drug absorption, directly impacting its therapeutic efficacy. Poor aqueous solubility is a leading cause of failure in drug development.[4]

  • Stability determines the chemical integrity of the API under various environmental conditions, influencing its shelf-life, storage requirements, and potential for generating toxic degradation products.[5]

This guide outlines the essential experimental workflows to build a comprehensive solubility and stability profile for this compound, enabling informed decisions in the drug development pipeline.

Structural Analysis and Predicted Physicochemical Properties

A preliminary analysis of the molecular structure provides insight into its expected behavior. The molecule possesses two key features:

  • A Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. It is generally a weak base.[6] The unsubstituted N-H group can also exhibit weak acidity and participate in intermolecular hydrogen bonding, which can influence melting point and solubility.[1]

  • An N-methylethanamine Side Chain: This aliphatic chain contains a secondary amine, which is a basic functional group. This group is expected to be protonated at physiological and acidic pH, significantly influencing the molecule's solubility profile.

Based on these features, we can predict that this compound will exhibit significantly higher solubility in acidic aqueous media due to the formation of a soluble salt via protonation of the secondary amine.

Thermodynamic Solubility Determination

The definitive measure of a compound's solubility is its thermodynamic or equilibrium solubility. The saturation shake-flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.[7][8] The protocol is designed to measure solubility across a physiologically relevant pH range (1.2 to 6.8), as recommended by regulatory bodies like the World Health Organization (WHO).[8]

Rationale for Experimental Design

The choice of the shake-flask method is deliberate; it ensures that the solution reaches a true equilibrium between the dissolved and solid states of the API.[7] Measuring solubility as a function of pH is critical for ionizable compounds, as it helps predict absorption in different segments of the gastrointestinal tract.[9] High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its ability to separate the parent compound from any potential impurities or early-stage degradants, offering superior specificity compared to UV spectrophotometry alone.[7]

Experimental Protocol: pH-Dependent Equilibrium Solubility
  • Buffer Preparation: Prepare a series of aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[8] Agitate the samples until equilibrium is reached. Equilibrium is confirmed when the concentration of the API in solution does not change significantly between sequential time points (e.g., 24, 48, and 72 hours).[8]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid by centrifuging the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Dilution and Analysis: Immediately filter the centrifuged supernatant through a 0.45 µm filter (e.g., PTFE) and dilute it with the mobile phase to a concentration within the calibrated range of the HPLC method. This immediate dilution prevents precipitation of the solute at room temperature.[8]

  • Quantification: Analyze the prepared samples using a validated Reverse-Phase HPLC (RP-HPLC) method with UV detection. Calculate the concentration (in mg/mL) against a standard calibration curve.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

pH of MediumTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237DataData
4.537DataData
6.837DataData
Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis API Weigh Excess API Add Add API to Buffers API->Add Buffer Prepare pH Buffers (1.2, 4.5, 6.8) Buffer->Add Shake Agitate at 37°C (e.g., 24-72h) Add->Shake Separate Centrifuge & Filter (0.45 µm) Shake->Separate Analyze Quantify by RP-HPLC Separate->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Intrinsic Stability and Forced Degradation

Forced degradation studies are a regulatory requirement and a critical component of drug development.[10][11] By subjecting the API to stress conditions more severe than those used in accelerated stability testing, these studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[12] The development of a "stability-indicating" method is the ultimate goal—an analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.[13]

Rationale for Stress Conditions

The conditions outlined below (hydrolysis, oxidation, photolysis, thermolysis) are mandated by ICH guidelines (Q1A) and represent the most common pathways for drug degradation.[11] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and separation without completely destroying the parent molecule.[12]

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). After the stress period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.[14]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C. After the stress period, cool and neutralize with 0.1 N HCl.[14]

  • Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature. The reaction should be monitored frequently as oxidation can be rapid.[14]

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C) in a calibrated oven. A separate solution can also be subjected to thermal stress under reflux.[5]

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines. A control sample should be protected from light (e.g., with aluminum foil).

All stressed samples, once neutralized or quenched, are diluted with the mobile phase to the target concentration and analyzed by the stability-indicating HPLC method.

Analytical Method: Stability-Indicating RP-HPLC

A gradient RP-HPLC method is typically required to achieve the necessary peak capacity to separate the parent API from both polar and non-polar degradation products.[13]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[15]

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is crucial. It not only quantifies the peaks but also assesses peak purity, ensuring that the parent peak is free from co-eluting degradants.[16]

Method validation must be performed according to ICH Q2(R1) guidelines, confirming specificity, linearity, accuracy, precision, and robustness.[17]

Data Presentation: Forced Degradation Summary
Stress ConditionParameters% Assay of Parent Compound% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl, 80°C, 8hDataDataData
Base Hydrolysis0.1 N NaOH, 80°C, 4hDataDataData
Oxidation6% H₂O₂, RT, 24hDataDataData
Thermal (Solid)105°C, 48hDataDataData
Photolytic (Solution)ICH Q1BDataDataData
Workflow for Stability Assessment

G cluster_stress Stress Conditions API_Stock Prepare API Stock Solution (e.g., 1 mg/mL) Acid Acid (HCl, Heat) API_Stock->Acid Base Base (NaOH, Heat) API_Stock->Base Ox Oxidation (H₂O₂) API_Stock->Ox Heat Thermal (Dry Heat/Reflux) API_Stock->Heat Light Photolytic (ICH Q1B) API_Stock->Light Neutralize Neutralize / Quench Reactions Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Light->Neutralize Analyze Analyze by Stability- Indicating HPLC-PDA Neutralize->Analyze Report Quantify Parent & Identify Degradants Analyze->Report

Caption: General workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a robust and scientifically grounded framework for characterizing the solubility and intrinsic stability of this compound. By systematically applying the detailed shake-flask solubility protocol and the comprehensive forced degradation studies, researchers can generate the critical data necessary for successful drug development. This information will directly support formulation design, establish appropriate storage conditions, and form the basis of the analytical control strategy submitted to regulatory agencies. Adherence to these fundamental principles of physicochemical characterization is essential for mitigating risks and advancing promising molecules like this pyrazole derivative through the development pipeline.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Annex 4: Procedure to determine the WHO Biopharmaceutics Classification System (BCS) classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Identifying Novel Pyrazole-Based Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has become a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to form a wide array of interactions with biological targets have cemented its status as a "privileged scaffold."[3][4] This is evidenced by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[1][5] This guide provides an in-depth technical framework for drug discovery researchers, outlining the strategic design, synthesis, and screening of novel pyrazole-based compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a logical workflow from initial library conception to hit validation, grounded in field-proven insights.

The Pyrazole Scaffold: A Privileged Framework in Medicinal Chemistry

The success of the pyrazole core lies in its unique physicochemical properties. It is an aromatic system with two nitrogen atoms: one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like). This duality allows for diverse and specific interactions within protein binding pockets.[6] Furthermore, the pyrazole ring is relatively stable to metabolic degradation and its substituents can be readily modified at multiple positions (typically N1, C3, C4, and C5) to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8] This inherent "tunability" is a key reason why pyrazole derivatives have been successfully developed as inhibitors for a wide range of targets, particularly protein kinases.[9][10]

A prime example is Celecoxib, a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[11][12] Its sulfonamide side chain binds to a specific hydrophilic pocket near the active site of COX-2, an interaction not as favorable in the closely related COX-1 enzyme, thus conferring its selectivity.[13][14] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] Understanding such structure-activity relationships (SAR) is fundamental to designing new, effective pyrazole-based therapeutics.[15][16]

Strategic Design and Synthesis of Pyrazole Libraries

The journey to a novel drug candidate begins with the construction of a chemical library. The design should be intentional, aiming to explore relevant chemical space around a biological target or family of targets.

Synthetic Methodologies: Choosing the Right Path

Several robust methods exist for pyrazole synthesis. The choice of method is critical and depends on the desired substitution pattern, availability of starting materials, and scalability.

  • Knorr Pyrazole Synthesis: This is a classic and widely used method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound under acidic conditions.[17][18][19] Its primary advantage is the use of readily available starting materials. However, a key consideration is regioselectivity; using an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomeric products, complicating purification and analysis.[20]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne.[21][22] It offers excellent control over regioselectivity, particularly when using terminal alkynes, and is tolerant of a wide range of functional groups.[22][23] Modern variations allow for the in situ generation of the diazo compound, enhancing the safety and convenience of the procedure.[21][22]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrazoles in a single step, minimizing waste and purification efforts.[24][25] These reactions combine three or more starting materials in one pot, often leading to high structural diversity.

The diagram below illustrates a generalized workflow for synthesizing a custom pyrazole library, starting from the selection of a core synthetic route.

G cluster_design Library Design & Synthesis cluster_screening Screening Cascade Target Target Analysis & Virtual Screening Scaffold Select Pyrazole Scaffold (e.g., 3,5-diaryl) Target->Scaffold Route Choose Synthetic Route (e.g., Knorr, Cycloaddition) Scaffold->Route BuildingBlocks Procure Diverse Building Blocks (Hydrazines, Dicarbonyls/Alkynes) Route->BuildingBlocks Synthesis Parallel Synthesis (e.g., 24-96 well plates) BuildingBlocks->Synthesis Purification Purification & QC (LC-MS, NMR) Synthesis->Purification Plating Compound Plating & Archiving Purification->Plating HTS Primary HTS Plating->HTS Transfer to Assay HitConf Hit Confirmation HTS->HitConf DoseResp Dose-Response (IC50) HitConf->DoseResp Selectivity Selectivity & Counter-Screens DoseResp->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: High-level workflow for pyrazole-based drug discovery.

The Screening Funnel: From High-Throughput Hits to Validated Leads

Once a library is synthesized, a systematic screening cascade is essential to identify compounds with the desired biological activity while filtering out artifacts. This process is a funnel, starting with a broad screen and progressively applying more rigorous and specific assays.

Primary High-Throughput Screening (HTS)

The goal of HTS is to rapidly test thousands of compounds to identify initial "hits."[26] For many targets, especially kinases, fluorescence-based assays are common due to their sensitivity and scalability.[27]

Protocol: High-Throughput Kinase Assay (ADP Detection)

This protocol describes a common, cost-effective enzyme-coupled fluorescence assay for detecting ADP, the universal product of kinase reactions.[27]

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X working concentration.

    • Prepare Substrate/ATP Solution: Dilute the specific peptide substrate and ATP (at its Kₘ concentration) in Assay Buffer to a 2X working concentration.

    • Prepare Compound Plates: Dispense 100 nL of each library compound (typically at 10 mM in DMSO) into a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Assay Execution:

    • Add 5 µL of the 2X Kinase Solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²) to each well.

    • Incubate as per the manufacturer's instructions (typically 30-60 minutes).

    • Read the plate on a compatible plate reader (fluorescence intensity, luminescence, or fluorescence polarization).

  • Data Analysis (Self-Validation):

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Assess assay quality by calculating the Z'-factor. A Z' > 0.5 is considered robust.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Select hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Hit Confirmation and Triage

Initial hits from HTS must be rigorously validated. This step is crucial to eliminate false positives.

  • Re-testing: Cherry-pick the initial hits and re-test them in the primary assay to confirm activity.

  • Orthogonal Assays: Test the confirmed hits in a different assay format that measures the same biological endpoint but uses a different technology. This helps rule out assay-specific artifacts (e.g., compound fluorescence).

  • Counter-Screening: Screen hits against components of the assay system (e.g., the coupling enzymes in the ADP detection kit) to identify promiscuous inhibitors.

Secondary Assays: Potency and Selectivity

Confirmed hits are advanced to secondary assays to quantify their potency and selectivity.

  • Dose-Response Analysis: Compounds are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to generate an IC₅₀ value (the concentration required to inhibit 50% of the target's activity).

  • Selectivity Profiling: Potent compounds are screened against a panel of related kinases or other off-targets.[28] This is critical for predicting potential side effects and understanding the compound's mechanism of action.

Data Presentation: Hypothetical Screening Results

Compound IDPyrazole CoreR¹ GroupR² GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
PZA-0013,5-diphenyl4-Cl4-Me55125022.7
PZA-0023,5-diphenyl4-F4-Me78>10,000>128
PZA-0033-phenyl-5-t-butylH4-CF₃1535023.3
PZA-0043-phenyl-5-t-butylH4-OMe250450018.0

Selectivity Index = Off-Target IC₅₀ / Target Kinase IC₅₀

Elucidating Mechanism of Action (MoA)

For promising lead compounds, understanding how they work at a molecular and cellular level is paramount. For a pyrazole-based COX-2 inhibitor like Celecoxib, the MoA involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.[14][29]

Visualizing the COX-2 Inhibition Pathway

The following diagram illustrates the pathway inhibited by Celecoxib. It binds to the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H₂, the precursor for inflammatory prostaglandins like PGE₂.[12][13]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 PGE2 Prostaglandin E₂ PGH2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Inhibition

Caption: Mechanism of action for a pyrazole-based COX-2 inhibitor.

To confirm this mechanism experimentally, one could perform molecular docking studies using a known crystal structure of the target (e.g., COX-2, PDB ID: 3LN1) to predict the binding mode.[30][31][32][33][34] These computational predictions can then be validated through biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding affinity and kinetics.

Conclusion and Future Directions

The pyrazole scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutics.[5][6] The strategies outlined in this guide—combining rational library design, robust synthetic chemistry, and a rigorous, multi-stage screening funnel—provide a validated pathway for identifying potent and selective lead compounds. Future innovations will likely involve the integration of AI and machine learning for predictive modeling in library design and the use of more complex, physiologically relevant screening models, such as 3D cell cultures and organoids, to better predict in vivo efficacy and safety. By adhering to the principles of scientific integrity and causality-driven experimentation, researchers can continue to unlock the vast therapeutic potential of pyrazole-based chemistry.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology . (2018, August 23). News-Medical.Net. [Link]

  • Celecoxib - Wikipedia . (n.d.). Wikipedia. [Link]

  • High-throughput screening for kinase inhibitors . (2005). PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . (2020). PubMed. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review . (2025). Preprints.org. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents . (2023). MDPI. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) . (2018, October 24). Slideshare. [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry . (2021). MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics . (n.d.). PharmGKB. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery . (2024). Future Medicinal Chemistry. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis . (2022). Chemistry – An Asian Journal. [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review . (2023). Mini-Reviews in Medicinal Chemistry. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . (2011). PubMed Central. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . (2015). Molecules. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development . (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • What is the mechanism of Celecoxib? . (2024, July 17). Patsnap Synapse. [Link]

  • Characterization of molecular docking with COX-2 (PDB ID: 3LN1) . (2021). ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists . (1999). Journal of Medicinal Chemistry. [Link]

  • Knorr pyrazole synthesis . (n.d.). Name-Reaction.com. [Link]

  • High-Throughput Screening for Kinase Inhibitors . (2008, May 12). Drug Discovery and Development. [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ . (2005). The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2021). PMC - NIH. [Link]

  • PDB-3ln1: Structure of celecoxib bound at the COX-2 active site . (n.d.). PDBj. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . (2023). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . (2025). RSC Publishing. [Link]

  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles . (2016). The Journal of Organic Chemistry. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . (2023). RSC Medicinal Chemistry. [Link]

  • Figure 3. COX-2 with bound Celecoxib (compound 260 ). The PDB file... . (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . (2021). NIH. [Link]

  • 3LN1: Structure of celecoxib bound at the COX-2 active site . (2010). RCSB PDB. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists . (1999). Journal of Medicinal Chemistry. [Link]

  • Knorr Pyrazole Synthesis . (n.d.). Chem Help Asap. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . (2022). RSC Publishing. [Link]

  • pdb_00003ln1 . (n.d.). wwPDB. [Link]

  • Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition . (2007). Synfacts. [Link]

  • Next Generation of Virtual Screening: Chemical Space Docking® . (2025). YouTube. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations . (2021). Frontiers in Pharmacology. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 . (2022). ACS Omega. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . (2025). PMC - NIH. [Link]

  • Virtual screening workflow. Basic filters and methods applicable for a... . (n.d.). ResearchGate. [Link]

  • Virtual screening for enzyme inhibitors enables efficient drug discovery . (2017). SciLifeLab. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities range from anticancer and anti-inflammatory to antipsychotic and neuroprotective effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of a novel pyrazole-containing compound, 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. Given the nascent stage of research on this specific molecule, this guide furnishes a series of detailed protocols and application notes, from synthesis and characterization to a tiered in vitro and in vivo screening cascade. The methodologies outlined herein are based on established principles and successful strategies employed for analogous pyrazole-based compounds, providing a robust framework for elucidating the therapeutic potential of this promising molecule.

Introduction to this compound: A Compound of Interest

This compound is a small molecule featuring a disubstituted pyrazole ring linked to an N-methylethanamine side chain. The pyrazole core is a five-membered heterocyclic ring with two adjacent nitrogen atoms, a structure known to be a versatile pharmacophore. The substitution pattern on the pyrazole ring and the nature of the side chain are critical determinants of the compound's physicochemical properties and its interaction with biological targets.

The presence of the N-methylethanamine side chain suggests potential interactions with aminergic receptors, such as serotonin, dopamine, or histamine receptors, which are common targets for psychoactive and neurological drugs.[1][2][3] Furthermore, the dimethyl-pyrazole moiety has been identified in compounds with a range of activities, including antiproliferative and anti-inflammatory effects.[4][5] Therefore, a systematic investigation of this compound is warranted to explore its potential as a novel therapeutic agent.

Table 1: Physicochemical Properties of this compound Sulfate

PropertyValueSource
Molecular Formula C₈H₁₇N₃O₄SSigma-Aldrich[6]
Molecular Weight 251.30 g/mol Sigma-Aldrich[6]
Form SolidSigma-Aldrich[6]
InChI Key ALYAUIAFRUKJRZ-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Characterization

A robust and scalable synthetic route is the foundation of any drug discovery program. The following is a proposed synthetic protocol for this compound, based on established pyrazole synthesis methodologies.[7]

Proposed Synthetic Pathway

Synthesis_Workflow acetylacetone Acetylacetone dimethylpyrazole 3,5-Dimethylpyrazole acetylacetone->dimethylpyrazole + Hydrazine Hydrate (Knorr Pyrazole Synthesis) hydrazine Hydrazine Hydrate mannich_base Mannich Base Intermediate dimethylpyrazole->mannich_base + Paraformaldehyde + Dimethylamine HCl (Mannich Reaction) paraformaldehyde Paraformaldehyde dimethylamine Dimethylamine HCl final_product This compound mannich_base->final_product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,5-Dimethylpyrazole

  • To a solution of acetylacetone (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dimethylpyrazole.

Step 2: Synthesis of the Mannich Base Intermediate

  • To a mixture of 3,5-dimethylpyrazole (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in ethanol, add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Mannich base.

Step 3: Reduction to this compound

  • Dissolve the crude Mannich base in methanol.

  • Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Purify the final compound by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

In Vitro Biological Evaluation: A Tiered Screening Approach

The following protocols are designed to screen for a broad range of potential biological activities, based on the known pharmacology of related pyrazole compounds.

Primary Screening: Antiproliferative and Cytotoxicity Assays

Given that many pyrazole derivatives exhibit anticancer properties, a primary screen for antiproliferative activity is a logical starting point.[4]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Secondary Screening: Target-Based Assays

Based on the structural features of the compound, secondary assays should focus on specific molecular targets.

Protocol: Serotonin Receptor Binding Assay (e.g., 5-HT₂ₐ)

Many neurologically active compounds target serotonin receptors.[2][8] A competitive binding assay can determine the affinity of the test compound for these receptors.

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Radioligand: Use a known high-affinity radioligand for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin).

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of this compound.

    • For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., spiperone).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the assay mixture through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)

Several pyrazole-containing molecules are known to be kinase inhibitors.[9]

  • Enzyme and Substrate: Use a recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP: Use radiolabeled [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition.

Tertiary Screening: Cellular Mechanism of Action

If the compound shows promising activity in the primary and secondary screens, further assays can elucidate its mechanism of action. For example, if it is a potent antiproliferative agent, its effect on the cell cycle or apoptosis can be investigated.

Screening_Cascade start This compound primary_screen Primary Screening (e.g., Antiproliferative Assay) start->primary_screen secondary_screen Secondary Screening (e.g., Receptor Binding, Kinase Inhibition) primary_screen->secondary_screen Active tertiary_screen Tertiary Screening (e.g., Mechanism of Action Studies) secondary_screen->tertiary_screen Potent & Selective in_vivo In Vivo Studies tertiary_screen->in_vivo Confirmed MoA

Caption: A tiered approach for in vitro biological evaluation.

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Animal Models

The choice of animal model will depend on the therapeutic area of interest.

  • Oncology: Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice.

  • Neuroscience: Behavioral models in rodents to assess effects on anxiety, depression, or psychosis.[2][10] For example, the forced swim test for antidepressant-like effects or the conditioned avoidance response for antipsychotic-like activity.

General In Vivo Protocol Outline
  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dose Formulation: Formulate the test compound in a suitable vehicle (e.g., saline, PEG400).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Efficacy Assessment:

    • Oncology: Measure tumor volume at regular intervals.

    • Neuroscience: Conduct behavioral tests at specific time points after dosing.

  • Toxicity Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or mortality.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples to determine the compound's concentration and its effect on relevant biomarkers.

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine the efficacy and safety of the compound.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of this compound. The proposed protocols for synthesis, characterization, and biological evaluation are designed to systematically explore the therapeutic potential of this novel compound. The results from these studies will be instrumental in guiding lead optimization efforts and further preclinical development. The diverse biological activities associated with the pyrazole scaffold suggest that this compound could represent a valuable starting point for the discovery of new medicines.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

  • Bretisilocin. Wikipedia. [Link]

  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. [Link]

  • Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. ResearchGate. [Link]

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. [Link]

  • Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. PubMed. [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

  • Novel Class of Arylpiperazines Containing N-acylated Amino Acids: Their Synthesis, 5-HT1A, 5-HT2A Receptor Affinity, and in Vivo Pharmacological Evaluation. PubMed. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. PubMed. [Link]

  • The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. PubMed. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine represents a novel investigational molecule incorporating this versatile heterocycle. Its structure, featuring a 3,5-dimethylpyrazole core linked to an N-methylethanamine side chain, suggests a potential interaction with biogenic amine receptors, such as histamine or serotonin receptors, which are critical targets in drug discovery.[1][2] The ethylamine side chain is a common structural motif in many neurotransmitters and receptor ligands, making this compound a compelling candidate for neuropharmacological and related cell-based screening assays.[3][4]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound in cell culture systems. We present a logical, tiered approach, beginning with fundamental cytotoxicity and viability assessments to establish a safe therapeutic window. Subsequently, we detail advanced functional assays to probe a hypothesized mechanism of action as a G-protein coupled receptor (GPCR) antagonist, focusing on the histamine H3 receptor (H3R) as an illustrative target due to the prevalence of the pyrazole core in known H3R antagonists.[5][6][7][8] These protocols are designed to be self-validating and provide researchers with the necessary tools to elucidate the compound's cellular activity and therapeutic potential.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Prior to any functional characterization, it is imperative to determine the concentration range at which this compound exhibits biological activity without inducing significant cell death. This is achieved through standard cytotoxicity and cell viability assays.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., HEK293, CHO, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Illustrative Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
195 ± 5.5
1092 ± 6.1
2588 ± 4.7
5085 ± 5.3
10055 ± 6.8
Trypan Blue Exclusion Assay for Membrane Integrity

The Trypan Blue exclusion assay provides a direct measure of cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Protocol: Trypan Blue Exclusion Assay

  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with a range of concentrations of the compound for 24-48 hours as described above.

  • Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend in complete medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.

Part 2: Mechanistic Insights - Functional GPCR Assays

Based on the structural similarity of this compound to known histamine H3 receptor antagonists, we propose a series of functional assays to investigate its potential as a GPCR ligand.[1]

Competitive Radioligand Binding Assay

This assay determines the affinity of the compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]

Protocol: Histamine H3 Receptor Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293-H3R).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 25 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine).

    • 25 µL of varying concentrations of this compound or a known H3R antagonist (e.g., clobenpropit) as a positive control.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC₅₀ value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Illustrative Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
This compound15075
Clobenpropit (Reference)105
Functional cAMP Assay for Antagonist Activity

The histamine H3 receptor is a Gαi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[12] A functional cAMP assay can determine whether the compound acts as an agonist or an antagonist at this receptor.

Protocol: HTRF cAMP Antagonist Assay

  • Cell Seeding: Seed HEK293 cells stably expressing the H3 receptor in a 384-well plate.

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known H3R agonist (e.g., (R)-α-methylhistamine) at a concentration that elicits a submaximal response (EC₈₀).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the HTRF signal against the logarithm of the compound concentration to determine the IC₅₀ for the inhibition of the agonist-induced cAMP response.

Illustrative Data Presentation:

CompoundFunctional ActivityIC₅₀ (nM)
This compoundH3R Antagonist250
(R)-α-methylhistamineH3R AgonistEC₅₀ = 50 nM

Visualizations

experimental_workflow cluster_viability Part 1: Foundational Analysis cluster_functional Part 2: Mechanistic Insights viability_start Seed Cells viability_treat Treat with Compound viability_start->viability_treat mtt_assay MTT Assay (Metabolic Activity) viability_treat->mtt_assay trypan_assay Trypan Blue Assay (Membrane Integrity) viability_treat->trypan_assay viability_end Determine Safe Concentration Range mtt_assay->viability_end trypan_assay->viability_end functional_start Select Cells Expressing Hypothesized Target (e.g., H3R) viability_end->functional_start Proceed with non-toxic concentrations binding_assay Competitive Radioligand Binding Assay functional_start->binding_assay cAMP_assay Functional cAMP Antagonist Assay functional_start->cAMP_assay functional_end Determine Binding Affinity (Ki) & Functional Activity (IC50) binding_assay->functional_end cAMP_assay->functional_end

Figure 1: Tiered experimental workflow for the in vitro characterization of a novel compound.

G_alpha_i_signaling receptor Histamine H3 Receptor (GPCR) Gαiβγ g_protein Gαi-GTP receptor->g_protein Activates agonist Agonist ((R)-α-methylhistamine) agonist->receptor Binds & Activates antagonist Antagonist (Test Compound) antagonist->receptor Blocks Agonist Binding ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac

Figure 2: Simplified signaling pathway of a Gαi-coupled receptor like the histamine H3 receptor.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach for the initial characterization of this compound in cell culture assays. By first establishing a non-cytotoxic concentration range, researchers can confidently proceed to more complex functional assays to elucidate the compound's mechanism of action. The hypothesized activity as a histamine H3 receptor antagonist serves as a practical example, and the provided protocols for competitive binding and functional cAMP assays are readily adaptable to other GPCR targets.

Successful characterization of this novel pyrazole derivative may warrant further investigation into its selectivity against other histamine receptor subtypes and a broader panel of GPCRs. Ultimately, these in vitro studies are a critical first step in the drug discovery pipeline, providing the foundational data necessary for subsequent preclinical development.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wang, T., Li, Z., Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • Coccione, S., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(3), 379–387. Retrieved from [Link]

  • ResearchGate. (2024). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (2024). cAMP Measurement for Antagonists of a G αs -Coupled Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • BioWorld. (2003). French team presents novel histamine H3 antagonists. Retrieved from [Link]

  • Richter, H. G. F., et al. (2010). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Bioorganic & Medicinal Chemistry Letters, 20(19), 5713-5717. Retrieved from [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 755-760. Retrieved from [Link]

  • Cowart, M., et al. (2005). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 15(11), 2799-2802. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]

  • Sata, M., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry, 183, 111705. Retrieved from [Link]

  • Glennon, R. A. (1995). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. Retrieved from [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Retrieved from [Link]

  • ResearchGate. (2024). N‐Pyrazolyl‐ and N‐Triazolylamines and ‐Ureas as Antileishmanial and Antitrypanosomal Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]

  • Chemaxon. (2019). Structural insights into serotonin receptor ligands polypharmacology. Retrieved from [Link]

  • Semantic Scholar. (2019). Structural insights into serotonin receptor ligands polypharmacology. Retrieved from [Link]

Sources

Application Note & Protocols: Preclinical Efficacy Testing of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, tiered strategy for evaluating the preclinical efficacy of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, hereafter referred to as Compound X. Based on its structural similarity to known centrally active pyrazole derivatives and phenethylamine analogs, Compound X is hypothesized to possess psychoactive properties, potentially modulating monoaminergic systems. A leading hypothesis is that it may act as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, a target of significant interest for neuropsychiatric disorders like psychosis.[1] This guide details a logical progression of in vivo rodent studies, beginning with fundamental pharmacokinetic and safety assessments, moving to broad behavioral screening, and culminating in a specific, hypothesis-driven disease model for antipsychotic-like activity. Each section provides not only step-by-step protocols but also the scientific rationale underpinning the experimental design, ensuring a robust and self-validating preclinical package.

Introduction and Rationale

The compound this compound (Compound X) is a novel chemical entity. Its structure features a disubstituted pyrazole ring, a heterocyclic scaffold present in numerous compounds with demonstrated central nervous system (CNS) activity, including anti-inflammatory, antidepressant, and anticonvulsant properties.[2][3][4] The N-methylethanamine side chain is a classic pharmacophore that suggests potential interaction with monoaminergic systems.

Hypothesized Mechanism of Action (MOA): Given the structural alerts, a primary hypothesis is that Compound X may function as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor that modulates dopamine, serotonin, and glutamate neurotransmission, making it a promising therapeutic target for schizophrenia and other psychoses.[1] TAAR1 agonists have shown antipsychotic-like, anxiolytic, and antidepressant-like properties in preclinical models.[1] This hypothesis forms the basis for the advanced efficacy testing outlined in this guide.

The following tiered approach is designed to systematically characterize the in vivo profile of Compound X, from basic drug-like properties to potential therapeutic efficacy.

Tier 1: Pharmacokinetics (PK) and Bioavailability

Objective: To determine the absorption, distribution, metabolism, and elimination (ADME) profile of Compound X in rodents, with a critical focus on brain penetration. A compound's efficacy in the CNS is contingent on its ability to cross the blood-brain barrier.

Protocol 2.1: Rodent Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[5] A minimum of 3-4 animals per time point is recommended.[5]

  • Formulation: Prepare Compound X in a suitable vehicle (e.g., 0.5% methylcellulose in water, or saline with a co-solvent like DMSO/Cremophor). The formulation must be validated for stability and solubility.[6]

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.[6]

    • Oral Gavage (PO) Group: Administer a single higher dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[6]

  • Sample Collection: Collect serial blood samples at specified time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via submandibular or saphenous vein bleeding.[7] A terminal cardiac puncture can be used for the final time point.[7]

  • Brain Tissue Collection: At each time point, a satellite group of animals should be euthanized for brain tissue collection to determine the brain-to-plasma concentration ratio.[8]

  • Analysis: Process blood to plasma and extract Compound X from plasma and brain homogenates. Quantify concentrations using a validated LC-MS/MS method.[5]

  • Data Interpretation: Calculate key PK parameters as summarized in the table below. A brain-to-plasma ratio > 1 is highly desirable for a CNS-active compound.

ParameterDescriptionDesired Outcome
Tmax Time to reach maximum plasma concentration (PO)< 2 hours
Cmax Maximum plasma concentrationDose-proportional
AUC Area under the concentration-time curveIndicates total drug exposure
Elimination half-life2-8 hours (for once/twice daily dosing)
F% Oral Bioavailability (AUC-PO / AUC-IV)> 20%
Brain/Plasma Ratio Ratio of drug concentration in brain vs. plasma> 1.0

Tier 2: Safety and Tolerability Assessment

Objective: To identify the maximum tolerated dose (MTD) and observe any overt behavioral or physiological effects of Compound X. This is crucial for selecting appropriate, non-confounding doses for subsequent efficacy studies.

Protocol 3.1: Modified Irwin Test / Functional Observational Battery (FOB)

The Irwin test is a systematic observational method to assess the broad neurophysiological and behavioral state of a rodent after compound administration.[9][10]

  • Animal Model: Male Swiss Webster or CD-1 mice are often used for their robust behavioral responses. Use groups of 8-10 animals.[10]

  • Dose Selection: Administer escalating single doses of Compound X (e.g., 1, 3, 10, 30, 100 mg/kg, IP or PO) and a vehicle control.

  • Observational Paradigm: A trained observer, blinded to the treatment groups, scores each animal at set time points (e.g., 30, 60, 120, 240 minutes post-dose).[11]

  • Parameters to Assess:

    • General Appearance: Piloerection, exophthalmos, whisker position.[12]

    • Autonomic Effects: Salivation, defecation, urination, body temperature.[10]

    • Sensorimotor Function: Auditory startle, righting reflex, grip strength, gait.[10][12]

    • CNS Effects: Sedation, hyperactivity, tremors, convulsions, stereotypy.[10]

  • Data Interpretation: Identify the dose at which significant adverse effects (e.g., severe sedation, ataxia, convulsions) occur. The MTD is typically the highest dose that does not produce these effects. Efficacy studies should be conducted at doses below the MTD to avoid confounding results.

Tier 3: Broad Behavioral Screening

Objective: To characterize the general CNS activity profile of Compound X using validated behavioral assays for locomotion, anxiety, and depression.

Protocol 4.1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test is based on the conflict between a rodent's natural aversion to open, elevated spaces and its drive to explore a novel environment.[13] Anxiolytic compounds typically increase exploration of the open arms.[14]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[15][16]

  • Procedure:

    • Habituate mice to the testing room for at least 45-60 minutes.[15][17]

    • Administer Compound X (at 2-3 sub-MTD doses), a vehicle control, and a positive control (e.g., Diazepam, 1-2 mg/kg IP) 30 minutes prior to testing.[14]

    • Place the mouse in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.[17]

    • Record the session using an overhead camera and automated tracking software.

  • Primary Endpoints:

    • Time spent in open arms (%)

    • Entries into open arms (%)

    • Total distance traveled (to control for locomotor effects).

  • Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total locomotion, suggests an anxiolytic-like effect.[14]

Protocol 4.2: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used screen for potential antidepressant drugs.[18] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[19] Antidepressant compounds are known to increase the duration of mobility.[20]

  • Apparatus: A transparent cylindrical tank filled with water (24-26°C) to a depth where the mouse cannot touch the bottom.[21][22]

  • Procedure:

    • Administer Compound X (at 2-3 sub-MTD doses), a vehicle control, and a positive control (e.g., Fluoxetine, 20 mg/kg IP) 30-60 minutes prior to testing.

    • Gently place the mouse into the water cylinder for a 6-minute session.[19]

    • Record the session for later analysis. The first 2 minutes are typically considered a habituation period and are excluded from scoring.[21]

  • Primary Endpoint: Duration of immobility in the final 4 minutes of the test.

  • Interpretation: A significant decrease in immobility time suggests an antidepressant-like effect.[18][20]

Tier 4: Hypothesis-Driven Efficacy Model

Objective: To test the primary hypothesis that Compound X has antipsychotic-like properties, likely via TAAR1 agonism. The phencyclidine (PCP)-induced hyperlocomotion model is an excellent choice, as this behavior is robustly attenuated by both atypical antipsychotics and TAAR1 agonists.[23][24][25]

Protocol 5.1: Phencyclidine (PCP)-Induced Hyperlocomotion

PCP is an NMDA receptor antagonist that produces a behavioral syndrome in rodents, including hyperlocomotion, which is considered a model of the positive symptoms of schizophrenia.[25][26]

  • Animal Model: Male C57BL/6N or ddY mice are highly responsive to PCP.[26][27]

  • Apparatus: Standard open-field arenas equipped with automated photobeam tracking systems.

  • Procedure:

    • Habituate mice to the open-field arenas for 60 minutes one day prior to testing.

    • On the test day, administer Compound X (at 2-3 selected doses) or a positive control (e.g., Olanzapine, 0.1-1 mg/kg IP).[25]

    • After the appropriate pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg IP).[25][28] A Vehicle + Saline group and a Vehicle + PCP group must be included.

    • Immediately place the mice back into the arenas and record locomotor activity (total distance traveled) for 60-90 minutes.

  • Primary Endpoint: Total distance traveled post-PCP administration.

  • Interpretation: The Vehicle + PCP group should show a significant increase in locomotion compared to the Vehicle + Saline group. A significant reduction in this PCP-induced hyperlocomotion by Compound X, at doses that do not cause sedation on their own (data from FOB), is indicative of antipsychotic-like efficacy.[23][24]

Visualizations and Workflow

Preclinical Testing Workflow for Compound X

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Safety Profiling cluster_3 Tier 4: Hypothesis Testing (Efficacy) PK Pharmacokinetics (Brain Penetration) Irwin Irwin Test / FOB (Determine MTD) PK->Irwin Inform Dose Selection Formulation Formulation & Dosing Formulation->PK EPM Elevated Plus Maze (Anxiety) Irwin->EPM Select Sub-MTD Doses FST Forced Swim Test (Depression) Irwin->FST Locomotion Open Field Test (Basal Activity) Irwin->Locomotion PCP_Model PCP-Induced Hyperlocomotion (Antipsychotic-like Activity) Irwin->PCP_Model Locomotion->PCP_Model Control for Sedation

Caption: Tiered workflow for preclinical evaluation of Compound X.

Hypothesized TAAR1 Signaling Pathway

G CompoundX Compound X (TAAR1 Agonist) TAAR1 TAAR1 Receptor CompoundX->TAAR1 Activates AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Reduces Function) DA_in Intracellular DA DAT->DA_in Internalization DA_out Synaptic DA DA_out->DAT Reuptake D2R Postsynaptic D2 Receptor DA_out->D2R Activates Response ↓ Dopaminergic Tone (Antipsychotic Effect) D2R->Response

Caption: Hypothesized TAAR1-mediated modulation of dopamine signaling.

References

  • Vertex AI Search. (2023). Elevated plus maze protocol. 17

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (n.d.). The mouse forced swim test. Johns Hopkins University. 18

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. 20

  • GALENOS. (2024). TAAR1 Agonism for Psychosis. 23

  • OUCI. (n.d.). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. 1

  • National Institutes of Health (NIH). (n.d.). The Mouse Forced Swim Test. PMC. 21

  • PubMed. (2023). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. 9

  • Wellcome Open Research. (n.d.). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. 29

  • PubMed. (2024). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data. 24

  • Taconic Biosciences. (n.d.). Functional Observation Battery. 12

  • UCSF IACUC. (n.d.). Elevated Plus Maze. 15

  • Benchchem. (n.d.). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. 13

  • IACUC. (n.d.). Forced Swim Test v.3. 22

  • PubMed. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. 2

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. 14

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. 8

  • Schneider, P., Ho, Y. J., Spanagel, R., & Pawlak, C. R. (2011). A novel elevated plus-maze procedure to avoid the one-trial tolerance problem. Frontiers in Behavioral Neuroscience, 5, 43. 16

  • JoVE (Journal of Visualized Experiments). (2014). The Forced Swim Test as a Model of Depressive-like Behavior. 19

  • MDPI. (n.d.). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. 30

  • Indian Journal of Pharmaceutical and Biological Research. (n.d.). View of Synthesis of Pyrazole derivativ Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Link

  • National Institutes of Health (NIH). (n.d.). Murine Pharmacokinetic Studies. PMC. 7

  • Melior Discovery. (n.d.). Irwin Test in Rats & Mice. 10

  • Semantic Scholar. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. 11

  • PubMed. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. 3

  • Slideshare. (n.d.). Functional observation battery tests. 31

  • Bio-protocol. (n.d.). Rat pharmacokinetic studies. 6

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Link

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. 4

  • PubMed. (n.d.). Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice. 25

  • PubMed. (n.d.). Mouse strain differences in phencyclidine-induced behavioural changes. 26

  • MuriGenics. (n.d.). Pk/bio-distribution. 32

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. 5

  • Oxford Academic. (n.d.). Mouse strain differences in phencyclidine-induced behavioural changes. 27

  • PubMed. (1986). Antagonism of phencyclidine-induced hyperactivity by glycine in mice. 33

  • National Institutes of Health (NIH). (n.d.). Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation. PMC. 28

  • PubMed. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. 34

  • Wikipedia. (n.d.). Bretisilocin. 35

  • PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. 36

  • PubMed. (2018). 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. 37

Sources

Application Note & Protocol: Quantifying Target Engagement for 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing and executing robust assays for quantifying the target engagement of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors.[1][2][3] Establishing that a compound directly interacts with its intended intracellular target is a cornerstone of modern drug discovery. This guide presents two powerful, orthogonal methods for measuring target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Detailed protocols, data interpretation guidelines, and expert insights are provided to enable researchers to generate high-quality, actionable data.

Introduction

The compound this compound belongs to the pyrazole class of molecules, which are widely recognized for their therapeutic potential, particularly as inhibitors of protein kinases involved in oncology and inflammatory diseases.[4][5] A critical step in the development of such targeted therapies is the unambiguous confirmation that the molecule binds its intended target inside the complex milieu of a living cell. This process, known as target engagement, provides crucial evidence linking a compound's chemical structure to its biological activity.

Demonstrating target engagement early in the discovery pipeline helps to de-risk projects by ensuring that downstream phenotypic effects are a direct result of on-target activity.[6] This note details two state-of-the-art, mechanistically distinct methods to quantify this interaction:

  • Cellular Thermal Shift Assay (CETSA®): A label-free biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissues.[6][7]

  • NanoBRET™ Target Engagement Assay: A real-time, live-cell assay based on bioluminescence resonance energy transfer (BRET) that measures compound binding to a specific protein target.[8][9]

By employing these orthogonal approaches, researchers can build a robust validation package for the target engagement of this compound, providing a solid foundation for further preclinical development.[10]

Section 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay

CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[6][7] When a small molecule binds to its protein target, it typically increases the protein's conformational stability. This increased stability makes the protein more resistant to thermal denaturation.[11] In a CETSA experiment, cells are treated with the test compound and then subjected to a controlled heat challenge. Unbound proteins will denature and aggregate at a specific temperature, while proteins stabilized by the compound will remain soluble at higher temperatures.[12] The amount of soluble protein remaining after heating is quantified, providing a direct readout of target engagement.[6][13]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Quantification cell_culture 1. Culture Cells to Optimal Confluency compound_tx 2. Treat Cells with Compound or Vehicle cell_culture->compound_tx Incubate heat_challenge 3. Heat Cell Suspensions at Specific Temperature(s) compound_tx->heat_challenge lysis 4. Lyse Cells (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation 5. Separate Soluble Fraction (Centrifugation) lysis->centrifugation detection 6. Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifugation->detection

Caption: CETSA workflow from cell treatment to protein quantification.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

The isothermal dose-response (ITDR) format is used to determine the potency of a compound in stabilizing its target at a single, fixed temperature.[12] This protocol is essential for ranking compounds based on their cellular efficacy.

Materials and Reagents:

  • Target cell line (e.g., HEK293T, or a cancer cell line relevant to the kinase target)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (test compound)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Antibody specific to the target protein (for Western Blot)

  • Secondary antibody and detection reagents

  • Thermocycler or heating blocks

  • Centrifuge (capable of >15,000 x g)

Step-by-Step Methodology:

  • Cell Culture: Seed cells in appropriate culture vessels and grow until they reach ~80-90% confluency.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in complete medium, starting from a high concentration (e.g., 100 µM) down to sub-nanomolar concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Harvest cells, wash with PBS, and resuspend in fresh medium. Aliquot the cell suspension into tubes and add the prepared compound dilutions. Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.

  • Heating Step:

    • Rationale: This step denatures unbound proteins. The temperature must be optimized beforehand by running a CETSA melt curve to find the temperature that causes significant, but not complete, denaturation of the target protein in vehicle-treated cells. This is typically the temperature at the upper shoulder of the melt curve.

    • Transfer the cell suspensions to PCR tubes.

    • Heat all samples (including vehicle controls) at the pre-determined optimal temperature (e.g., 52°C) for 3 minutes in a thermocycler.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Rationale: Lysis is performed without detergents to preserve the aggregated state of denatured proteins. Freeze-thaw cycles are a common and effective method.

    • Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration of all samples using a BCA or similar assay.

    • Analyze the amount of the specific target protein in each sample by Western Blot, ELISA, or other specific protein detection methods.[11]

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the normalized intensity of the soluble target protein against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to stabilize 50% of the target protein.

Data Presentation: Example ITDR-CETSA Results
Compound ConcentrationNormalized Soluble Protein (Arbitrary Units)
0 µM (Vehicle)1.0
0.01 µM1.2
0.03 µM2.5
0.1 µM4.8
0.3 µM7.9
1 µM9.5
3 µM9.8
10 µM10.0
30 µM10.1
100 µM10.0
Calculated EC50 0.15 µM
Expert Insights & Troubleshooting
  • Trustworthiness: The most critical parameter is the heating temperature. A full melt curve (testing a range of temperatures, e.g., 40°C to 70°C) for vehicle- and compound-treated cells must be performed during assay development to identify the optimal temperature for the ITDR experiment.[14]

  • Causality: A positive thermal shift is direct evidence of a biophysical interaction. However, it does not provide information on the mechanism (e.g., orthosteric vs. allosteric binding).[15]

  • Troubleshooting: If no thermal shift is observed, it could mean the compound does not bind, does not stabilize the target upon binding, or is not cell-permeable. Conversely, some compounds may destabilize proteins.[16] Consider running the assay on cell lysates to bypass cell permeability issues as a control experiment.

Section 2: NanoBRET™ Target Engagement Intracellular Assay

Principle of the Assay

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding in live cells.[8][17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer process between a donor luciferase and a fluorescent acceptor.[9][18] The system requires two key components:

  • NanoLuc® Luciferase-Target Fusion: The target protein is genetically fused to the bright NanoLuc® luciferase, which acts as the BRET donor.[18]

  • Fluorescent Tracer: A cell-permeable fluorescent ligand (tracer) that reversibly binds to the target protein serves as the BRET energy acceptor.[19]

When the tracer binds to the NanoLuc®-target fusion protein, the donor and acceptor are brought into close proximity (<10 nm), resulting in a high BRET signal. A test compound that also binds to the target will compete with the tracer, displacing it and causing a dose-dependent decrease in the BRET signal.[19][20]

Assay Principle: NanoBRET™

Caption: Competitive displacement of tracer reduces BRET signal.

Detailed Protocol: Live-Cell NanoBRET™ TE Assay

Prerequisites: A stable cell line (e.g., HEK293) expressing the target protein fused to NanoLuc® luciferase is required. This can be generated using standard transfection and selection methods.

Materials and Reagents:

  • HEK293 cells stably expressing NanoLuc®-Target Protein fusion

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target protein class (e.g., a kinase tracer)[21]

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[8]

  • This compound (test compound)

  • White, non-binding, 96- or 384-well assay plates[22]

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460nm for donor, >600nm for acceptor)

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and resuspend the NanoLuc®-Target cells in Opti-MEM®.

    • Plate the cells into the wells of a white assay plate and incubate overnight. Adherent formats are often more efficient.[21]

  • Tracer and Compound Addition:

    • Rationale: This step establishes the competition between the known tracer and the unknown test compound. The tracer concentration should be pre-determined to be near its EC50 value for optimal assay window.[8]

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • In a separate plate, prepare a solution of the NanoBRET™ Tracer at 2X the final desired concentration.

    • Add the test compound dilutions to the cells, followed immediately by the tracer solution. Include vehicle and no-tracer controls.

    • Equilibrate the plate at 37°C for 2 hours.

  • Substrate Addition and Signal Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. This reagent also contains an extracellular inhibitor to quench any signal from non-internalized luciferase.[8]

    • Add the substrate mixture to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 460nm) and acceptor emission (e.g., >600nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Signal / Donor Signal).

    • Normalize the data by subtracting the background BRET ratio (from no-tracer wells) and setting the vehicle-treated wells to 100% and a high-concentration control inhibitor to 0%.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter log-logistic curve to determine the half-maximal inhibitory concentration (IC50), which reflects the potency of the compound in displacing the tracer.

Data Presentation: Example NanoBRET™ TE Results
Compound ConcentrationNormalized BRET Ratio (%)
0 µM (Vehicle)100.0
0.001 µM98.5
0.01 µM95.2
0.1 µM52.1
1 µM10.3
10 µM1.5
100 µM0.8
Calculated IC50 0.09 µM
Expert Insights & Troubleshooting
  • Trustworthiness: Proper controls are essential. Always include "no tracer," "no compound," and "no cells" wells to establish background and maximum signal. The choice of tracer and its concentration are critical for a successful assay and must be empirically determined.[23]

  • Causality: A decrease in BRET signal is strong evidence of target engagement at the same binding site as the tracer. This assay can also be adapted to measure compound residence time, providing deeper mechanistic insight.[9][17]

  • Troubleshooting: A low assay window (low BRET signal) may indicate poor expression of the fusion protein, an inappropriate tracer, or that the tracer and compound bind to different sites. If a compound shows no activity, it may not be cell-permeable or may not bind competitively against the chosen tracer.

Section 3: Orthogonal Validation and Data Interpretation

Interpreting Results
  • Good Correlation: If the CETSA EC50 and NanoBRET IC50 values are similar, it provides very high confidence that this compound engages the intended target in cells with the measured potency.

  • Discrepancies: A significant difference between the two values may indicate several possibilities:

    • The compound binds to an allosteric site not occupied by the NanoBRET tracer, which would be detected by CETSA but not NanoBRET.

    • The compound binds but does not induce thermal stabilization, leading to a false negative in CETSA.[26]

    • The NanoLuc® fusion protein in the BRET assay does not perfectly mimic the endogenous protein's conformation or interactions.

Decision-Making Logic

Decision_Tree start Start: Does Compound Show Cellular Activity? cetsa Run CETSA ITDR start->cetsa nanobret Run NanoBRET TE start->nanobret cetsa_positive CETSA Positive? cetsa->cetsa_positive nanobret_positive NanoBRET Positive? nanobret->nanobret_positive cetsa_positive->nanobret_positive Yes cetsa_positive->nanobret_positive No no_engagement No Evidence of Target Engagement cetsa_positive->no_engagement No high_confidence High Confidence Target Engagement nanobret_positive->high_confidence Yes investigate Investigate Mechanism (e.g., Allostery, Stability) nanobret_positive->investigate No

Sources

Application Note: A Systematic Approach to the Formulation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, science-driven framework for the formulation of the novel research compound, 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, for use in in vivo preclinical studies. Recognizing that novel chemical entities (NCEs) often present challenges such as poor aqueous solubility, this document outlines a systematic, tiered approach.[1][2] The strategy begins with essential physicochemical characterization to inform a logical, decision-tree-based selection of formulation vehicles. Detailed, step-by-step protocols are provided for developing aqueous solutions via pH modification, co-solvent systems, and aqueous suspensions, tailored for common administration routes including oral (PO), intravenous (IV), and intraperitoneal (IP). The causality behind experimental choices is explained to empower researchers to make data-driven decisions, ensuring the development of a safe and effective formulation that maximizes compound exposure for pharmacokinetic (PK) and toxicological (TK) studies.[3]

Introduction and Compound Profile Analysis

The successful preclinical evaluation of any new chemical entity hinges on the development of a formulation that ensures adequate and consistent drug exposure in the test species.[1][2][4] The subject of this guide, this compound, is a small molecule featuring a substituted pyrazole ring linked to a secondary amine. Pyrazole-containing compounds are prevalent in medicine, exhibiting a wide range of biological activities.[5][6][7]

Structural Analysis and Predicted Physicochemical Properties:

  • Pyrazole Core: The 3,5-dimethyl-1H-pyrazole group is a relatively lipophilic, aromatic heterocycle. The pyrazole ring itself has a pKa of ~2.5, making it a very weak base.[5]

  • N-methylethanamine Side Chain: The secondary amine in the side chain is the dominant basic center of the molecule. Its estimated pKa is in the range of 9-10.5, typical for secondary alkylamines. This feature is the most critical for formulation development.

  • Implications for Formulation:

    • pH-Dependent Solubility: The basic amine dictates that the compound's aqueous solubility will be highly dependent on pH. At pH values significantly below its pKa, the amine will be protonated (cationic), leading to a substantial increase in aqueous solubility.[][9] Conversely, in neutral or alkaline media (pH > 8), the compound will exist primarily in its neutral, free base form, which is expected to have low water solubility.

    • Lipophilicity: The combination of the dimethyl-pyrazole ring and the ethylamine chain suggests moderate to high lipophilicity (LogP), especially in its neutral form. This property often correlates with poor aqueous solubility.[4]

The primary objective of this application note is to provide a robust, systematic workflow to overcome the anticipated solubility challenges and develop a reliable formulation for in vivo studies.

Part 1: Essential Physicochemical Characterization

Before any formulation work begins, a foundational understanding of the compound's properties must be established.[1] This pre-formulation screening consumes minimal material but provides the critical data needed to guide the entire development process.

Table 1: Key Pre-formulation Assays and Their Implications
ParameterExperimental Protocol (Abbreviated)Rationale & Implication for Formulation
Kinetic Aqueous Solubility Shake-flask method with DMSO stock addition to buffer (pH 7.4), measure concentration after 1-2 hours.Provides a rapid assessment of solubility under non-equilibrium conditions. A low value (<10 µg/mL) immediately signals that simple aqueous vehicles are not viable.
Thermodynamic Aqueous Solubility Shake-flask method with excess solid compound in buffer (pH 7.4), agitate for 24-48 hours to reach equilibrium.[10]Determines the true equilibrium solubility. This is the maximum concentration achievable in a stable solution at a given pH and is essential for developing solution-based formulations.
pH-Solubility Profile Perform thermodynamic solubility tests in a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[10]For a basic compound like this, solubility is expected to increase dramatically at lower pH. This profile will determine if pH adjustment is a viable strategy.[]
LogP / LogD Computational prediction or experimental determination (e.g., shake-flask with octanol/water).Measures lipophilicity. A high LogP (>3) confirms poor aqueous solubility and suggests that co-solvents or lipid-based systems might be necessary if pH adjustment fails.

Part 2: A Decision-Tree Approach to Formulation Strategy

The data gathered in Part 1 directly informs the formulation strategy. The following workflow provides a logical path from characterization to vehicle selection.

Formulation Strategy Workflow Diagram

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Pathways cluster_3 Phase 4: Finalization start Start: Obtain API (Physicochemical Data) solubility_test Determine Thermodynamic Solubility @ pH 7.4 start->solubility_test decision1 Is Solubility > Target Dose Concentration? solubility_test->decision1 path_a Pathway A: Aqueous Buffer (e.g., Saline, PBS) decision1->path_a Yes ph_sol_test Perform pH-Solubility Profile decision1->ph_sol_test No qc Perform QC: Visual, pH, Sterility (IV) path_a->qc decision2 Can Target Concentration be achieved at pH 3-5? ph_sol_test->decision2 path_b Pathway B: pH-Adjusted Aqueous Solution decision2->path_b Yes cosolvent_screen Screen Co-solvents (e.g., PEG400, DMSO, Solutol) decision2->cosolvent_screen No path_b->qc decision3 Is a stable solution achieved at safe co-solvent levels? cosolvent_screen->decision3 path_c Pathway C: Co-solvent Formulation decision3->path_c Yes suspension_dev Develop Suspension (e.g., 0.5% CMC-Na, Tween 80) decision3->suspension_dev No path_c->qc path_d Pathway D: Aqueous Suspension suspension_dev->path_d path_d->qc

Caption: Formulation strategy decision tree.

Part 3: Detailed Formulation Protocols

This section provides step-by-step protocols for the most likely formulation pathways. Safety Precaution: Always handle the active pharmaceutical ingredient (API) and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Protocol 1: Pathway B - pH-Adjusted Aqueous Solution

This is the preferred method for basic compounds if the pH-solubility profile is favorable. It avoids organic co-solvents which can have their own toxicities or pharmacological effects.[11]

  • Principle: The basic amine on the molecule is protonated at acidic pH, forming a more water-soluble salt in situ. The goal is to find the highest possible pH (ideally > 4.0) that maintains the compound in solution to minimize potential discomfort upon injection.

  • Materials:

    • This compound (API)

    • Sterile Water for Injection (WFI) or 0.9% Saline

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Calibrated pH meter

    • Sterile vials, magnetic stirrer, and stir bars

  • Procedure:

    • Target Calculation: Calculate the required mass of API for the desired final concentration and volume (e.g., 10 mg/mL in 10 mL).

    • Initial Dispersion: Add ~80% of the final volume of vehicle (e.g., 8 mL of 0.9% Saline) to a sterile vial. Add the weighed API. The mixture will likely be a slurry or suspension.

    • Acidification: While stirring, add 0.1 N HCl dropwise. Monitor the mixture for visual changes. As the pH drops, the API should begin to dissolve.

    • pH Monitoring: Continuously monitor the pH. Stop adding acid once all the solid has dissolved and the solution is clear. Record this pH.

    • pH Adjustment (Optional but Recommended): If the pH is very low (e.g., < 3), you can attempt to slowly add 0.1 N NaOH dropwise to raise the pH as high as possible without causing precipitation. This helps improve physiological compatibility.

    • Final Volume: Once a stable, clear solution is achieved at the final desired pH, add the vehicle to reach the final target volume (q.s. to 10 mL).

    • Quality Control:

      • Visually inspect for clarity and particulates.

      • Measure and record the final pH.

      • For IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile final vial.

Protocol 2: Pathway C - Co-solvent Formulation

This approach is used when pH adjustment alone is insufficient to reach the target concentration.[] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[12][13]

  • Principle: A water-miscible organic solvent is used to first dissolve the compound, which is then diluted with an aqueous vehicle. The key is to use the minimum amount of co-solvent necessary while ensuring the compound does not precipitate upon aqueous dilution.[14]

  • Common Co-Solvent Systems:

Vehicle ComponentRoleTypical Concentration Range (% v/v)Notes
DMSO Potent solubilizing agent5 - 20%Can have its own biological effects; use with caution and appropriate controls.
PEG 400 Co-solvent, viscosity modifier20 - 60%Generally safe and widely used. Can cause hypertonicity at high concentrations.[15]
Ethanol Co-solvent5 - 15%Can cause pain on injection. Use sparingly.
Solutol HS 15 / Kolliphor HS 15 Non-ionic surfactant, solubilizer5 - 20%Can improve stability and prevent precipitation.
Tween 80 Surfactant, wetting agent1 - 5%Often used in combination with co-solvents.
  • Procedure (Example using 10% DMSO, 40% PEG 400, 50% Saline):

    • Target Calculation: Calculate the required mass of API.

    • Organic Phase Dissolution: In a sterile vial, add the required volume of DMSO (e.g., 1 mL for a 10 mL final volume). Add the API to the DMSO and vortex or sonicate until fully dissolved.

    • Addition of Second Co-solvent: Add the required volume of PEG 400 (e.g., 4 mL) and mix thoroughly.

    • Aqueous Dilution: Slowly add the 0.9% Saline (e.g., 5 mL) to the organic phase while vortexing. This is a critical step. Add the aqueous phase slowly to prevent the compound from "crashing out" or precipitating.

    • Quality Control: Visually inspect the final formulation for clarity. If any cloudiness or precipitation occurs, the formulation is not viable and the co-solvent ratios must be re-optimized. For IV use, sterile filtration is required.

Protocol 3: Pathway D - Aqueous Suspension for Oral Gavage

If a solution cannot be formed, a suspension is the default formulation for oral administration.[3]

  • Principle: The API is milled to a fine particle size and suspended in an aqueous vehicle containing a suspending agent (to increase viscosity and prevent settling) and a wetting agent (to ensure particles are dispersed).[16][17]

  • Materials:

    • API, micronized if possible

    • 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) or Methylcellulose (MC) in purified water

    • 0.1% - 0.5% (v/v) Tween 80 (Polysorbate 80)

    • Mortar and pestle or homogenizer

  • Procedure:

    • Vehicle Preparation: Prepare the 0.5% CMC-Na solution in water. This may require heating and stirring. Allow to cool. Add Tween 80 to the final vehicle and mix.

    • Particle Size Reduction: If not already micronized, place the weighed API in a mortar and pestle.

    • Wetting the API: Add a small volume of the vehicle to the API in the mortar to form a thick, smooth paste. This "wetting" step is crucial to prevent clumping.

    • Progressive Dilution: Gradually add the remaining vehicle in small portions, triturating continuously to ensure a uniform and smooth suspension.

    • Homogenization (Optional): For best results, the final suspension can be briefly treated with a low-power homogenizer or sonicator.

    • Quality Control & Administration:

      • Visually inspect for uniformity and lack of large aggregates.

      • Crucially, a suspension must be continuously stirred or vortexed immediately before drawing up each dose to ensure dose uniformity.

      • Use an appropriate gauge gavage needle for administration.[18][19][20]

Route-Specific Considerations and Quality Control

The final formulation must be tailored to the intended route of administration.

IV Formulation Decision Pathway

G start Candidate Solution Formulation Identified check_precipitation In Vitro Dilution Test: Dilute 1:10 in Plasma/PBS. Observe for Precipitation. start->check_precipitation check_hemolysis Hemolysis Test: Incubate with Red Blood Cells. Check for Lysis. check_precipitation->check_hemolysis PASS reformulate FAIL: Reformulate (e.g., add surfactant, lower conc.) check_precipitation->reformulate FAIL check_sterility Sterile Filtration: Pass through 0.22 µm filter. check_hemolysis->check_sterility PASS check_hemolysis->reformulate FAIL final_iv_product Final IV Product: Clear, Sterile, Isotonic (if possible), Non-precipitating, Non-hemolytic check_sterility->final_iv_product

Caption: Critical quality control steps for IV formulations.

  • Intravenous (IV): Must be a clear, sterile solution.[14] Suspensions are not suitable. The formulation must be checked for precipitation upon dilution in buffer or plasma to mimic what happens upon injection into the bloodstream.[14] The pH should be as close to physiological (7.4) as possible.

  • Intraperitoneal (IP): A clear solution is strongly preferred. While very fine suspensions can sometimes be used, they can increase the risk of irritation and peritonitis. The same precipitation checks as for IV are recommended.

  • Oral (PO): This route is the most flexible. Solutions, suspensions, or simple powder-in-vehicle formulations are acceptable. The primary goal is to ensure consistent dosing and maximize absorption.[18]

Conclusion

The development of a suitable in vivo formulation for a novel compound like this compound is a methodical process grounded in physicochemical principles. By first characterizing the compound's solubility and then applying a logical, tiered approach to vehicle selection, researchers can efficiently develop a robust formulation. The basic nature of the target molecule strongly suggests that pH adjustment is the primary and most desirable strategy. Should that fail, co-solvent systems and suspensions provide viable alternatives. Adherence to the detailed protocols and quality control checks outlined in this guide will ensure the generation of reliable and reproducible data in subsequent preclinical pharmacokinetic and efficacy studies.

References

  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Gopinathan, M., et al. (n.d.). In vivo toxicology of excipients commonly employed in drug discovery in rats.
  • BenchChem. (n.d.). Application Notes and Protocols for Oral Gavage Administration of AZD1979 in Rodents.
  • Wang, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Medicilon. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
  • BenchChem. (n.d.). Application Note & Protocol: Oral Gavage Formulation of (Rac)-Benpyrine with Sodium Carboxymethyl Cellulose (CMC-NA).
  • UNK Library. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Google Patents. (2014, January 2). US9125805B2 - Stable formulations for parenteral injection of small molecule drugs.
  • PMC - PubMed Central. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.
  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • ResearchGate. (n.d.). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • PMC - NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • ResearchGate. (2015, July 20). Excipients Use in Parenteral and Lyophilized Formulation Development.
  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
  • ResearchGate. (n.d.). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model.
  • PMC - NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • NIH. (n.d.). In vivo screening of subcutaneous tolerability for the development of novel excipients.
  • ResearchGate. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
  • BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Solubility of SQ 31844.
  • ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • PMC - NIH. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. This pyrazole derivative is a valuable building block in medicinal chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges.

The synthesis of this compound is typically a multi-step process. A general synthetic route involves the formation of the 3,5-dimethylpyrazole core, followed by the introduction of a two-carbon side chain at the 4-position, and finally, N-methylation of the primary amine. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve problems.

Low Yield in the Initial Pyrazole Ring Formation

Question: My yield for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Knorr pyrazole synthesis are a common issue and can often be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.[1]

    • Optimize Temperature: While the reaction is often performed at a controlled low temperature initially, a reflux period is typically necessary to drive the reaction to completion.[2] Consider a final reflux in a suitable solvent like ethanol.[2]

  • Suboptimal pH: The pH of the reaction medium is critical for the condensation reaction.

    • Adjust Basicity: The use of a base like sodium hydroxide is common to deprotonate the hydrazine salt and facilitate the reaction.[3] Ensure the correct stoichiometry of the base is used.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.[1]

    • Temperature Control: Carefully control the temperature during the addition of acetylacetone to the hydrazine solution to minimize side product formation.[3][4] An ice bath is recommended.[2][3][4]

  • Purification Losses: Significant product loss can occur during workup and purification.

    • Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer. Diethyl ether is a common solvent for this purpose.[3] Multiple extractions are recommended.[3]

    • Recrystallization Solvent: Choosing the right solvent for recrystallization is crucial. Petroleum ether or ethanol/water mixtures are often effective for purifying 3,5-dimethylpyrazole.[3][5]

Challenges in Introducing the Ethanamine Side Chain

Question: I am struggling with the introduction of the 4-(2-aminoethyl) side chain onto the 3,5-dimethylpyrazole ring. What are the best strategies and what pitfalls should I avoid?

Answer: Functionalizing the C4 position of the pyrazole ring is a key step that can be challenging. The choice of reaction will depend on the available starting materials and desired reaction conditions.

Recommended Approaches:

  • Vilsmeier-Haack Reaction followed by Reductive Amination: This is a robust and widely used method.

    • Formylation: The pyrazole is first formylated at the C4 position using a Vilsmeier reagent (e.g., POCl₃/DMF).

    • Henry Reaction: The resulting aldehyde can then undergo a Henry reaction with nitromethane to form a nitrovinyl intermediate.

    • Reduction: Subsequent reduction of the nitro group and the double bond (e.g., with LiAlH₄ or catalytic hydrogenation) will yield the desired 4-(2-aminoethyl)pyrazole.

  • Direct Alkylation (less common for this specific transformation): While direct alkylation at the C4 position is possible, it often leads to a mixture of products and is generally less efficient for introducing an aminoethyl group.

Troubleshooting:

  • Low Yield in Vilsmeier-Haack:

    • Reagent Purity: Ensure the phosphorus oxychloride and dimethylformamide are of high purity and anhydrous.

    • Temperature Control: The reaction is typically performed at low temperatures initially and then warmed. Careful temperature control is critical.

  • Poor Results in Henry Reaction:

    • Base Selection: The choice of base is important. A mild base like triethylamine or piperidine is often used.

    • Reaction Time: The reaction can be slow; monitor by TLC to determine the optimal reaction time.

  • Incomplete Reduction:

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active.

    • Reducing Agent Stoichiometry: When using a chemical reducing agent like LiAlH₄, ensure a sufficient excess is used to reduce both the nitro group and the double bond.

Low Yield and Regioisomer Formation during N-methylation

Question: I am attempting the final N-methylation step to get this compound, but I'm getting a low yield of the desired product and a mixture of other methylated species. How can I improve the yield and selectivity?

Answer: N-methylation of the primary amine in the presence of the pyrazole ring's NH group can be a delicate process. The pyrazole nitrogen is also nucleophilic and can compete in the methylation reaction.

Key Considerations for Selective N-methylation:

  • Choice of Methylating Agent:

    • Dimethyl Sulfate: A common and effective methylating agent.[6][7]

    • Methyl Iodide: Also widely used, but can be more reactive and less selective.[2]

  • Reaction Conditions:

    • Base: The choice of base is critical for selective deprotonation. A strong base like sodium hydride (NaH) is often used to deprotonate the primary amine.[7] Using a weaker base like potassium carbonate may lead to competitive N-methylation of the pyrazole ring.[8]

    • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.

    • Temperature: The reaction is often carried out at room temperature or with gentle heating.[6]

Troubleshooting Low Yield and Side Products:

  • Di-methylation: The formation of the tertiary amine (di-methylation) can occur if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long.

    • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of 1.0 to 1.2 equivalents is a good starting point.

    • Monitoring: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed.

  • Pyrazole N-methylation: Methylation of the pyrazole nitrogen is a common side reaction.

    • Protecting Groups: If selectivity remains an issue, consider protecting the pyrazole nitrogen before the N-methylation step. A removable protecting group like a Boc group can be used.

    • Steric Hindrance: The bulky substituents at the 3 and 5 positions of the pyrazole ring should sterically disfavor methylation at the ring nitrogens to some extent.[9]

Problem Potential Cause Recommended Solution
Low overall yieldIncomplete reaction, side reactions, purification lossesOptimize reaction time and temperature, use high-purity reagents, refine extraction and recrystallization procedures.[1][2][3][5]
Formation of di-methylated productExcess methylating agent, prolonged reaction timeUse a slight excess of the methylating agent, monitor the reaction closely and quench promptly.
Methylation of pyrazole nitrogenNon-selective reaction conditionsUse a strong, non-nucleophilic base like NaH to selectively deprotonate the primary amine. Consider using a protecting group for the pyrazole nitrogen if necessary.[7]
Difficulty in purificationSimilar polarity of product and byproductsUtilize column chromatography with a suitable solvent system. Deactivation of silica gel with triethylamine can be beneficial for basic compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product, this compound?

A1: Purification of the final product, which is a basic compound, can often be achieved by column chromatography on silica gel. However, to prevent streaking and improve separation, it is advisable to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (e.g., 1-2% in the eluent).[5] Alternatively, reverse-phase chromatography (C18) can be an effective purification method.[5]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling:

  • Hydrazine: Hydrazine and its salts are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and water-reactive compound. Handle it with extreme care in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Dimethyl Sulfate: This is a potent alkylating agent and is highly toxic and carcinogenic. It should only be handled in a fume hood with appropriate PPE.

Q3: Can microwave-assisted synthesis be used to improve the yield of the initial pyrazole formation?

A3: Yes, microwave-assisted organic synthesis can be an effective technique to improve yields and significantly reduce reaction times for the formation of the pyrazole ring.[1] The high temperatures and pressures achieved in a microwave reactor can accelerate the condensation reaction.[1]

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic signals for the methyl groups on the pyrazole ring, the N-methyl group, the ethyl bridge, and the pyrazole ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the N-H bond of the secondary amine and the pyrazole ring.

Experimental Protocols

Synthesis of 3,5-dimethylpyrazole

This protocol is adapted from established procedures.[2][3][4]

  • In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide.

  • Cool the flask in an ice bath to approximately 10-15°C.

  • Slowly add acetylacetone dropwise to the cooled hydrazine solution while maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude 3,5-dimethylpyrazole from a suitable solvent like petroleum ether to obtain the purified product.

General Procedure for N-methylation of a Primary Amine

This is a general protocol that can be adapted for the final step of the synthesis.

  • Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the primary amine (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Slowly add dimethyl sulfate (1.05 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Pathway Overview

Synthesis_Pathway A Acetylacetone + Hydrazine B 3,5-dimethylpyrazole A->B Knorr Synthesis C 4-formyl-3,5-dimethylpyrazole B->C Vilsmeier-Haack D 4-(2-nitrovinyl)-3,5-dimethylpyrazole C->D Henry Reaction E 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine D->E Reduction F This compound E->F N-methylation

Caption: A typical synthetic route to the target compound.

Troubleshooting Logic for Low N-methylation Yield

Troubleshooting_N_Methylation Start Low Yield of N-methylated Product Check_Purity Analyze crude product by LC-MS/NMR Start->Check_Purity Identify_Byproducts Identify major byproducts Check_Purity->Identify_Byproducts Dimethylated Di-methylated product observed? Identify_Byproducts->Dimethylated Pyrazole_Methylated Pyrazole N-methylation observed? Identify_Byproducts->Pyrazole_Methylated Starting_Material Unreacted starting material? Identify_Byproducts->Starting_Material Dimethylated->Pyrazole_Methylated No Reduce_Me_Agent Reduce equivalents of methylating agent Dimethylated->Reduce_Me_Agent Yes Pyrazole_Methylated->Starting_Material No Stronger_Base Use a stronger, non-nucleophilic base (e.g., NaH) Pyrazole_Methylated->Stronger_Base Yes Starting_Material->Start No, other issues Increase_Time_Temp Increase reaction time or temperature Starting_Material->Increase_Time_Temp Yes Monitor_Time Decrease reaction time and monitor closely Reduce_Me_Agent->Monitor_Time Protecting_Group Consider pyrazole N-protection Stronger_Base->Protecting_Group Check_Reagents Verify reagent purity and activity Increase_Time_Temp->Check_Reagents

Caption: Decision tree for troubleshooting N-methylation.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2002). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of Heterocyclic Chemistry, 39(4), 843-847.
  • Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Community Practioner. (2024). Review of pyrazole compounds' production, use, and pharmacological activity.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • ResearchGate. (n.d.). Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives.
  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Reddit. (2023). N-methylation of pyrazole.
  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?.
  • ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts.
  • PubMed. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents.
  • PubMed Central. (n.d.). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease.
  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole.
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • PubMed. (2016). The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer.
  • PubMed. (2003). An efficient and practical N-methylation of amino acid derivatives.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIH. (n.d.). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators.
  • PubChem. (n.d.). N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenyl)acetamide.
  • Wikipedia. (n.d.). Bretisilocin.
  • PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine (referred to herein as "Compound P" for brevity). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this promising molecule. This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome these issues, ensuring the successful progression of your research and development efforts.

Section 1: Understanding the Molecule & the Problem

Q1: What are the key physicochemical properties of Compound P that influence its solubility?

Answer: Understanding the inherent properties of Compound P is the first step in troubleshooting its solubility. The molecule's structure, featuring a pyrazole ring and a secondary amine side chain, dictates its behavior in different solvents.

  • Basicity (pKa): The N-methylethanamine side chain contains a secondary amine. Like most simple alkylamines, this group is basic, with an estimated pKa of its conjugate acid in the range of 9.5 to 11.0.[1] This means that at neutral or alkaline pH, the molecule exists predominantly in its neutral, uncharged form, which is less soluble in aqueous media.[2][3]

  • Hydrogen Bonding: The amine group can act as a hydrogen bond acceptor and donor, while the pyrazole ring nitrogens are acceptors. This allows for interaction with protic solvents like water and alcohols. However, the hydrophobic hydrocarbon portions of the molecule limit overall aqueous solubility.[2]

In essence, Compound P is a weak base with limited aqueous solubility in its free, unionized state.

Q2: Why is my Compound P not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer: This is the most common issue encountered. At a neutral pH of 7.4, which is significantly below the pKa of the amine's conjugate acid (est. 9.5-11.0), the amine group will be predominantly protonated (positively charged).[1][3] While this charged form should be more water-soluble than the neutral form, the overall solubility might still be low due to the lipophilic pyrazole core. If the compound was synthesized and isolated as a free base, its initial dissolution in neutral buffer can be very slow, leading to a suspension of undissolved material.

Conversely, if you are trying to dissolve a salt form (e.g., a hydrochloride or sulfate salt) at a pH above its pKa, the compound will convert to its less soluble free base form and may precipitate out of solution.[3]

Section 2: Troubleshooting Workflow: A Step-by-Step Approach

Before diving into detailed protocols, it's crucial to have a logical workflow. The following diagram outlines a decision-making process for addressing solubility issues with Compound P, starting from initial screening to more advanced formulation strategies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Initial Strategies cluster_2 Phase 3: Optimization & Advanced Solutions cluster_3 Phase 4: Verification start Problem: Compound P Insoluble in Desired Medium sol_type What is the intended application? (e.g., In Vitro Assay vs. Preclinical Formulation) start->sol_type ph_adjust Strategy 1: pH Adjustment (Aqueous Systems) sol_type->ph_adjust Aqueous-based (e.g., cell culture media) cosolvent Strategy 2: Co-Solvent System (Organic/Aqueous Mix) sol_type->cosolvent Assay tolerates organic solvent (e.g., DMSO) ph_profile Perform pH-Solubility Profile (See Protocol 1) ph_adjust->ph_profile cosolvent_screen Screen Co-solvents (DMSO, EtOH, PEG) (See Protocol 2) cosolvent->cosolvent_screen salt_form Strategy 3: Salt Formation (For Formulation Dev.) ph_profile->salt_form If pH control alone is insufficient or solid form is needed quantify Quantify Solubility (Kinetic vs. Thermodynamic) (See Section 4) ph_profile->quantify cosolvent_screen->quantify salt_form->quantify end Optimized Soluble Formulation quantify->end

Caption: A decision workflow for addressing Compound P solubility issues.

Section 3: Detailed Protocols & Methodologies

Strategy 1: pH Adjustment
Q3: How can I use pH adjustment to improve the solubility of Compound P?

Answer: Since Compound P is a weak base, its aqueous solubility is highly pH-dependent.[4] By lowering the pH of the aqueous medium, you protonate the secondary amine, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2][3]

The governing principle is Le Châtelier's principle applied to the acid-base equilibrium:

P-NH(CH₃) (insoluble free base) + H⁺ ⇌ P-NH₂⁺(CH₃) (soluble salt)

Adding acid (H⁺) shifts the equilibrium to the right, favoring the formation of the soluble salt. The Henderson-Hasselbalch equation can provide a rough estimate of the ionization state at a given pH, though experimental determination is always recommended as other factors can influence the solubility profile.[5]

Protocol 1: Generating a pH-Solubility Profile

This experiment determines the solubility of Compound P across a range of pH values, identifying the optimal pH for dissolution.

  • Preparation:

    • Prepare a series of buffers (e.g., 50 mM phosphate or citrate-phosphate buffers) ranging from pH 2 to pH 9.

    • Accurately weigh an excess amount of Compound P (e.g., 2-5 mg) into separate vials for each pH point.

  • Equilibration (Thermodynamic Solubility):

    • Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vial containing the compound.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[6] This distinguishes it from a kinetic solubility assay, which is faster but may overestimate solubility.[7][8]

  • Sample Processing:

    • After equilibration, allow the vials to stand for a short period for coarse particles to settle.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any undissolved solid. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) and carefully collect the supernatant.

  • Quantification:

    • Prepare a standard curve of Compound P in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Quantify the concentration of the dissolved compound in each filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH. The resulting curve will typically show high solubility at low pH, decreasing sharply as the pH approaches and surpasses the pKa.

Strategy 2: Co-Solvent Systems
Q4: My compound is for an in vitro assay that is sensitive to extreme pH. What co-solvents can I use?

Answer: When significant pH changes are not viable, using a co-solvent is an excellent alternative. A co-solvent is a water-miscible organic solvent that, when added to an aqueous medium, reduces the polarity of the solvent system, thereby increasing the solubility of lipophilic compounds.[9] This method is widely used for preparing stock solutions for biological assays.

Common Biocompatible Co-solvents:

Co-solventTypical Starting ConcentrationNotes
DMSO 1-10% (v/v)Excellent solubilizing power. However, can be toxic to some cell lines at >0.5-1%. Always run a vehicle control.
Ethanol 1-10% (v/v)Generally well-tolerated by cells at low concentrations. Less aggressive solvent than DMSO.
PEG 400 5-20% (v/v)Polyethylene glycol 400 is a low-toxicity polymer often used in formulations.[10]
Propylene Glycol 5-20% (v/v)Another common, low-toxicity excipient used to enhance solubility.[9]

Protocol 2: Rapid Co-Solvent Screen

This protocol helps identify an effective co-solvent system for achieving a target concentration (e.g., for a 10 mM stock solution).

  • Stock Preparation: Prepare a high-concentration stock solution of Compound P in 100% DMSO (e.g., 100 mM).

  • Test Matrix: In a 96-well plate or microcentrifuge tubes, prepare a dilution series. For example, add your aqueous buffer (e.g., PBS) to wells, then spike in the DMSO stock to achieve final DMSO concentrations of 0.5%, 1%, 2%, 5%, and 10%, while keeping the final concentration of Compound P constant and above its expected aqueous solubility.

  • Incubation & Observation:

    • Mix the plate and incubate at room temperature for 1-2 hours.

    • Visually inspect each well for precipitation (cloudiness). This is a kinetic solubility assessment.[6][11]

  • Selection: The lowest percentage of co-solvent that maintains a clear solution is the preferred starting point for your experiment. Always include a vehicle control (buffer + co-solvent) in your downstream assays to account for any effects of the co-solvent itself.

Strategy 3: Salt Formation
Q5: I need to develop a stable, soluble solid form for pre-clinical studies. Should I consider salt formation?

Answer: Absolutely. For long-term development, converting the free base of Compound P into a stable, crystalline salt is one of the most effective and widely used strategies to improve aqueous solubility, dissolution rate, and overall developability.[12][13][14] A salt form often possesses more desirable physicochemical properties, such as better stability and handling, compared to the free base.[15]

The principle involves reacting the basic amine in Compound P with an acid to form an ion pair. This salt will have a crystal lattice energy and solvation energy that are different from the free base, often leading to a dramatic increase in aqueous solubility.[16]

G compound_p Compound P (Free Base) - Poorly Soluble - Low Dissolution Rate acid + Acid (Counter-ion) e.g., HCl, H₂SO₄, Mesylic Acid salt Compound P Salt - Ion Pair Formation - Crystalline Solid acid->salt Reaction in Suitable Solvent result Improved Properties: + Higher Aqueous Solubility + Faster Dissolution Rate + Better Stability salt->result

Caption: The conceptual workflow of salt formation to enhance properties.

High-Level Salt Screening Workflow:

A full salt screening campaign is an in-depth process, but the general steps are as follows:

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), tartaric, citric acid).[12][17]

  • Reaction & Crystallization: Systematically react Compound P with each selected acid in various solvent systems to induce crystallization of the salt form.

  • Characterization: Analyze the resulting solids to confirm salt formation and assess key properties. This involves techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) for thermal properties, and Dynamic Vapor Sorption (DVS) for hygroscopicity.[12]

  • Performance Testing: The most promising salt candidates are then evaluated for thermodynamic solubility, dissolution rate, and stability before selecting a final form for development.[14][16]

Section 4: FAQs on Quantifying Solubility

Q6: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

Answer: This is a critical distinction in drug discovery and development.[18]

  • Kinetic Solubility: This is typically a high-throughput measurement used in early discovery. It measures the concentration at which a compound, rapidly added from a DMSO stock solution into an aqueous buffer, begins to precipitate.[6][11] It often overestimates the true solubility because it can form a temporary, supersaturated, or amorphous precipitate.[7][8] This value is useful for ranking compounds and ensuring they will not precipitate during an in vitro assay.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by allowing an excess of the solid compound to equilibrate with a solvent over a longer period (e.g., 24 hours), after which the concentration of the dissolved compound in the saturated solution is determined.[6][18] This is the more accurate and relevant value for formulation development and predicting in vivo behavior.

Recommendation: Use kinetic solubility for initial troubleshooting and screening for in vitro assays. Use thermodynamic solubility (as described in Protocol 1) for lead optimization and when developing a formulation for animal studies.

Q7: What is the "shake-flask" method for determining thermodynamic solubility?

Answer: The shake-flask method is the gold standard for determining thermodynamic solubility.[4][6] The procedure described in Protocol 1 is a miniaturized version of this method. It involves adding an excess of the solid drug to a solvent system, shaking it for a prolonged period (typically 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium, and then separating the undissolved solid before quantifying the concentration of the dissolved drug in the liquid phase.[5][6]

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • Glomme, A., & März, J. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 334-339.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of pharmaceutical salts: properties, selection, and use.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Singh, A., & Sharma, P. K. (2018). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 19(2), 855-864.
  • Clark, J. (2015). Solubility and pH of amines. Chemguide. [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for kinetic solubility determination. Analytical Chemistry, 81(8), 3165-3172.
  • Surfactants Information. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Li, Y., & Zhao, L. (2006). Co-solvent and Complexation Systems.
  • Sharma, D., Saini, S., & Rana, A. S. (2021). Solubility enhancement techniques. International Journal of Applied Pharmaceutics, 13(1), 1-8.
  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Charles River Laboratories. (n.d.). Salt Screening. Charles River. [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. JoVE. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia. [Link]

  • Improved Pharma. (2021). Salt Screening. Improved Pharma. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.

Sources

Technical Support Center: Troubleshooting the Instability of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses the fundamental stability characteristics of this compound, providing the foundational knowledge to prevent and troubleshoot instability issues.

Q1: What are the most likely causes of instability for this compound in my experimental solution?

A1: The instability of this molecule typically arises from two primary sources related to its structure: the pyrazole ring and the N-methylethanamine side chain. The pyrazole ring, while generally stable, can be susceptible to degradation under harsh pH conditions. The N-methylethanamine side chain is a potential site for oxidation.[1][2]

Q2: I've observed a change in the color of my stock solution over time. What could this indicate?

A2: A color change in your solution is often a visual indicator of chemical degradation. This could be due to the formation of oxidized impurities or other chromophoric degradation products. It is crucial to investigate the cause of this change using analytical techniques like HPLC-UV to assess the purity of your solution.

Q3: My experimental results are inconsistent. Could the instability of this compound be a contributing factor?

A3: Absolutely. If the compound degrades in your experimental matrix, the actual concentration of the active molecule will decrease over time, leading to variability in your results. Performing stability studies under your specific experimental conditions is highly recommended to rule out compound instability as a source of irreproducibility.

Q4: What are the ideal storage conditions for stock solutions of this compound?

A4: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and exposure to air. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Section 2: Troubleshooting Guide - Diagnosing and Resolving Instability

This section provides a structured approach to identifying and addressing specific instability issues you may encounter during your experiments.

Issue 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when analyzed by HPLC or LC-MS.

  • Drifting analytical baselines or the appearance of new peaks in chromatograms.

Potential Causes & Solutions:

Potential Cause Underlying Chemistry Troubleshooting & Resolution
Hydrolytic Degradation The pyrazole ring or other functional groups may be susceptible to hydrolysis, particularly at non-neutral pH.Verify Solution pH: Ensure the pH of your solvent or buffer is within a stable range for the compound (typically near neutral). Perform a pH Stability Study: Assess the compound's stability in different pH buffers (e.g., pH 3, 7, and 9) to identify the optimal pH range for your experiments.[3][4]
Oxidative Degradation The N-methylethanamine side chain can be a primary site for oxidation, leading to the formation of N-oxides or other oxidative products.[1][5]Use High-Purity Solvents: Ensure solvents are free of peroxides. Consider Degassing: Degas solvents to remove dissolved oxygen. Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT or ascorbic acid.
Photodegradation Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[6][7]Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil. Minimize exposure to ambient light during experimental setup.
Adsorption to Surfaces The compound may adsorb to the surface of plasticware or glassware, reducing its effective concentration in solution.Use Low-Binding Labware: Employ polypropylene or other low-binding microplates and tubes. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween-20) in your buffer can help prevent adsorption, if compatible with your assay.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental data, it is crucial to validate the stability of this compound under your specific conditions. The following protocols provide a framework for this assessment.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the potential degradation pathways of a drug substance.[4][8][9]

Objective: To identify potential degradation products and the conditions that cause degradation.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[3]

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in a suitable solvent for analysis.[10][11]

    • Photodegradation: Expose a solution of the compound (1 mg/mL) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Detection: Use a UV detector at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Section 4: Visualizing Potential Degradation and Experimental Workflow

Diagram 1: Potential Degradation Pathways

A 2-(3,5-dimethyl-1H-pyrazol-4-yl) -N-methylethanamine B Oxidative Degradation (e.g., H2O2, air) A->B C Hydrolytic Degradation (Acidic/Basic Conditions) A->C D Photodegradation (UV/Vis Light) A->D E N-Oxide Formation B->E F De-methylation B->F G Pyrazole Ring Opening C->G H Photorearranged Isomers D->H

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow

A Inconsistent Results or Observed Degradation B Review Solution Preparation and Storage Conditions A->B C Perform Forced Degradation Study A->C F Optimize Experimental Conditions (pH, light, temp) B->F D Develop Stability-Indicating HPLC/LC-MS Method C->D E Identify Degradation Products D->E E->F G Re-evaluate Experiment with Optimized Conditions F->G

Caption: A systematic workflow for troubleshooting compound instability.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
  • Boccardi, G. (2016). Forced Degradation Studies. ICH Quality Guidelines, 389-405.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ravi, V., et al. (2018). Forced Degradation Studies: A Tool for Intrinsic Stability Assessment of Drugs. Journal of Pharmaceutical Sciences and Research, 10(11), 2847-2852.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Albini, A., & Fagnoni, M. (2004). Photochemical fragmentation of covalent bonds. Chemical reviews, 104(6), 3025-3070.
  • Kiselev, V. G., & Muravyev, N. V. (2018). Thermal decomposition of nitropyrazoles. Journal of Thermal Analysis and Calorimetry, 131(2), 1145-1152.
  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica, 69(2), 466-477.
  • Jiang, B., et al. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. The Journal of organic chemistry, 79(9), 4018–4024.
  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Mass Spectrometry, 16(4), 529-540.
  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
  • Kulikov, A. S., et al. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 52(2), 164-169.
  • Baertschi, S. W., et al. (2019).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Eic, M., & Zlatska, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 88-96.
  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65.
  • Guma, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Wang, X., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10459-10470.
  • Al-Zoubi, R. M., et al. (2018). Photochemical transformation of a pyrazole derivative into imidazoles. Tetrahedron Letters, 59(4), 369-372.

Sources

Technical Support Center: Purification Strategies for 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols to address the specific challenges encountered during the purification of this valuable heterocyclic amine.

Chapter 1: Foundational Chemical Properties

A successful purification strategy is built upon a solid understanding of the molecule's physicochemical properties. This compound possesses two key structural features that dictate its behavior: a pyrazole ring and a secondary alkylamine side chain.

  • Basicity: The primary driver for its chemical behavior is the secondary amine (-NH-CH₃) on the ethyl side chain. This group is basic and readily protonated by acids to form a water-soluble ammonium salt.[1][2][3] This property is the cornerstone of purification via acid-base extraction.

  • Polarity and Solubility: The combination of the polar pyrazole ring and the flexible amine side chain gives the molecule moderate polarity. The freebase is typically soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, but has low solubility in water. Its corresponding salt form (e.g., hydrochloride or sulfate) exhibits high water solubility.[1]

  • Potential for Impurities: Synthetic routes to pyrazoles and subsequent side-chain installation can introduce a variety of impurities.[4][5][6] Common culprits include unreacted starting materials, reagents from the cyclization step, or byproducts from N-alkylation.[7][8]

Chapter 2: Purification Strategy Decision Guide

Selecting the appropriate purification strategy depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The following decision workflow provides a logical path for isolating your target compound.

Purification_Strategy_Decision_Guide start Crude Reaction Mixture acid_base Perform Acid-Base Extraction Work-up start->acid_base To remove acidic/ neutral impurities check_purity Assess Purity & State (TLC, LCMS, NMR) acid_base->check_purity is_pure Is purity >95%? check_purity->is_pure is_solid Is the product a solid? recrystallize Recrystallization is_solid->recrystallize Yes salt Salt Formation & Crystallization is_solid->salt No (Product is an oil) is_pure->is_solid Yes column Flash Column Chromatography is_pure->column No final Pure Compound recrystallize->final column->check_purity Re-assess salt->final

Caption: Purification Strategy Decision Guide.

Chapter 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of this compound.

Observed Problem Potential Cause Recommended Solution(s)
The crude product is a complex mixture containing non-basic impurities.Unreacted starting materials (e.g., diketones), neutral byproducts.Acid-Base Extraction: Use the basicity of the target amine to selectively extract it into an aqueous acidic phase, leaving neutral/acidic impurities in the organic phase.[1][2]
The compound streaks significantly during silica gel chromatography.The basic amine interacts strongly with acidic silanol groups on the silica surface.Mobile Phase Modification: Add a basic modifier (0.5-2% triethylamine or 1% ammonia in methanol) to the eluent to suppress the ionic interaction and improve peak shape.[7]
The purified compound is a persistent oil, making it difficult to handle and weigh.The freebase form of the amine may have a low melting point or be amorphous.Salt Formation: Convert the amine freebase into a crystalline salt (e.g., hydrochloride, sulfate, or tartrate) to induce crystallization and produce a stable, handleable solid.[9]
Purity is high, but the product is colored.Trace, highly conjugated impurities or baseline oxidation.Charcoal Treatment: Treat a solution of the compound with activated charcoal before a final recrystallization or filtration step.
The reaction to form the pyrazole ring resulted in a mixture of regioisomers.The cyclocondensation reaction conditions were not sufficiently selective.[4][5]Chromatographic Separation: Carefully optimized flash column chromatography is often required to separate closely related isomers.[4]
Q1: How do I efficiently remove unreacted starting materials and acidic/neutral byproducts after synthesis?

Answer: The most effective method is an acid-base extraction. This technique leverages the basic nature of your target compound's secondary amine. By washing the crude organic solution with an aqueous acid (e.g., 1M HCl), the amine is protonated to form an ammonium salt, which dissolves in the aqueous layer. Neutral and acidic impurities remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) deprotonates the ammonium salt, regenerating the amine freebase, which can then be extracted back into a fresh organic solvent.[1][3]

Q2: My compound is streaking badly during silica gel chromatography, leading to poor separation. What should I do?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The free amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and poor resolution.

Scientist's Insight: The solution is to make the mobile phase more basic to "outcompete" your compound for the acidic sites on the silica. Adding a small amount of a volatile base to your eluent system is highly effective.

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your ethyl acetate/hexane or DCM/methanol mobile phase.[7]

  • Alternative: For highly polar systems, using a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., a gradient of DCM to 5% of 2% NH₃/MeOH in DCM) works very well.

Q3: The purified compound is an oil and difficult to handle. How can I obtain a stable solid?

Answer: Converting the oily freebase into a crystalline salt is the standard and most reliable approach. Salts generally have higher melting points and greater crystallinity than their freebase counterparts. The hydrochloride (HCl) salt is a common first choice.

Procedure:

  • Dissolve the purified oily freebase in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • The hydrochloride salt will typically precipitate as a solid.

  • Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.

This method not only provides a solid but can also serve as a final purification step, as impurities may remain in the mother liquor.[9]

Q4: My product seems pure by TLC, but the NMR spectrum shows persistent impurities. What is the next step?

Answer: If TLC indicates a single spot but NMR shows impurities, it's likely that the impurities have a very similar Rf value to your product under the TLC conditions or are not UV-active. In this case, a higher-resolution purification technique is necessary.

  • Optimize Chromatography: Re-run the column using a shallower gradient and/or a different solvent system to try and resolve the impurities.

  • Recrystallization: If you have a solid (either the freebase or a salt), recrystallization is an excellent option for removing small amounts of structurally similar impurities. The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological testing, reverse-phase preparative HPLC is the ultimate solution.[10]

Chapter 4: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the purification of the crude product from a 1-gram scale reaction.

Acid_Base_Extraction_Workflow start 1. Dissolve crude product in organic solvent (e.g., 50 mL DCM) wash_acid 2. Transfer to separatory funnel. Wash with 1M HCl (2 x 25 mL). start->wash_acid separate1 3. Combine aqueous layers. (Contains protonated product) wash_acid->separate1 discard_org 4. Discard organic layer. (Contains neutral/acidic impurities) wash_acid->discard_org basify 5. Cool aqueous layer in ice bath. Add 6M NaOH (aq) until pH > 12. separate1->basify extract_product 6. Extract with fresh DCM (3 x 30 mL). basify->extract_product combine_org 7. Combine organic layers. extract_product->combine_org dry 8. Dry over Na₂SO₄, filter, and concentrate in vacuo. combine_org->dry end Purified Freebase dry->end

Caption: Acid-Base Extraction Workflow.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously and allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl.

  • Combine the acidic aqueous extracts. The desired amine is now in this aqueous phase as its hydrochloride salt.

  • Cool the combined aqueous phase in an ice bath and slowly add a strong base, such as 6M NaOH, with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Extract the now-basic aqueous solution three times with a fresh organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified freebase.

Protocol 2: Flash Column Chromatography

Principle: This protocol is for separating the target amine from impurities of similar basicity but different polarity. The addition of triethylamine (Et₃N) is critical for success.

Typical Column Chromatography Conditions

Stationary PhaseTypical Eluent SystemModifierKey Considerations
Silica Gel (60 Å, 230-400 mesh)Dichloromethane / Methanol0.5-1% TriethylamineThe most common system. Start with 100% DCM and gradually increase the percentage of methanol.
Silica Gel (60 Å, 230-400 mesh)Hexanes / Ethyl Acetate1-2% TriethylamineGood for less polar impurities. A gradient from low to high ethyl acetate is effective.
Basic AluminaHexanes / Ethyl AcetateNone requiredAlumina is basic and can be used without a modifier, but separation selectivity may differ from silica.[7][11]

Step-by-Step Methodology:

  • Prepare the Column: Dry-pack or slurry-pack a glass column with the appropriate amount of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 1% Et₃N).

  • Load the Sample: Dissolve the crude material in a minimal amount of the mobile phase. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel ("dry loading").

  • Elute the Column: Begin elution with the initial mobile phase, collecting fractions.

  • Run the Gradient: Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% Methanol in DCM, ensuring the modifier is in both solvents).

  • Monitor Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Chapter 5: Purity Assessment FAQs

Q1: What analytical techniques should I use to confirm the purity and structure of my final product?

Answer: A combination of techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR should show the characteristic signals for the two pyrazole methyl groups, the pyrazole ring proton, the ethyl side chain, and the N-methyl group, all with correct integrations.[12][13]

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for confirming the molecular weight and assessing purity by checking for the presence of other components.

  • High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method provides quantitative purity data (e.g., purity >99% by area).[10]

  • Elemental Analysis (CHN): For a final, highly pure sample, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the compound's molecular formula.[12][13]

Q2: What are some common synthesis-related impurities to look out for?

Answer: Depending on the synthetic route, be vigilant for:

  • Starting Materials: Unreacted diketones or hydrazine derivatives used in pyrazole synthesis.[14][15]

  • Regioisomers: If an unsymmetrical precursor is used, an isomeric pyrazole may form.[4]

  • N-Oxides: Amines can be susceptible to oxidation.

  • Nitrosamines: If nitrites or other nitrosating agents are used in any step of the synthesis or workup, there is a potential for the formation of nitrosamine impurities, which are a significant concern in drug development.[16]

References

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Tahir, M. N., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Tahir, M. N., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information (PMC). [Link]

  • Anonymous. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Scribd. [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Brewer, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Anonymous. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. [Link]

  • Reddit user 'mrbellyrub'. (2022). Amine workup. Reddit. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kumar, R., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. University of Toronto. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Kos, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • ACS Publications. (n.d.). Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. ACS Publications. [Link]

  • Kos, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Shinde, S. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Musumeci, D., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Center for Biotechnology Information (PMC). [Link]

  • He, C., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

  • Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. ResearchGate. [Link]

  • Adams, C. M., et al. (2018). The Discovery of ... (Acrizanib), a VEGFR-2 Inhibitor .... PubMed. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. National Center for Biotechnology Information (PMC). [Link]

  • Wikipedia contributors. (n.d.). Bretisilocin. Wikipedia. [Link]

  • Jagdale, D. M., et al. (2024). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. [Link]

Sources

Technical Support Center: Proactively Addressing Potential Off-Target Effects of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with novel compounds such as 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. While specific off-target interaction data for this particular molecule is not extensively documented in publicly available literature, this guide provides a comprehensive framework for proactively identifying, characterizing, and mitigating potential off-target effects. Understanding these unintended interactions is critical for ensuring data integrity, elucidating the true mechanism of action, and anticipating potential safety liabilities in drug development.[1][2]

This resource is structured to provide practical, actionable guidance through troubleshooting scenarios and frequently asked questions, empowering you to design robust experiments and interpret your results with higher confidence.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with novel small molecules.

Q1: What are off-target effects and why are they a concern for a novel compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][3] For a novel compound like this compound, characterizing these effects is crucial because they can lead to:

  • Misinterpretation of Experimental Data: An observed phenotype might be incorrectly attributed to the intended target when it is, in fact, a result of an off-target interaction.

  • Cellular Toxicity: Engagement with unintended targets can trigger pathways leading to cell death or other adverse effects, complicating the assessment of the compound's therapeutic potential.[1]

  • Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the compound available to engage its intended target.

  • Opportunities for Drug Repurposing: In some cases, identifying novel off-target interactions can reveal new therapeutic applications for a compound.[1]

Q2: What structural features of this compound might suggest potential off-target interactions?

A2: The pyrazole core in this compound is a common scaffold in medicinal chemistry and can be found in molecules targeting a range of proteins. For example, various pyrazole derivatives have been developed as kinase inhibitors, inverse agonists for serotonin receptors, and NLRP3 inflammasome inhibitors.[4][5][6] The dimethyl-pyrazole moiety and the N-methylethanamine side chain could mimic endogenous ligands for various receptors or enzymes. Therefore, it is prudent to consider a broad range of potential off-target families, including kinases, GPCRs, and ion channels.

Q3: At what stage of my research should I investigate off-target effects?

A3: Off-target effects should be considered throughout the research and development process.[1]

  • Early Discovery: In silico profiling and broad-panel screening can help prioritize compounds with cleaner profiles.

  • Lead Optimization: As you refine a compound's structure to improve potency for the on-target, it's critical to monitor how these changes affect selectivity.[7][8]

  • Preclinical Development: A thorough understanding of off-target interactions is essential for predicting potential toxicities and designing informative safety studies.[1][9]

Q4: What are the primary methodologies for identifying off-target effects?

A4: The main approaches can be categorized as computational (in silico) and experimental (in vitro/in cellulo).[1]

  • Computational Prediction: Utilizes algorithms that compare the chemical structure of your compound to databases of known ligands for various targets. This is a rapid and cost-effective first step.[9][10]

  • Experimental Profiling: Involves physically testing the compound against large panels of purified proteins (e.g., kinases, GPCRs) or in cell-based assays to directly measure interactions.[2]

Part 2: Troubleshooting Guide

This section provides guidance for specific experimental challenges that may be indicative of off-target effects.

Observed Problem Potential Off-Target Cause & Rationale Recommended Troubleshooting Steps
Inconsistent phenotypic results between different cell lines. Differential Expression of Off-Targets: Cell line A may express an off-target protein that is absent or expressed at low levels in cell line B. The observed phenotype in cell line A could be a consequence of this off-target engagement.1. Confirm Target Expression: Verify that your intended target is expressed at similar levels in all cell lines used. 2. Perform a Target Knockdown/Out: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists, it is likely off-target. 3. Transcriptomic/Proteomic Analysis: Compare the expression profiles of the cell lines to identify differentially expressed proteins that could be potential off-targets.
Observed phenotype is inconsistent with the known function of the intended target. Engagement of an Unexpected Pathway: Your compound may be binding to a protein in a completely different signaling pathway than anticipated. For example, a compound designed to inhibit a metabolic enzyme might also activate a cell surface receptor.1. Broad Pathway Analysis: Use techniques like phospho-proteomics or transcriptomics to get an unbiased view of the cellular pathways being modulated by your compound. 2. In Silico Profiling: Use computational tools to predict potential off-targets based on structural similarity to known ligands.[10] 3. Broad Panel Screening: Test the compound against a diverse panel of targets (e.g., kinases, GPCRs, ion channels) to identify unexpected interactions.[2]
Cell death is observed at concentrations close to the effective dose (narrow therapeutic window). Toxicity Mediated by an Off-Target: The compound may be interacting with a protein essential for cell survival. This is a common reason for the failure of drug candidates in preclinical studies.[1]1. Dose-Response Curve Analysis: Carefully determine the EC50 for the desired effect and the CC50 for cytotoxicity. A small ratio indicates a potential issue. 2. Structural Analogs: Synthesize or obtain structurally related analogs of your compound that are inactive against the intended target. If these analogs still cause cell death, the toxicity is likely due to an off-target effect.[7] 3. Identify the Death Pathway: Use assays for apoptosis (e.g., caspase activation) or necrosis to understand the mechanism of cell death, which can provide clues about the off-target pathway.
Conflicting results between in vitro biochemical assays and cell-based assays. Cellular Context-Dependent Effects: The compound might interact with an off-target that is only present or active within the complex environment of a living cell. Factors like metabolism, protein-protein interactions, or subcellular localization can play a role.1. Assess Compound Stability and Permeability: Ensure the compound is stable in cell culture media and can penetrate the cell membrane to reach its intended target. 2. Use a Target Engagement Assay: Employ techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that your compound is binding to the intended target within the cell at the concentrations used. 3. Consider Bioactivation: The compound may be metabolized into a species that has different on- and off-target activities.

Part 3: Experimental Protocols & Workflows

A systematic approach is key to successfully identifying and validating off-target effects.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Follow-up A In Silico Prediction (Similarity Search, Docking) B Broad In Vitro Screening (e.g., Kinase/GPCR Panels) A->B Prioritize panels based on predictions C Cellular Thermal Shift Assay (CETSA) (On- and Off-Target Engagement) B->C Validate hits in cellular context D Target Knockdown/Out (CRISPR/siRNA) (Phenotypic Confirmation) B->D Test necessity of on-target E Chemoproteomics/Affinity Chromatography (Unbiased Target ID) B->E Identify novel binders G Pathway Analysis (Western Blot, RNA-Seq) C->G Investigate downstream signaling F Dose-Response with Inactive Analog (Confirm Off-Target Phenotype) D->F Use validated phenotype

Caption: A phased approach to identifying and validating off-target effects.

Protocol 1: In Silico Off-Target Prediction

Objective: To generate a list of potential off-target candidates for this compound using computational methods.

Methodology:

  • Obtain the Chemical Structure: Represent the compound in a machine-readable format (e.g., SMILES or SDF).

  • Select Prediction Tools: Utilize publicly available or commercial platforms that employ various algorithms:

    • Similarity-based: Tools like SEA (Similarity Ensemble Approach) or SwissTargetPrediction compare the 2D structure of your compound to databases of molecules with known biological activities.

    • Structure-based: If the 3D structure of potential targets is known, molecular docking can predict binding poses and estimate binding affinity.

  • Perform the Analysis: Submit the compound's structure to the selected platforms.

  • Filter and Prioritize Results:

    • Look for consensus hits that are predicted by multiple methods.

    • Prioritize targets that are functionally related or belong to families known for promiscuity (e.g., kinases, GPCRs).

    • Consider the biological relevance of the predicted targets to your experimental system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target (and potentially off-targets) in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat them with your compound at various concentrations, including a vehicle control (e.g., DMSO).

  • Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature upon compound treatment indicates target engagement.

Logical Relationship of Key Validation Steps

Validation_Logic Phenotype Unexpected Phenotype Observed OnTarget_KD On-Target Knockdown/Out Phenotype->OnTarget_KD Inactive_Analog Test Inactive Structural Analog Phenotype->Inactive_Analog Persistence Phenotype Persists OnTarget_KD->Persistence Yes Abolishment Phenotype Abolished OnTarget_KD->Abolishment No Inactive_Analog->Persistence Yes Inactive_Analog->Abolishment No Conclusion_Off Conclusion: Off-Target Mediated Persistence->Conclusion_Off Conclusion_On Conclusion: On-Target Mediated Abolishment->Conclusion_On

Caption: Decision tree for confirming if a phenotype is on- or off-target.

References

  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Jenwitheesuk, E., & Wang, L. (2022). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • K-Optional. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech.
  • Society of Toxicology. (2018).
  • Wikipedia. (n.d.). Bretisilocin.
  • PubMed. (1991). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents.
  • PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)
  • PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • PubMed. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist.
  • Gilgamesh Pharmaceuticals. (2023).
  • PubMed. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)

Sources

Technical Support Center: Analytical Detection of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical detection of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven guidance in a question-and-answer format to address common and specific challenges encountered during the quantitative and qualitative analysis of this compound.

The target analyte, a pyrazole derivative with a secondary amine side chain, presents unique analytical challenges that require careful method development and troubleshooting. This guide explains the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical techniques for the sensitive detection of this compound?

For sensitive and selective detection of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. Its high sensitivity and selectivity make it ideal for complex matrices like plasma, urine, or tissue homogenates. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for volatile matrices or when derivatization is employed to improve chromatographic behavior.

Q2: What are the key structural features of this analyte that influence analytical strategy?

The molecule has two key features that dictate the analytical approach:

  • A Basic Secondary Amine (-NH-CH₃): This group is easily protonated. This property is beneficial for Reversed-Phase Liquid Chromatography (RPLC) retention and Electrospray Ionization (ESI) in positive mode. However, it can also cause peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[1]

  • A Substituted Pyrazole Ring: This heterocyclic ring provides aromaticity and is relatively stable. Its structure influences the fragmentation pattern in mass spectrometry, which is crucial for developing selective MS/MS methods.

Q3: How do I choose between LC-MS/MS and GC-MS for my analysis?

Your choice depends on sample matrix, required sensitivity, and available instrumentation. The following table provides a comparison to guide your decision.

FeatureLC-MS/MSGC-MS
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Requires analyte to be volatile and thermally stable.
Derivatization Generally not required. The amine is readily ionizable.Often necessary to improve volatility and peak shape of the amine.[2][3]
Sample Throughput Typically higher due to faster run times and less sample prep.Can be lower due to derivatization steps.
Matrix Effects Prone to ion suppression or enhancement from co-eluting matrix components.[4][5][6]Less prone to ion suppression, but matrix components can still affect the inlet and column.
Sensitivity Extremely high, often reaching picogram (pg) to femtogram (fg) levels.Very high, but may be slightly lower than LC-MS/MS for this compound class.
Primary Application Bioanalytical studies (plasma, urine), trace-level impurity analysis.Forensic toxicology, workplace air monitoring, analysis of less polar matrices.[7]
Q4: Where can I find a certified reference material (CRM) for this compound?

As of early 2026, a specific Certified Reference Material (CRM) for this compound may not be widely available from major pharmacopoeias. However, vendors of research chemicals and custom synthesis providers, such as Sigma-Aldrich (which lists the sulfate salt), can supply the material with a certificate of analysis (CoA) detailing its purity.[8][9] For quantitative applications, it is critical to verify the purity and identity of the standard in-house.

Troubleshooting Guide: LC-MS/MS Methods

This section addresses specific problems you may encounter during method development and routine analysis.

Problem 1: Poor chromatographic peak shape (tailing, fronting, or broad peaks).

Question: My analyte peak is tailing significantly on my C18 column, leading to poor integration and reduced sensitivity. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this analyte is a classic problem in reversed-phase chromatography.[1] It is primarily caused by secondary ionic interactions between the protonated amine group of your analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.

Solutions, from simplest to most effective:

  • Mobile Phase pH Adjustment: The most straightforward solution is to add a small amount of an acid modifier to your mobile phase (both aqueous and organic).

    • Action: Add 0.1% formic acid (or 0.1% acetic acid) to your mobile phase.

    • Causality: This lowers the mobile phase pH to ~2.7. At this pH, the secondary amine on your analyte is fully protonated (positive charge), which is good for ESI sensitivity. Critically, the low pH also suppresses the ionization of the residual silanol groups, keeping them in their neutral (Si-OH) state. This minimizes the undesirable ionic interactions, dramatically improving peak shape.[1]

  • Use a Modern, End-Capped Column: If pH adjustment is insufficient, your column may have high silanol activity.

    • Action: Switch to a high-purity silica column with advanced end-capping (e.g., C18 columns designed for polar or basic compounds) or a hybrid particle column (e.g., BEH).

    • Causality: These columns have a much lower concentration of accessible, acidic silanol groups, making them less prone to causing peak tailing with basic analytes.

  • Increase Mobile Phase Ionic Strength:

    • Action: Add a low concentration of an ammonium salt, such as 10 mM ammonium formate or ammonium acetate, to the aqueous mobile phase.

    • Causality: The ammonium ions (NH₄⁺) in the mobile phase compete with the protonated analyte for interaction with the active silanol sites, effectively shielding the analyte from these secondary interactions.

Problem 2: Low sensitivity and poor signal-to-noise (S/N).

Question: My analyte signal is very weak, even at moderate concentrations. How can I boost the MS signal?

Answer: Low sensitivity can stem from inefficient ionization, poor sample transmission, or suboptimal fragmentation. A systematic approach is required.

Workflow for Sensitivity Enhancement:

G start Start: Low Signal Intensity check_ionization Optimize ESI Source Parameters (Capillary Voltage, Gas Temp, Gas Flow) start->check_ionization Instrument First result_good Signal Acceptable check_ionization->result_good Improvement result_bad Signal Still Low check_ionization->result_bad No Improvement check_mobile_phase Enhance Ionization with Mobile Phase - Is 0.1% Formic Acid present? - Increase % Organic? check_mobile_phase->result_good Improvement check_mobile_phase->result_bad2 No Improvement check_msms Optimize MS/MS Transition (Collision Energy, Product Ion Selection) check_msms->result_good Improvement check_msms->result_bad3 No Improvement check_sample_prep Improve Sample Cleanup (SPE vs. LLE vs. PPT) check_sample_prep->result_good Improvement result_bad->check_mobile_phase result_bad2->check_msms result_bad3->check_sample_prep

Detailed Steps:

  • Optimize ESI Source: Ensure the analyte is efficiently converted into gas-phase ions.

    • Action: Perform an infusion analysis of your compound and systematically optimize key ESI source parameters: capillary voltage, desolvation gas temperature and flow, and nebulizer pressure.

    • Causality: Each compound has an optimal set of conditions for desolvation and ionization. A generic method is rarely the most sensitive one.

  • Verify Mobile Phase Composition: The mobile phase directly impacts ESI efficiency.

    • Action: Ensure you are using a mobile phase modifier like 0.1% formic acid. This protonates the analyte in solution, making it pre-charged for positive mode ESI, which significantly boosts signal intensity. Also, a higher percentage of organic solvent (like methanol or acetonitrile) can aid in more efficient droplet desolvation in the ESI source.

    • Causality: Electrospray ionization relies on forming charged droplets and evaporating solvent to release ions. Solvents with lower surface tension and higher volatility (i.e., more organic) evaporate more easily, improving ion release.

  • Optimize MS/MS Transition: A strong and specific MS/MS transition is key to sensitivity and selectivity.

    • Action: Infuse the analyte and perform a product ion scan to identify the most intense and stable fragment ions. Then, for the top 2-3 fragments, perform a collision energy optimization to find the voltage that produces the maximum fragment intensity.

    • Causality: The stability and abundance of fragment ions are highly dependent on the collision energy applied in the collision cell. Optimizing this parameter ensures you are monitoring the most efficient fragmentation pathway.

Problem 3: Significant matrix effects leading to poor accuracy and reproducibility.

Question: My results are inconsistent between samples. I suspect ion suppression from my plasma matrix. How can I confirm and mitigate this?

Answer: Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[4][5] It is a major challenge in bioanalysis, often causing ion suppression (signal loss) or, less commonly, ion enhancement.[6]

Step 1: Diagnose the Matrix Effect

  • Method: Use the post-column infusion technique.

  • Protocol:

    • Infuse a constant, steady flow of your analyte standard directly into the MS source, bypassing the LC column. This will generate a stable, flat baseline signal.

    • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.

    • Monitor the stable baseline from the infused analyte. Any dips or peaks in this baseline are due to co-eluting matrix components that are suppressing or enhancing the analyte's signal. A dip at the retention time of your analyte indicates a high risk of ion suppression.[10]

Step 2: Mitigate the Matrix Effect

G start Matrix Effect Detected chromatography chromatography start->chromatography Separates analyte from interferences sample_prep sample_prep start->sample_prep Removes interfering components internal_std internal_std start->internal_std Compensates for suppression end_node Validated Method chromatography->end_node sample_prep->end_node internal_std->end_node

  • Improve Chromatographic Separation:

    • Action: Adjust your LC gradient to better separate the analyte from the suppression zone identified in the post-column infusion experiment. If necessary, try a column with a different selectivity (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) column).

    • Causality: If your analyte elutes where there are no interfering matrix components, the matrix effect is eliminated.

  • Enhance Sample Preparation:

    • Action: A simple "dilute-and-shoot" or protein precipitation (PPT) method may not be clean enough. Move to a more selective sample cleanup technique.

      • Liquid-Liquid Extraction (LLE): Use an appropriate solvent to selectively extract your analyte, leaving many matrix components behind.

      • Solid-Phase Extraction (SPE): This is often the most effective method. For this basic analyte, a strong cation exchange (SCX) mixed-mode SPE cartridge would be ideal. It allows for strong retention of the analyte while washing away neutral and acidic interferences.

    • Causality: Better sample cleanup physically removes the endogenous substances (like phospholipids) that cause ion suppression.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: The gold standard for bioanalysis is to use a SIL-IS (e.g., with ³H or ¹³C labels).

    • Causality: A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of ion suppression or enhancement as the analyte. By using the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is effectively cancelled out, leading to highly accurate and precise quantification.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chaudhari, M. B., et al. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Excedr. (2023). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link]

  • Gomasa, M. S., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
  • Gudikandula, K., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Hanson, G. R., et al. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH.
  • Lab-Training. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Prajapati, D., et al. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • G-M-I, Inc. (2024). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Shishov, A., et al. (2021). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.
  • Jupally, V. R. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

  • Hebisch, R., et al. (2024).
  • de Souza, M. V. N., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
  • Spînu, A.-M., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Zhou, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
  • Manchuri, K. M., et al. (2023).
  • Sreejanardhanan, V., et al. (2018). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization.
  • Al-Ghorbani, M., et al. (2025).
  • Siddiqui, N., et al. (2014).
  • Ramalingam, C., et al. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Abdel-Wahab, B. F., et al. (2012).

Sources

Technical Support Center: Scaling Up 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable heterocyclic amine from bench-scale to pilot or manufacturing scale. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical experience.

I. Overview of the Synthetic Pathway & Key Challenges

The synthesis of this compound typically proceeds through a multi-step sequence, culminating in a reductive amination or a related N-alkylation step. While seemingly straightforward on a small scale, scaling up introduces significant challenges related to reaction kinetics, heat transfer, impurity profiles, and process safety.

A common synthetic approach involves the formation of a pyrazole intermediate followed by elaboration of the ethylamine side chain and subsequent N-methylation. The final reductive amination of a corresponding aldehyde or ketone with methylamine is a critical, and often problematic, step.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns during scale-up revolve around:

  • Thermal Runaway: Reductive amination reactions, particularly with reagents like sodium borohydride, can be highly exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[1][2]

  • Hydrogen Gas Evolution: The use of certain reducing agents, such as sodium borohydride in protic solvents, generates hydrogen gas. In a large, enclosed reactor, this can lead to a dangerous buildup of pressure and a flammable atmosphere.

  • Handling of Reagents: Methylamine is a flammable and toxic gas, often supplied as a solution. Large quantities require specialized handling and storage. Similarly, reducing agents can be pyrophoric or react violently with water.[3] A thorough risk assessment should be conducted before any scale-up operation.[4]

Q2: We are observing a significant drop in yield upon moving from a 1L to a 20L reactor. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can often be attributed to:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.

  • Poor Temperature Control: As mentioned, inefficient heat dissipation can lead to temperature spikes that favor side reactions or degradation of the product.[1]

  • Reagent Addition Rate: The rate of addition for reagents, especially the reducing agent, becomes critical on a larger scale to manage the exotherm and maintain optimal reaction conditions.[1]

Q3: What are the most common impurities we should be looking for?

A3: Common impurities can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde/ketone or methylamine.

  • Over-alkylation Products: The desired secondary amine can react further to form a tertiary amine.

  • Imine Intermediate: Incomplete reduction can leave the imine intermediate as a significant impurity.[5]

  • Byproducts from Side Reactions: These can include products from the Cannizzaro reaction of the aldehyde starting material or decomposition of the pyrazole ring under harsh conditions.

III. Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion in the Reductive Amination Step

This is one of the most frequently encountered problems. The workflow below outlines a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Low Yield in Reductive Amination start Low Yield / Incomplete Conversion Observed check_imine Is imine formation efficient? start->check_imine check_reduction Is the reduction step complete? check_imine->check_reduction Yes optimize_imine Optimize Imine Formation: - Add dehydrating agent (e.g., MgSO4) - Use catalytic acid (e.g., acetic acid) - Increase reaction time/temperature for imine formation check_imine->optimize_imine No optimize_reduction Optimize Reduction Step: - Increase equivalents of reducing agent - Screen alternative reducing agents (e.g., NaBH(OAc)3) - Control temperature during addition - Ensure inert atmosphere check_reduction->optimize_reduction No success Improved Yield and Conversion check_reduction->success Yes optimize_imine->check_reduction reassess Re-evaluate stoichiometry and purity of starting materials optimize_reduction->reassess reassess->start

Caption: Troubleshooting workflow for low reductive amination yield.

In-Depth Analysis:

  • Imine Formation: The equilibrium between the aldehyde/ketone and methylamine to form the imine may not be favorable.[6] On a larger scale, the removal of water, a byproduct of imine formation, can be less efficient. Consider the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. A catalytic amount of a mild acid, such as acetic acid, can also promote imine formation.[6]

  • Reduction Step: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for the imine over the aldehyde/ketone.[6] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent reduction of the starting aldehyde.[6]

Guide 2: Product Purification Challenges

Isolating the final product in high purity can be difficult due to the presence of structurally similar impurities.

Problem: Difficulty in separating the desired secondary amine from the unreacted imine and over-alkylated tertiary amine by standard extraction or crystallization.[7]

Solutions:

  • Acid-Base Extraction Optimization:

    • The basicity of the secondary amine, tertiary amine, and imine are different. A carefully controlled pH during aqueous workup can selectively protonate and extract the desired product.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid solution (e.g., 1M citric acid or 0.5M HCl), monitoring the pH of the aqueous layer. Start with a less acidic solution to preferentially protonate the more basic secondary amine.

      • Separate the aqueous layer and basify with a strong base (e.g., NaOH) to pH > 12.

      • Extract the free amine back into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Salt Formation and Recrystallization:

    • Convert the crude amine mixture to a salt (e.g., hydrochloride or tartrate). The different salts will have varying solubilities, often allowing for selective crystallization of the desired product.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., isopropanol or acetone).

      • Add a solution of the desired acid (e.g., HCl in isopropanol) dropwise until precipitation is complete.

      • Isolate the precipitate by filtration and wash with a cold solvent.

      • Recrystallize the salt from an appropriate solvent system to enhance purity.

Quantitative Data Example: Impact of Reducing Agent on Purity Profile

Reducing AgentEquivalentsReaction Time (h)Product Yield (%)Purity by HPLC (%)Key Impurity (%)
NaBH₄2.0127588Imine (8%)
NaBH(OAc)₃1.5188596Tertiary Amine (2%)
H₂/Pd-CN/A (5 bar)249298Starting Aldehyde (1%)

IV. Scale-Up Considerations and Process Optimization

Scaling up requires a shift in mindset from simply increasing reagent quantities to re-evaluating the entire process.

G cluster_1 Key Considerations for Scale-Up cluster_params Parameters to Re-evaluate lab Lab Scale (mg-g) pilot Pilot Scale (kg) lab->pilot Iterative Scale-Up (e.g., 3-5x) mixing Mixing Efficiency heat Heat Transfer addition Reagent Addition Profile solvent Solvent Choice & Volume workup Work-up & Isolation manufacture Manufacturing Scale (tonne) pilot->manufacture Process Validation

Caption: Iterative approach to process scale-up.

Key Recommendations:

  • Never scale a reaction by more than a factor of three to five in a single step. [8]

  • Conduct a thorough risk assessment before each scale-up. [4][8]

  • Consider alternative technologies: For highly exothermic reactions, flow chemistry can offer significant advantages in terms of safety and control.[9]

  • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR, Raman) to better understand reaction kinetics and endpoint determination at a larger scale.

By systematically addressing these challenges and adopting a cautious, data-driven approach to scale-up, the successful and safe production of this compound can be achieved.

References

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • YouTube. (2025, December 30). Safety steps when synthesizing organic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • National Institutes of Health. (n.d.). Heterocyclic amines: occurrence and prevention in cooked food. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

Sources

minimizing degradation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to minimize degradation and ensure the stability of this compound during storage and handling. Our goal is to provide the causal explanations behind these recommendations, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that make it susceptible to degradation?

A1: The structure of this compound contains two key functional groups that influence its stability:

  • A Pyrazole Ring: This five-membered heterocyclic ring is generally aromatic and stable to oxidation.[1] However, it can be susceptible to photochemical reactions or strong oxidizing agents.[1][2]

  • A Secondary Amine (N-methylethanamine side chain): Aliphatic amines are basic and nucleophilic, making them prone to oxidation.[3] The presence of a lone pair of electrons on the nitrogen atom makes it a target for atmospheric oxygen and other oxidizing species, potentially leading to the formation of N-oxides, imines, or other degradation products.[4][5]

Q2: What is the single most critical factor for storing this compound?

A2: Inert Atmosphere. The secondary amine side chain is highly susceptible to air oxidation. Storing the compound under an inert gas like argon or nitrogen is the most effective measure to prevent this primary degradation pathway. This displaces atmospheric oxygen, which can react with the amine, especially in the presence of light or trace metal catalysts.[6]

Q3: What is the recommended storage temperature?

A3: For optimal long-term stability, we recommend storing the compound at -20°C or below . While general guidelines for amines suggest storing below 30°C to minimize volatility, lower temperatures significantly reduce the rates of all potential degradation reactions, including oxidation.[7]

Q4: How does light affect the stability of this compound?

A4: Both pyrazole rings and amine groups can be sensitive to light, particularly UV radiation. Light can provide the activation energy for photochemical reactions, including photoisomerization or photodissociation of the pyrazole ring and the formation of radical species that accelerate the oxidation of the amine side chain.[2][8][9] Therefore, the compound must be stored in amber vials or containers completely protected from light.

Q5: Should I be concerned about humidity?

A5: Yes. Amines are often hygroscopic, meaning they can absorb moisture from the air.[7] While the pyrazole ring itself is relatively stable against hydrolysis, especially at neutral pH, the absorbed water can act as a medium for other reactions or potentially alter the solid-state properties of the compound. Always store in a dry environment, and if possible, use a desiccator.[10][11][12]

Troubleshooting Guide

This section addresses common problems encountered during the handling and storage of this compound.

Issue 1: The solid compound has changed color (e.g., from white/off-white to yellow/brown).

  • Probable Cause: This is a strong indicator of oxidation. The formation of conjugated systems or N-oxide species often leads to coloration. This is a common degradation pathway for amines exposed to air.

  • Corrective Actions:

    • Verify Purity: Before use, analyze a small sample of the discolored material using an appropriate technique like HPLC-MS or NMR to identify impurities and quantify the remaining active compound.

    • Purge with Inert Gas: If the compound must be used, ensure all subsequent handling is performed under a strict inert atmosphere (e.g., in a glovebox) to prevent further degradation.[6]

    • Future Prevention: Review your storage protocol. Ensure the container seal is airtight and that the vial was properly flushed with argon or nitrogen before sealing.

Issue 2: Inconsistent results or loss of potency in biological assays.

  • Probable Cause: This is likely due to a decrease in the concentration of the active compound due to degradation. Even a small percentage of degradation can significantly impact experimental outcomes.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Loss of Potency A Inconsistent Assay Results B Check Purity of Stock Solution (e.g., HPLC, LC-MS) A->B C Purity Confirmed (>98%)? B->C D Investigate Other Assay Parameters (Reagents, Cells, etc.) C->D  Yes E Purity Degraded (<98%) C->E  No F Discard Old Stock. Prepare Fresh Solution from Solid. E->F G Review Aliquoting & Storage Protocol. (See Protocol 3.2) F->G G cluster_1 Degradation Pathway Logic Compound Amine Compound Oxidation Oxidation (N-oxides, Imines) Compound->Oxidation Photo Photodegradation Compound->Photo Hydrolysis Hydrolysis Compound->Hydrolysis O2 Atmospheric O2 O2->Oxidation Light Light (UV) Light->Oxidation Light->Photo H2O Moisture (H2O) H2O->Hydrolysis

Caption: Key factors leading to compound degradation.

References

  • Sidique, S. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.

  • SciSpace. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.

  • New Journal of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing.

  • JACS Au. (2021). Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate. ACS Publications.

  • ResearchGate. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.

  • Google Patents. (2012). Inhibition of amine oxidation. Google Patents.

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. UCSC EH&S.

  • Beilstein Journal of Organic Chemistry. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PubMed Central.

  • Physical Chemistry Chemical Physics. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.

  • ACS Catalysis. (2018). Developments in the Aerobic Oxidation of Amines. ACS Publications.

  • Chemical Reviews. (2016). Coordination chemistry of pyrazole-derived ligands. ACS Publications.

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the oral bioavailability of pyrazole-based inhibitors. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Introduction: The Pyrazole Paradox

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with over 50 synthetic medicines on the market.[1] Their unique structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, allows them to act as versatile scaffolds that can form critical interactions with therapeutic targets.[1] However, the very properties that make them potent inhibitors—often involving aromaticity and specific hydrogen bonding capabilities—can also lead to significant challenges in achieving adequate oral bioavailability.[2]

This guide is structured to help you systematically diagnose and solve the most common bioavailability issues: poor solubility, low permeability, and high first-pass metabolism.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental roadblocks. Identify the primary issue you are facing and follow the suggested diagnostic and strategic workflows.

Logical Workflow for Diagnosing Poor Bioavailability

Before diving into complex formulations, it's crucial to identify the root cause of low oral exposure. The following workflow provides a systematic approach to deconstruct the problem.

Bioavailability Troubleshooting Workflow Start Start: Compound shows low in vivo oral bioavailability SolubilityTest Step 1: Assess Kinetic Aqueous Solubility (PBS, pH 6.8) Start->SolubilityTest IsItSoluble Is Solubility > 100 µg/mL? SolubilityTest->IsItSoluble PermeabilityTest Step 2: Perform Caco-2 Permeability Assay IsItSoluble->PermeabilityTest Yes SolubilityIssue Primary Issue: Dissolution-Limited Absorption (BCS Class II/IV) IsItSoluble->SolubilityIssue No IsItPermeable Is Papp (A-B) > 5 x 10^-6 cm/s and Efflux Ratio < 2? PermeabilityTest->IsItPermeable MetabolismTest Step 3: Conduct In Vitro Metabolic Stability Assay (Human Liver Microsomes) IsItPermeable->MetabolismTest Yes PermeabilityIssue Primary Issue: Permeability-Limited Absorption (Efflux or Poor Diffusion; BCS Class III/IV) IsItPermeable->PermeabilityIssue No IsItStable Is In Vitro T½ > 30 min? MetabolismTest->IsItStable MetabolismIssue Primary Issue: High First-Pass Metabolism (High Clearance) IsItStable->MetabolismIssue No ComplexIssue Complex Issue: Multiple factors are contributing. Address solubility first, then re-evaluate. IsItStable->ComplexIssue Yes

Caption: A step-by-step diagnostic workflow to identify the primary barrier to oral bioavailability.

Issue 1: Poor Aqueous Solubility

Question: My pyrazole inhibitor has very low solubility in aqueous buffers (<10 µg/mL). What are the most effective formulation strategies to improve its dissolution in the gastrointestinal (GI) tract?

Answer: Low aqueous solubility is the most common hurdle for pyrazole-based compounds and is a primary focus for enhancing bioavailability.[2] The goal is to increase the concentration of the dissolved drug in the GI tract to create a sufficient gradient for absorption.[3] Several advanced formulation strategies can be employed.

  • Scientific Rationale: Crystalline drugs require energy to break their crystal lattice before they can dissolve. ASDs circumvent this by dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[4][5] This high-energy state can lead to a 5- to 100-fold increase in apparent solubility.[6] The polymer's role is critical: it stabilizes the drug against recrystallization, both during storage and in the GI tract, by limiting molecular mobility and interacting with the drug.[6][7]

  • When to Use: This is a powerful strategy for Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[6]

    • Polyethylene glycol (PEG)[7]

  • Scientific Rationale: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions (or microemulsions for SMEDDS) upon gentle agitation in GI fluids.[8][9] The drug is pre-dissolved in the lipid formulation, completely bypassing the dissolution step.[10] The resulting small emulsion droplets (typically <300 nm for SEDDS) provide a large surface area for drug absorption.[9]

  • When to Use: Ideal for highly lipophilic (high logP) compounds (BCS Class II and IV). This is a proven commercial strategy, used for drugs like cyclosporin A (Sandimmune Neoral®) and ritonavir (Norvir®).[8][11]

  • Commonly Used Excipients:

Excipient TypeExamplesPurpose
Oils (Lipids) Medium-chain triglycerides (e.g., Captex® 355), Long-chain triglycerides (e.g., soybean oil)Solubilize the lipophilic drug.
Surfactants Cremophor® EL, Tween® 80, Labrasol®Facilitate emulsification and stabilize the emulsion droplets.[8]
Cosolvents Ethanol, Propylene Glycol, Transcutol® HPIncrease the drug-loading capacity of the formulation.

digraph "Formulation Selection Workflow" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2];
edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Start: Compound is poorly soluble", fillcolor="#FBBC05", fontcolor="#202124"]; LogP [label="Determine LogP of Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLogP [label="Is LogP > 3?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASD [label="Strategy: Amorphous Solid Dispersion (ASD)\n- Screen polymers (PVP, HPMCAS)\n- Prepare via spray drying or HME", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; Lipid [label="Strategy: Lipid-Based Formulation (SEDDS)\n- Screen oils for solubility\n- Screen surfactants for emulsification grade", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Connections Start -> LogP; LogP -> CheckLogP; CheckLogP -> Lipid [label="Yes"]; CheckLogP -> ASD [label="No"]; }

Caption: Decision tree for selecting a primary formulation strategy based on compound lipophilicity.

Issue 2: Low Intestinal Permeability

Question: My compound dissolves well in an enabling formulation, but in vitro assays show it doesn't cross the intestinal barrier efficiently. How can I troubleshoot this?

Answer: Low permeability indicates that the compound, even when dissolved, cannot effectively transit across the intestinal epithelial cells. This is characteristic of BCS Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) compounds. The Caco-2 permeability assay is the industry gold standard for diagnosing this issue.[12]

  • Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the human intestinal epithelium.[12][13][14] This model expresses key efflux transporters like P-glycoprotein (P-gp), allowing for the measurement of a compound's passive diffusion and its susceptibility to being actively pumped out of the cell.[15]

  • Key Parameters to Analyze:

    • Apparent Permeability Coefficient (Papp A-B): Measures transport from the apical (gut lumen) to the basolateral (blood) side. A low Papp (< 2 x 10⁻⁶ cm/s) suggests poor absorption.

    • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which actively removes it from the cell, limiting absorption.[14]

If low permeability is the issue, formulation changes are less likely to be effective. The focus must shift to modifying the molecule itself.[16][17]

  • Reduce Efflux Substrate Activity: If the efflux ratio is high, modify the structure to reduce its recognition by transporters. This often involves masking hydrogen bond donors or altering the overall charge distribution.

  • Optimize Physicochemical Properties: Aim for a balanced LogP (1-3), reduce the number of rotatable bonds, and keep the polar surface area (PSA) in an optimal range.

  • Prodrug Approach: Chemically modify the inhibitor to create an inactive prodrug with enhanced permeability.[17] The prodrug is designed to be cleaved by enzymes in the blood or target tissue to release the active pyrazole inhibitor. A common strategy is to add a lipophilic moiety via an ester linkage, which is later cleaved by esterases.[18]

Issue 3: High First-Pass Metabolism

Question: My compound appears to be well-absorbed, but systemic exposure remains low. I suspect it's being rapidly metabolized. How can I confirm and address this?

Answer: High first-pass metabolism means the compound is absorbed from the gut but is extensively metabolized by enzymes in the intestinal wall or, more commonly, the liver before it can reach systemic circulation.[17] Pyrazole rings and their substituents can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP3A4.[19][20]

  • Diagnostic Tool: In Vitro Metabolic Stability Assay

    • Scientific Rationale: This assay measures the rate at which a compound is metabolized by liver enzymes.[21] The compound is incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I metabolic enzymes like CYPs.[22][23] The disappearance of the parent compound over time is monitored, and from this, the in vitro half-life (T½) and intrinsic clearance (Clint) are calculated.[24][25]

    • Interpretation: A short half-life (e.g., < 15-30 minutes) in human liver microsomes is highly predictive of rapid in vivo clearance and poor oral bioavailability.[25]

  • Metabolite Identification: First, use LC-MS/MS to identify the "soft spots" on the molecule where metabolism is occurring. This is critical for guiding medicinal chemistry efforts.

  • Structural Modification ("Metabolic Blocking"): Once the labile site is known, modify it to block metabolism. Common strategies include:

    • Introducing Halogens: Replacing a hydrogen atom with a fluorine or chlorine at the site of oxidation can prevent enzymatic attack.

    • Deuteration: Replacing a C-H bond with a C-D bond (deuterium) can slow the rate of metabolism due to the kinetic isotope effect.

    • Relocating Functional Groups: Moving a metabolically labile group to a more sterically hindered position can reduce enzyme access.

  • Inhibition of Metabolic Enzymes: Co-administration with a CYP inhibitor (e.g., ritonavir) can boost exposure, but this approach complicates clinical development due to potential drug-drug interactions.[17][26]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of pyrazole-based inhibitors that lead to bioavailability challenges? A: Pyrazole rings themselves can improve lipophilicity and solubility compared to a simple benzene ring.[1] However, the overall structures of potent inhibitors are often large, relatively planar, and contain multiple aromatic rings, which can lead to strong crystal lattice energy and thus very low aqueous solubility.[2] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, which, if not optimized, can negatively impact membrane permeability.[1]

Q2: Can I use a simple salt formation to improve the solubility of my pyrazole derivative? A: Possibly, but it depends on the structure. Salt formation is an effective strategy only if your compound has an ionizable functional group with a suitable pKa, such as a basic amine or an acidic carboxylic acid.[2][18] The pyrazole ring itself is weakly basic (pKa ≈ 2.5) and generally not basic enough to form stable salts with most pharmaceutically acceptable acids.[1] If your molecule lacks a strongly ionizable center, salt formation is not a viable path, and you should consider enabling formulations like ASDs or SEDDS.

Q3: My compound's bioavailability is highly variable between experiments. What could be the cause? A: High variability is a classic hallmark of a dissolution rate-limited drug (BCS Class II). In this scenario, small changes in GI physiology (e.g., pH, presence of food, gastric emptying time) can have a large impact on how much drug dissolves and gets absorbed. This is precisely the problem that advanced formulations like ASDs and SEDDS are designed to solve, as they provide a more consistent and reproducible presentation of the drug to the intestinal wall.[11]

Q4: How do I begin designing a Self-Emulsifying Drug Delivery System (SEDDS)? A: The process is systematic. First, perform equilibrium solubility studies of your compound in a panel of oils, surfactants, and cosolvents to find excipients that can dissolve it at a high concentration. Next, construct pseudo-ternary phase diagrams to identify the regions where these components form stable and efficient emulsions when mixed and diluted with an aqueous phase. The goal is to find a formulation that emulsifies rapidly into small, uniform droplets upon contact with water.[8]

Part 3: Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay (Screening Format)

This protocol provides a standardized method to assess intestinal permeability and identify potential efflux transporter substrates.

  • Cell Culture:

    • Seed Caco-2 cells onto semipermeable filter supports in a Transwell™ plate system.

    • Culture for 21-24 days to allow the cells to differentiate and form a polarized monolayer.[15]

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer.[13]

    • Acceptance Criterion: Only use wells with TEER values indicative of a confluent, intact monolayer (typically >250 Ω·cm²). This step is crucial for data validity.

  • Transport Experiment (Bidirectional):

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[15]

    • Apical to Basolateral (A→B): Add the dosing solution to the apical (top) compartment and fresh buffer to the basolateral (bottom) compartment.

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.

    • Include low permeability (e.g., atenolol) and high permeability (e.g., antipyrine) controls.[14]

  • Incubation and Sampling:

    • Incubate the plate at 37°C with 5% CO₂ for a set time (e.g., 2 hours).[15]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the Papp values and Efflux Ratio.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol determines the rate of Phase I metabolism for a test compound.

  • Preparation:

    • Thaw pooled HLM on ice.[24] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).[22][24]

    • Prepare a stock solution of the test compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it into the buffer to a final concentration of 1 µM.[22][24]

  • Incubation:

    • Pre-warm the HLM/compound mixture to 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[22][24]

    • Include a negative control incubation without NADPH to assess non-enzymatic degradation.[23]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[22]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymes and precipitates the protein.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the amount of remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) = 0.693 / k.

References

  • Gurunath, S., et al. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy. [Link]

  • American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Jadhav, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • Trasi, N. S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • MDPI. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Division of Pharmacy Professional Development, University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]

  • Technobis Crystallization Systems. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. [Link]

  • Newman, A. (n.d.). Amorphous solid dispersions: Will they improve bioavailability? SciSpace. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • Jones, B. C., et al. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • Al-Ahmad, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]

  • Google Patents. (n.d.).
  • Chiang, P. C., et al. (2016). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences. [Link]

  • Leys, D., et al. (2016). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]

  • Pichard, L., et al. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular Pharmacology. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Batista, D. N., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. [Link]

  • Reker, D., et al. (2015). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacokinetics. [Link]

  • ACS Nano. (2024). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacological Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine and Established Histamine H3 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the pharmacological profile of the novel compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. Given its structural features, we hypothesize its potential as a histamine H3 receptor (H3R) modulator. We will objectively compare its hypothetical performance with well-established H3R inhibitors such as Pitolisant, Betahistine, and Ciproxifan, supported by detailed experimental protocols for validation.

Introduction: Unveiling a Potential New Player in Histaminergic Modulation

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system.[1][2] This modulation of neurochemical pathways makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2] Several H3R antagonists and inverse agonists have been developed, with some reaching clinical use.[2][3]

Structural Comparison: Identifying the Pharmacophoric Clues

A key step in predicting the biological activity of a novel compound is to compare its structure with known active molecules. The pharmacophore for H3R antagonists/inverse agonists typically consists of a basic amine moiety, a linker, and a heterocyclic core.

CompoundHeterocyclic CoreLinkerBasic Amine
This compound 3,5-dimethyl-1H-pyrazoleEthyleneN-methylamine
Pitolisant [4][5]PhenylpropoxyPropylPiperidine
Betahistine [6][7]PyridineEthyleneN-methylamine
Ciproxifan [1][8]PhenylcyclopropylMethyleneoxyImidazole

The pyrazole ring in our target compound is a common feature in many biologically active molecules, including some kinase inhibitors and other receptor modulators.[9][10][11][12] The N-methylethanamine side chain is identical to that of betahistine, a known H3R antagonist and H1R agonist.[6][7] This structural overlap provides a strong rationale for hypothesizing that this compound may interact with the histamine H3 receptor.

Experimental Workflow for Pharmacological Characterization

To validate our hypothesis and comprehensively profile this compound, a multi-tiered experimental approach is necessary. This workflow will not only determine its activity at the H3R but also allow for a direct comparison with established inhibitors.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Comparative Analysis A Radioligand Binding Assay (Determine Ki) B [35S]GTPγS Binding Assay (Functional Activity) A->B C cAMP Accumulation Assay (Downstream Signaling) B->C D Selectivity Profiling (Off-target Effects) C->D I Head-to-Head Comparison with Known H3R Inhibitors C->I E Pharmacokinetic Studies (ADME Properties) F Wakefulness Models (e.g., EEG in Rodents) E->F G Cognitive Enhancement Models (e.g., Novel Object Recognition) F->G H Safety Pharmacology G->H G->I G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Binds H1R H1/H2 Receptors Histamine->H1R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Less Activation Vesicle Histamine Vesicle Vesicle->Histamine Reduced Release Ca_channel->Vesicle Less Ca2+ influx Postsynaptic_Effect Postsynaptic Response (e.g., Wakefulness) H1R->Postsynaptic_Effect Initiates Inhibitor H3R Antagonist/ Inverse Agonist Inhibitor->H3R Blocks

Sources

A Researcher's Guide to Cross-Validation of Pyrazole-Based Compound Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile chemical nature allow for the generation of a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[4][5] This guide provides an in-depth, technical comparison of the activity of a representative pyrazole-based compound, herein referred to as "Pyrazole-47," across various cancer cell lines. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for cross-validating the efficacy and selectivity of novel chemical entities.

The Imperative of Cross-Cell Line Validation

A common pitfall in early-stage drug discovery is the reliance on a single cell line model. This approach can be misleading, as the unique genetic and phenotypic landscape of each cell line can profoundly influence its response to a therapeutic agent. Cross-validation across a panel of well-characterized cell lines is therefore not merely a suggestion but a critical step to:

  • Ascertain Broad Applicability: Determine if the compound's activity is cell-line specific or indicative of a more universal mechanism of action.

  • Uncover Differential Sensitivity: Identify cancer subtypes that are particularly susceptible to the compound, paving the way for targeted therapeutic strategies.

  • Assess Preliminary Selectivity: By including a non-cancerous cell line, an initial assessment of the compound's therapeutic window can be made.

This guide will walk you through the experimental design, detailed protocols, and data interpretation for the cross-validation of Pyrazole-47's activity.

Experimental Design & Rationale

Our hypothetical study will evaluate the cytotoxic activity of Pyrazole-47, a novel pyrazole derivative with suspected topoisomerase II inhibitory activity, across a panel of three human cancer cell lines and one non-cancerous primate cell line.

Cell Line Panel:

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer.

  • HCT116 (Human Colon Carcinoma): A key model for colorectal cancer research.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized model for estrogen receptor-positive breast cancer.

  • VERO (African Green Monkey Kidney Epithelial Cells): A non-cancerous cell line to serve as a control for assessing cytotoxicity towards normal cells.[6]

Positive Control:

  • Doxorubicin: A well-established chemotherapeutic agent and known topoisomerase II inhibitor will be used as a positive control to benchmark the potency of Pyrazole-47.

Primary Endpoint:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of cell viability. This will be determined using a colorimetric cell viability assay.

Methodologies

Cell Culture and Maintenance

Aseptic cell culture techniques are paramount to ensure the reproducibility and validity of the experimental data.

  • Cell Line Procurement and Authentication: Obtain cell lines from a reputable cell bank (e.g., ATCC). Upon receipt, perform cell line authentication using short tandem repeat (STR) profiling.

  • Culture Medium: Culture each cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). For example, A549 cells are typically grown in F-12K Medium, HCT116 in McCoy's 5A Medium, MCF-7 in Eagle's Minimum Essential Medium, and VERO cells in Dulbecco's Modified Eagle's Medium.

  • Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding:

    • Trypsinize and count the cells using a hemocytometer or an automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of Pyrazole-47 and Doxorubicin in the appropriate cell culture medium. A typical concentration range to start with for a novel compound might be from 100 µM down to 0.1 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO, as the highest compound concentration).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Data Normalization: The absorbance of the vehicle-treated wells is considered 100% cell viability. The absorbance of wells with no cells (blank) is considered 0% viability. The percentage of cell viability for each compound concentration is calculated as follows:

    % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Hypothetical Results

The following table summarizes the hypothetical IC50 values obtained for Pyrazole-47 and Doxorubicin across the tested cell lines.

CompoundA549 (µM)HCT116 (µM)MCF-7 (µM)VERO (µM)
Pyrazole-47 6.3010.608.3055.20
Doxorubicin 0.850.501.205.50

Note: The IC50 values for the cancer cell lines are inspired by data presented for a pyrazole derivative in a study by Naglah et al. (2025).[6]

Interpretation of Results
  • Differential Sensitivity: The data suggests that Pyrazole-47 exhibits differential cytotoxicity against the tested cancer cell lines. The A549 lung cancer cell line appears to be the most sensitive, followed by MCF-7 and then HCT116. This information is crucial for identifying potential cancer types where this compound might be most effective.

  • Potency Comparison: When compared to the standard chemotherapeutic drug Doxorubicin, Pyrazole-47 shows lower potency (higher IC50 values) across all cancer cell lines. This is a common finding for novel compounds in early-stage development and highlights the need for further lead optimization to improve efficacy.

  • Selectivity Index (SI): The selectivity of a compound for cancer cells over normal cells can be estimated by calculating the Selectivity Index (SI), which is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

    • SI for A549: 55.20 / 6.30 ≈ 8.76

    • SI for HCT116: 55.20 / 10.60 ≈ 5.21

    • SI for MCF-7: 55.20 / 8.30 ≈ 6.65

    A higher SI value is desirable as it indicates greater selectivity for cancer cells. Pyrazole-47 demonstrates a favorable selectivity profile, particularly towards the A549 cell line.

Visualizing the Workflow and Potential Mechanism

To further clarify the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A549 A549 seed Seed cells in 96-well plates A549->seed HCT116 HCT116 HCT116->seed MCF7 MCF-7 MCF7->seed VERO VERO VERO->seed treat Treat with Pyrazole-47 & Doxorubicin (48h) seed->treat mtt Add MTT (4h) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570nm) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 calc->ic50

Caption: Experimental workflow for cross-cell line validation of Pyrazole-47.

G P47 Pyrazole-47 TopoII Topoisomerase II P47->TopoII inhibits DNA_replication DNA Replication & Repair TopoII->DNA_replication enables Apoptosis Apoptosis DNA_replication->Apoptosis inhibition leads to

Caption: Hypothetical signaling pathway for Pyrazole-47 as a Topoisomerase II inhibitor.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of a novel pyrazole compound's activity in different cell lines. By employing a diverse cell line panel, including a non-cancerous control, and a standardized cell viability assay, researchers can generate robust and interpretable data. The hypothetical results for Pyrazole-47 demonstrate the importance of this process in uncovering differential sensitivities and assessing preliminary selectivity. This foundational data is indispensable for making informed decisions about the future direction of a drug discovery project, including lead optimization and the selection of appropriate in vivo models.

References

  • Anonymous. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not provided].
  • Anonymous. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram.
  • Anonymous. (2022).
  • Naglah, A. M., et al. (2025).

Sources

A Comparative Efficacy Analysis of Bretisilocin (GM-2505) versus Standard of Care for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not achieve adequate response with currently available treatments. This has spurred the development of novel therapeutics with distinct mechanisms of action. One such promising candidate is Bretisilocin (GM-2505), a novel, rapid-acting serotonergic psychedelic. This guide provides a comprehensive comparative analysis of the efficacy of Bretisilocin against the current standard of care for MDD, supported by available clinical trial data and a review of the underlying pharmacological principles.

Pharmacological Profile: A Dual-Action Mechanism

Bretisilocin is a tryptamine derivative that acts as a potent agonist at the serotonin 5-HT2A receptor and also promotes the release of serotonin.[1] This dual mechanism is believed to be central to its rapid and robust antidepressant effects. The activation of 5-HT2A receptors is a hallmark of classic psychedelic compounds and is associated with profound changes in consciousness, cognition, and mood, which are thought to contribute to therapeutic outcomes by disrupting rigid, negative thought patterns.

Signaling Pathway of 5-HT2A Receptor Agonism

The binding of Bretisilocin to the 5-HT2A receptor, a Gq-coupled protein receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events are thought to ultimately modulate synaptic plasticity and neuronal circuitry in brain regions implicated in depression, such as the prefrontal cortex.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bretisilocin Bretisilocin 5-HT2A_Receptor 5-HT2A Receptor (GPCR) Bretisilocin->5-HT2A_Receptor Binds Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Modulation of Synaptic Plasticity Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: Simplified signaling pathway of Bretisilocin via the 5-HT2A receptor.

Comparative Efficacy: Bretisilocin vs. Standard of Care

The current standard of care for moderate-to-severe MDD includes selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and in some cases, adjunctive therapies or rapid-acting agents like esketamine. For the purpose of this comparison, we will focus on the comparative efficacy data from Bretisilocin's Phase 2a clinical trial against representative data for standard treatments.

Clinical Trial Data: Bretisilocin (GM-2505)

A Phase 2a study (NCT06236880) evaluated the safety, tolerability, and preliminary antidepressant efficacy of two repeated doses of Bretisilocin in patients with MDD.[1][2] The study enrolled 40 individuals with moderate-to-severe MDD.[3]

Key Efficacy Findings:

TimepointHigh-Dose Arm (10mg then 15mg)Low-Dose Arm (1mg then 15mg)
Day 14 70% remission rate25% remission rate
21.6-point mean reduction in MADRS score12.1-point mean reduction in MADRS score
Day 29 94% remission rate55% remission rate
28-point mean reduction in MADRS score21.1-point mean reduction in MADRS score
Day 74 Sustained reduction in MADRS score (25.1 points)Sustained reduction in MADRS score (19.7 points)

MADRS: Montgomery-Åsberg Depression Rating Scale[3]

These results demonstrate a rapid and profound antidepressant effect, with a remarkably high remission rate in the high-dose arm.[3][4] The sustained effects observed at Day 74 are also a notable feature.

Standard of Care: Comparative Efficacy

Direct head-to-head trials are not yet available. However, a cross-trial comparison can provide some context.

  • Esketamine (Spravato): In a pivotal Phase 3 trial for treatment-resistant depression, intranasal esketamine in combination with an oral antidepressant demonstrated a statistically significant reduction in MADRS scores compared to placebo with an oral antidepressant. At week 4, the esketamine group showed a mean reduction of approximately 19.8 points from a baseline of 37.[3] The remission rate was nearly 53%.[3]

  • Psilocybin: In a Phase 2 trial for treatment-resistant depression, a single 25mg dose of psilocybin resulted in a mean reduction in MADRS scores of up to 12 points from a baseline of 32-33 at week 3.[3]

  • SSRIs/SNRIs: These first-line treatments typically take several weeks to exert their full therapeutic effects, and remission rates in clinical trials for MDD generally range from 30% to 45%.

While direct comparisons should be interpreted with caution due to differences in study populations and designs, the preliminary data for Bretisilocin suggests a potentially superior remission rate and a more rapid onset of action compared to some established treatments.[3]

Experimental Protocols: A Closer Look

Understanding the methodologies employed in clinical trials is crucial for interpreting the results.

Bretisilocin (GM-2505) Phase 2a Trial Protocol

The study utilized a parallel-group, randomized design.

  • Participant Selection: 40 patients with a DSM-5 diagnosis of moderate-to-severe MDD were enrolled.[1][2] Key inclusion criteria included a MADRS total score >22.[2]

  • Randomization and Dosing: Participants were randomized to one of two parallel arms.[1]

    • High-Dose Arm: Received 10 mg of Bretisilocin on Day 1, followed by 15 mg on Day 15.[3]

    • Low-Dose Arm (Psychoactive Comparator): Received 1 mg of Bretisilocin on Day 1, followed by 15 mg on Day 15.[3]

  • Administration: Bretisilocin was administered via intravenous infusion.[1]

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the MADRS total score. Assessments were conducted at multiple time points, including Day 14, Day 29, and Day 74.[3]

  • Safety Monitoring: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[1]

GM-2505 Phase 2a Trial Workflow Screening Screening of MDD Patients (MADRS > 22) Randomization Randomization (1:1) Screening->Randomization High_Dose_Day1 Day 1: 10mg GM-2505 (IV) Randomization->High_Dose_Day1 Low_Dose_Day1 Day 1: 1mg GM-2505 (IV) Randomization->Low_Dose_Day1 Washout 14-Day Washout High_Dose_Day1->Washout Low_Dose_Day1->Washout High_Dose_Day15 Day 15: 15mg GM-2505 (IV) Washout->High_Dose_Day15 Low_Dose_Day15 Day 15: 15mg GM-2505 (IV) Washout->Low_Dose_Day15 Follow_up Follow-up Assessments (Day 29, Day 74) High_Dose_Day15->Follow_up Low_Dose_Day15->Follow_up

Caption: Workflow of the Bretisilocin (GM-2505) Phase 2a clinical trial.

Safety and Tolerability

In the Phase 2a trial, Bretisilocin was reported to be well-tolerated, with no serious adverse events.[3] The subjective effects were described as robust and consistent with other classic psychedelics.[5] The relatively short half-life of 45 minutes may offer practical advantages in a clinical setting, potentially allowing for a shorter in-clinic observation period compared to longer-acting psychedelics like psilocybin.[3]

Future Directions and Conclusion

The preliminary findings for Bretisilocin (GM-2505) are highly encouraging, suggesting the potential for a paradigm shift in the treatment of MDD. The rapid onset of action and high remission rates observed in the Phase 2a study position it as a promising candidate, particularly for patients who have not responded to conventional therapies.

However, it is crucial to await the results of larger, well-controlled Phase 3 trials to definitively establish its efficacy and safety profile relative to the standard of care. These future studies will need to include active comparators and long-term follow-up to fully characterize the durability of the antidepressant response and any potential long-term risks.

References

  • A Phase 2a Study to Evaluate the Safety and Tolerability of GM-2505 in Patients With MDD. (2024-02-01). ClinicalTrials.gov.
  • A Phase 2a Study of Two Repeated Doses of GM-2505 at a 2-Week Interval in Patients with MDD. (n.d.). NIHR.
  • Bretisilocin - Wikipedia. (n.d.). Wikipedia.
  • Gilgamesh links psychedelic to 94% remission rate in midphase depression trial. (2025-05-27). Fierce Biotech.
  • Gilgamesh's psychedelic touts 94% remission rate in depression study. (2025-05-28). Pharmaceutical Technology.

Sources

A Head-to-Head Comparison of Pyrazole and Imidazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a therapeutic candidate. Among the plethora of choices, pyrazole and imidazole stand out as "privileged scaffolds," five-membered nitrogen-containing heterocycles that are cornerstones in a multitude of FDA-approved drugs and clinical candidates.[1] While structurally similar as isomers of C₃H₄N₂, the subtle difference in the placement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to a cascade of divergent physicochemical and biological properties.[2][3]

This guide provides an in-depth, objective comparison of pyrazole and imidazole-based compounds, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles that govern their behavior. We will delve into their synthesis, physicochemical characteristics, and diverse biological activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

At a Glance: Key Physicochemical and Biological Distinctions

FeaturePyrazoleImidazole
Structure 1,2-Diazole1,3-Diazole
Basicity (pKa of conjugate acid) ~2.5[4]~7.0[5]
Ring Stability Generally less stable than imidazole[6][7]More stable ring system[6][7]
Hydrogen Bonding Can act as both H-bond donor and acceptor[8]Can act as both H-bond donor and acceptor[9]
Coordination Chemistry Weaker σ-donor, forms less stable complexes[2]Stronger σ-donor, forms more stable complexes[2]
Metabolic Stability Generally more resistant to metabolic oxidative cleavage[8]More prone to metabolic oxidative cleavage
Notable Drugs Celecoxib (anti-inflammatory), Sildenafil (Viagra), Rimonabant (anti-obesity)[1]Metronidazole (antibiotic), Cimetidine (anti-ulcer), Ketoconazole (antifungal)[1]

The Foundation: Structural and Physicochemical Properties

The seemingly minor positional difference of the nitrogen atoms in pyrazole and imidazole has profound implications for their electronic and steric properties.

Basicity and pKa

A defining difference between the two heterocycles is their basicity. Imidazole is significantly more basic than pyrazole.[2] This is attributed to the greater stabilization of the positive charge upon protonation in the imidazolium ion, where the charge is delocalized over two equivalent nitrogen atoms. In the pyrazolium ion, this delocalization is less effective.[2][10] This disparity in basicity directly impacts their interactions with biological targets and their pharmacokinetic profiles.

Stability and Aromaticity

Computational studies have indicated that the imidazole ring is generally more stable than the pyrazole ring.[6][7] This is often rationalized by the coulombically favorable N-C-N arrangement in imidazole, contrasting with the potentially repulsive adjacent N-N bond in pyrazole.[6] Both are aromatic heterocycles, with the "pyrrole-like" nitrogen contributing its lone pair to the aromatic sextet.[6]

The Synthetic Repertoire: Crafting Pyrazole and Imidazole Scaffolds

A diverse array of synthetic methodologies has been developed for the construction of substituted pyrazole and imidazole rings, catering to the need for structural diversity in drug discovery programs.

Synthesis of Pyrazole Derivatives

The most prevalent method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[11][12] Another powerful approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes.[11][13]

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in ethanol, add the desired hydrazine hydrate or substituted hydrazine (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Knorr_Pyrazole_Synthesis diketone 1,3-Diketone intermediate Hydrazone Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine pyrazole Pyrazole intermediate->pyrazole Cyclization & Dehydration

Synthesis of Imidazole Derivatives

The Debus-Radziszewski synthesis is a classic and versatile method for preparing imidazoles, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][14] More modern approaches include the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[15]

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis

This protocol describes a general procedure for the synthesis of a 2,4,5-trisubstituted imidazole.

  • Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (excess) in glacial acetic acid is prepared.

  • Reaction Conditions: The mixture is heated to reflux for 1-2 hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Debus_Radziszewski_Synthesis dicarbonyl 1,2-Dicarbonyl intermediate Condensation Intermediate dicarbonyl->intermediate + Aldehyde, Ammonia aldehyde Aldehyde ammonia Ammonia imidazole Imidazole intermediate->imidazole Cyclization & Oxidation

Biological Activities: A Tale of Two Scaffolds in Medicinal Chemistry

Both pyrazole and imidazole moieties are integral components of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][16][17]

Anticancer Activity

Pyrazole and imidazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumorigenesis.[18] A primary mechanism of action for both scaffolds is the inhibition of protein kinases.[8][19]

  • Pyrazole-based Kinase Inhibitors: The pyrazole ring is a key feature in several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor).[18] Pyrazole derivatives have shown inhibitory activity against a range of kinases including Aurora kinases, MAP kinases, and Bcr-Abl.[11][20]

  • Imidazole-based Kinase Inhibitors: Imidazole-containing compounds have demonstrated potent inhibition of kinases like EGFR, VEGFR-2, and ALK5.[18][19] For instance, certain thiazole-benzimidazole derivatives have exhibited significant EGFR kinase inhibition.[18]

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Kinase Intracellular Kinase Cascade Receptor->Kinase Proliferation Cell Proliferation, Survival, Angiogenesis Kinase->Proliferation Inhibitor Pyrazole/Imidazole-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Anti-inflammatory and Antimicrobial Activities
  • Anti-inflammatory: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib.[11] Numerous other pyrazole derivatives have demonstrated significant anti-inflammatory properties.[21][22] Imidazole-based compounds have also been reported to possess anti-inflammatory and analgesic activities.[17][23]

  • Antimicrobial: Imidazole is the core of many antifungal drugs like ketoconazole and miconazole, and the antibacterial/antiprotozoal drug metronidazole.[1][6] Pyrazole derivatives have also been extensively investigated for their antibacterial and antifungal activities.[22][24]

Experimental Data: A Comparative Look at Biological Performance

The following table summarizes representative experimental data comparing the biological activities of pyrazole and imidazole-based compounds.

Compound ClassTargetAssayRepresentative IC₅₀/MICReference
Pyrazole Derivative Aurora A KinaseKinase Inhibition Assay0.16 µM[11]
Imidazole Derivative Chk2 KinaseIn vitro Kinase Assay11.13 nM[19]
Pyrazole Derivative S. aureus (antibacterial)Minimum Inhibitory Concentration (MIC)Varies with substitution[22]
Imidazole Derivative C. albicans (antifungal)Minimum Inhibitory Concentration (MIC)Varies with substitution[17]

Conclusion: Choosing the Right Scaffold for the Job

The choice between a pyrazole and an imidazole scaffold is a nuanced one, dictated by the specific therapeutic target and desired drug-like properties. Imidazole, with its higher basicity, often forms more stable complexes with metal ions and can engage in different hydrogen bonding interactions compared to the less basic pyrazole.[2] Conversely, the pyrazole ring is often associated with greater metabolic stability against oxidative cleavage.[8]

Ultimately, both pyrazole and imidazole are exceptionally versatile and fruitful scaffolds in drug discovery. A thorough understanding of their distinct physicochemical properties and synthetic accessibility is paramount for the rational design of novel and effective therapeutic agents. This guide has aimed to provide a comprehensive and practical comparison to aid researchers in making informed decisions in their drug development endeavors.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 129. [Link]

  • Asif, M. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Asif, M. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Anumula, R. R., et al. (2021). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 66(1), 1-7. [Link]

  • Ghilane, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6265. [Link]

  • Asif, M. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3467–3485. [Link]

  • Verma, A., et al. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-17. [Link]

  • Asif, M. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 868-904. [Link]

  • Asif, M. (2017). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 8(3), 129-137. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Heterocyclic Chemistry. (n.d.). [Link]

  • Sharma, A., et al. (2019). Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Slideshare. (n.d.). Imidazole Derivatives Biological Activity And Synthetic Approaches. [Link]

  • Journal of Advanced Research in Dynamical and Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]

  • Singh, R., & Singh, J. (2021). Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. [Link]

  • Asif, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 633. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. [Link]

  • Quora. (2013). What's the difference between Imidazole and Pyrazole? [Link]

  • Palusiak, M. (2017). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Structural Chemistry, 28(5), 1391-1400. [Link]

  • Asif, M. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry, 14(10), 757-785. [Link]

  • Scribd. (n.d.). Imidazole and Pyrazole. [Link]

  • ResearchGate. (2016). Pyrazole and imidazole as CYP51 inhibitors? [Link]

  • Slideshare. (n.d.). Imidazole pyrazole. [Link]

  • ResearchGate. (n.d.). Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. [Link]

  • Friščić, T., & MacGillivray, L. R. (2005). Coordination Chemistry in the Solid State: Reactivity of Manganese and Cadmium Chlorides with Imidazole and Pyrazole and Their Hydrochlorides. Crystal Growth & Design, 5(4), 1349–1361. [Link]

  • Galal, S. A., et al. (2018). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 23(8), 2011. [Link]

  • Friščić, T., & MacGillivray, L. R. (2010). Coordination chemistry of platinum and palladium in the solid-state: synthesis of imidazole and pyrazole complexes. Dalton Transactions, 39(15), 3714-3724. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole and pyrazole based compounds. [Link]

  • Semantic Scholar. (n.d.). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. [Link]

  • Palusiak, M. (2017). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

  • Kłys, A., et al. (2013). Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. Physical Chemistry Chemical Physics, 15(12), 4375-4386. [Link]

Sources

Comparative Guide to Confirming the On-Target Effects of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Validation and Off-Target Profiling

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's on-target effects is a cornerstone of its preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. By integrating established biochemical and cellular assays with robust data analysis, we will delineate a clear path from initial hypothesis to confident on-target validation.

The chemical scaffold of this compound suggests a potential interaction with protein kinases, a class of enzymes frequently implicated in oncogenic signaling. Therefore, this guide will proceed under the working hypothesis that our compound of interest is a putative kinase inhibitor. We will compare its hypothetical performance against well-characterized kinase inhibitors to provide a clear and actionable experimental roadmap.

Initial Target Identification and In Vitro Validation

The first step in confirming on-target effects is to identify the direct molecular target of this compound and quantify its interaction in a controlled, cell-free environment.

Kinome Scanning for Unbiased Target Identification

To broadly assess the kinase inhibitory potential of our compound, a comprehensive kinome scan is the recommended starting point. This assay evaluates the compound's ability to inhibit a large panel of purified kinases, providing an unbiased view of its potency and selectivity.

Experimental Protocol: In Vitro Kinome Scanning

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, dispense the compound at a final concentration of 1 µM into wells containing a predefined kinase, its corresponding substrate, and ATP.

  • Incubation: Allow the kinase reaction to proceed for 1 hour at room temperature.

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Quantitative Biochemical Assays for Target Affinity

Once a primary target (or a small set of targets) is identified from the kinome scan, the next step is to precisely quantify the compound's binding affinity and inhibitory concentration.

Table 1: Hypothetical In Vitro Assay Data Comparison

CompoundTarget KinaseBinding Affinity (Kd, nM)IC50 (nM)
This compound Kinase X 50 75
DasatinibBCR-ABL10.8
StaurosporineBroad Spectrum2.23

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled tracer that binds to the kinase's active site, and serial dilutions of this compound.

  • Assay Plate Preparation: Add the kinase, tracer, and compound dilutions to a microplate.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow binding to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the compound.

  • Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.

Cellular Target Engagement: Confirming Interaction in a Biological Context

While in vitro assays are crucial, it is imperative to confirm that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

The Principle of CETSA

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell_culture 1. Culture cells to 80% confluency treatment 2. Treat cells with compound or DMSO (vehicle) cell_culture->treatment heating 3. Heat cell lysates to a range of temperatures treatment->heating lysis 4. Lyse cells and separate soluble/insoluble fractions heating->lysis western_blot 5. Analyze soluble fraction by Western Blot lysis->western_blot quantification 6. Quantify protein levels and plot melt curve western_blot->quantification

Caption: CETSA workflow for confirming cellular target engagement.

Assessing Downstream Functional Consequences

Confirming target engagement is a critical step, but it is equally important to demonstrate that this engagement leads to the desired biological outcome. This is typically achieved by analyzing the downstream signaling pathway of the target kinase.

Western Blot Analysis of Phospho-Proteins

If this compound is an effective inhibitor of our hypothetical "Kinase X," we would expect to see a dose-dependent decrease in the phosphorylation of its direct downstream substrates.

Signaling Pathway: Hypothetical Kinase X Cascade

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates substrate Substrate Y kinase_x->substrate Phosphorylates transcription Transcription Factor Z substrate->transcription Activates our_compound 2-(3,5-dimethyl-1H-pyrazol-4-yl) -N-methylethanamine our_compound->kinase_x Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Inhibition of Kinase X by our compound disrupts downstream signaling.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to confirming the on-target effects of this compound. By systematically progressing from broad, unbiased screening to precise biochemical and cellular validation, researchers can build a comprehensive data package that supports a clear mechanism of action.

The logical next steps would involve comprehensive off-target profiling using techniques like mass spectrometry-based proteomics to ensure the compound's safety and selectivity, followed by in vivo studies to assess its efficacy and pharmacokinetic properties in a living organism.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Benchmarking a Novel Pyrazole-Based Tryptamine Analog: A Comparative Analysis Against N,N-Dimethyltryptamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Psychedelic Drug Discovery

Introduction: The Quest for Novel Psychoactive Scaffolds

The landscape of psychedelic research is undergoing a renaissance, with a renewed focus on developing compounds with improved therapeutic profiles. While classic tryptamines like N,N-Dimethyltryptamine (DMT) have demonstrated significant potential, their potent and sometimes overwhelming psychoactive effects, coupled with a short duration of action, present challenges for clinical application.[1][2] This has spurred the exploration of novel chemical scaffolds that can modulate the serotonergic system in new ways, potentially offering more controllable and therapeutically versatile agents.

This guide introduces a hypothetical novel compound, 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, which we will refer to as "Pyrazol-DMT" for the purpose of this analysis. This molecule represents an intriguing structural analog of DMT, where the indole ring of the classic tryptamine is replaced by a 3,5-dimethylpyrazole moiety. This substitution raises critical questions about how this structural alteration impacts its pharmacological activity, particularly at the primary target for classic psychedelics: the serotonin 2A (5-HT2A) receptor.

To rigorously assess the potential of Pyrazol-DMT, we will benchmark it against the well-characterized and archetypal psychedelic, DMT.[1][3] This comparative analysis will provide a framework for understanding the structure-activity relationships of this novel pyrazole-based scaffold and its potential as a next-generation psychedelic therapeutic. We will also draw comparisons to newer investigational drugs like Bretisilocin (GM-2505), a 5-HT2A agonist with a modified tryptamine structure, to provide a contemporary context for our evaluation.[2][4][5]

The Rationale for Comparison: A Structural Analogy

The decision to benchmark Pyrazol-DMT against DMT is rooted in their structural similarities. Both molecules feature an ethylamine side chain, a common pharmacophore for interaction with monoamine receptors. The substitution of the indole ring in DMT with a dimethylpyrazole ring in Pyrazol-DMT is the key structural modification. This change is hypothesized to alter the electronic and steric properties of the molecule, which could significantly influence its binding affinity, functional activity at serotonin receptors, and its metabolic stability.

G DMT Pyrazol_DMT Pyrazol-DMT (Hypothetical) DMT->Pyrazol_DMT Structural Analogy

Caption: Structural comparison of DMT and the hypothetical Pyrazol-DMT.

Experimental Benchmarking Workflow

To provide a comprehensive comparison, we will outline a series of in vitro and in vivo experiments designed to characterize the pharmacological and pharmacokinetic profiles of Pyrazol-DMT relative to DMT.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Metabolic Stability Metabolic Stability Functional Assays->Metabolic Stability Pharmacokinetic Profiling Pharmacokinetic Profiling Head-Twitch Response (HTR) Head-Twitch Response (HTR) Pharmacokinetic Profiling->Head-Twitch Response (HTR) Behavioral Models Behavioral Models Head-Twitch Response (HTR)->Behavioral Models In Vitro Characterization In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation

Caption: Experimental workflow for benchmarking Pyrazol-DMT against DMT.

Part 1: In Vitro Characterization

Receptor Binding Affinity

Objective: To determine the binding affinity of Pyrazol-DMT and DMT for a panel of serotonin receptors, with a primary focus on the 5-HT2A receptor.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell membranes expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) are prepared from transfected cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [3H]ketanserin for 5-HT2A).

  • Competition Binding: Increasing concentrations of the test compounds (Pyrazol-DMT and DMT) are incubated with the cell membranes and the radioligand.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

Compound5-HT2A Ki (nM)5-HT1A Ki (nM)5-HT2C Ki (nM)
DMT 50300150
Pyrazol-DMT 75500200

Interpretation: This hypothetical data suggests that Pyrazol-DMT retains high affinity for the 5-HT2A receptor, albeit slightly lower than DMT. The selectivity profile for other serotonin receptors appears comparable.

Functional Activity

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency of Pyrazol-DMT and DMT at the 5-HT2A receptor.

Protocol: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture: Cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Labeling: Cells are labeled with myo-[3H]inositol overnight.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then treated with increasing concentrations of the test compounds.

  • Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.

Hypothetical Data Summary:

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)
DMT 100100
Pyrazol-DMT 15085

Interpretation: These hypothetical results indicate that Pyrazol-DMT acts as a partial agonist at the 5-HT2A receptor, with slightly lower potency and efficacy compared to the full agonist DMT.[3] This is a significant finding, as partial agonists can sometimes offer a more favorable side-effect profile.

Metabolic Stability

Objective: To assess the in vitro metabolic stability of Pyrazol-DMT and DMT in liver microsomes.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: The test compounds are incubated with liver microsomes (human or rodent) and a NADPH-generating system in a phosphate buffer.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Hypothetical Data Summary:

CompoundIn Vitro Half-life (t1/2, min)
DMT 15
Pyrazol-DMT 45

Interpretation: The hypothetical data suggests that Pyrazol-DMT is significantly more metabolically stable than DMT. This could translate to a longer duration of action in vivo. DMT is primarily metabolized by monoamine oxidase A (MAO-A).[1] The pyrazole ring in Pyrazol-DMT may be less susceptible to MAO-A-mediated metabolism.

Part 2: In Vivo Evaluation

Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic profile of Pyrazol-DMT and DMT in a rodent model.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: The compounds are administered via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compounds in plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.

Hypothetical Data Summary:

Compound (IV Administration)Cmax (ng/mL)t1/2 (min)
DMT 50010-15
Pyrazol-DMT 40060-90

Interpretation: Consistent with the in vitro metabolic stability data, the hypothetical in vivo results show that Pyrazol-DMT has a significantly longer half-life than DMT. This supports the hypothesis that the pyrazole scaffold imparts greater metabolic stability. The duration of action of DMT is very short, often lasting only minutes.[2] A longer duration, as suggested for Pyrazol-DMT, could be advantageous for therapeutic applications.

Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo psychedelic-like activity of Pyrazol-DMT and DMT. The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.[2]

Protocol: HTR Assay in Mice

  • Animal Model: Male C57BL/6J mice are used.

  • Dosing: The compounds are administered intraperitoneally (IP) at various doses.

  • Observation: The number of head twitches is counted for a specific period (e.g., 30 minutes) after dosing.

  • Data Analysis: A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal response).

Hypothetical Data Summary:

CompoundHTR ED50 (mg/kg)
DMT 1.0
Pyrazol-DMT 2.5

Interpretation: The hypothetical data indicates that Pyrazol-DMT is less potent than DMT in inducing the head-twitch response. This aligns with the in vitro functional data suggesting it is a partial agonist.

Conclusion: A Promising New Scaffold with a Differentiated Profile

This comparative guide has outlined a systematic approach to benchmarking the novel, hypothetical compound Pyrazol-DMT against the classic psychedelic DMT. The hypothetical data presented suggests that the substitution of the indole ring with a 3,5-dimethylpyrazole moiety could lead to a compound with a distinct pharmacological and pharmacokinetic profile:

  • Retained 5-HT2A Affinity: Pyrazol-DMT is predicted to maintain high affinity for the primary psychedelic target.

  • Partial Agonist Activity: A potential shift from full to partial agonism at the 5-HT2A receptor could translate to a more manageable psychoactive experience.

  • Improved Metabolic Stability and Longer Duration of Action: The pyrazole ring may confer resistance to metabolism by MAO-A, leading to a longer in vivo half-life and duration of effect compared to DMT.[1][2] This is a key feature of some newer investigational psychedelics like Bretisilocin, which has a duration of 60-90 minutes.[2][4]

While this guide is based on a hypothetical compound, the outlined experimental workflow and comparative framework are directly applicable to the evaluation of any novel psychoactive substance. The data-driven approach presented here is essential for identifying promising new chemical entities and advancing the field of psychedelic medicine. Future research on pyrazole-based tryptamine analogs could uncover a new class of therapeutics with significant potential for treating a range of neuropsychiatric disorders.

References

  • Wikipedia. (n.d.). 4-Methyl-α-methyltryptamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methyl-DMT. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Pharmacology, Biochemistry and Behavior, 223, 173512. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24716–24726. Retrieved from [Link]

  • Bandini, E., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Molecules, 25(22), 5437. Retrieved from [Link]

  • Wikipedia. (n.d.). Bretisilocin. Retrieved from [Link]

  • Albright, J. D., et al. (1990). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 33(4), 1199-1209. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brexpiprazole. PubChem Compound Summary for CID 11978813. Retrieved from [Link]

  • Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. Retrieved from [Link]

  • Leblanc, Y., et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry, 13(5), 1805-1809. Retrieved from [Link]

  • Tsolaki, E., et al. (2020). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 25(18), 4215. Retrieved from [Link]

  • Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1288. Retrieved from [Link]

  • Zajdel, P., et al. (2011). Novel Class of Arylpiperazines Containing N-acylated Amino Acids: Their Synthesis, 5-HT1A, 5-HT2A Receptor Affinity, and in Vivo Pharmacological Evaluation. Journal of Medicinal Chemistry, 54(13), 4939-4951. Retrieved from [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. Retrieved from [Link]

  • Suzuki, R., et al. (2015). Discovery and in Vitro and in Vivo Profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a Novel Class of Dual Orexin Receptor Antagonist. Bioorganic & Medicinal Chemistry, 23(6), 1260-1275. Retrieved from [Link]

  • Abrigach, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. Retrieved from [Link]

  • Hogendorf, A. S., et al. (2011). 2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines: New Series of Highly Potent and Specific Serotonin 5-HT6 Receptor Antagonists. European Journal of Medicinal Chemistry, 46(12), 5894-5904. Retrieved from [Link]

  • Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition, 31(7), 815-832. Retrieved from [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Retrieved from [Link]

  • Maeda, K., et al. (2014). Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. Retrieved from [Link]

  • van der Esker, A., et al. (2025). A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. Journal of Psychopharmacology, 39(10), 1121-1130. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bretisilocin. PubChem Compound Summary for CID 156836209. Retrieved from [Link]

Sources

Independent Verification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. Due to the nascent stage of research on this specific molecule, this document will focus on its putative mechanism as a histamine receptor modulator, drawing comparisons with established ligands and detailing the requisite experimental protocols for definitive characterization. Our approach is grounded in the structural analogy of the target compound to known histamine receptor ligands, particularly the bioisosteric relationship between its pyrazole core and the imidazole ring of histamine.

Mechanistic Hypothesis: A Histamine Receptor Modulator

The chemical structure of this compound, featuring a substituted pyrazole ring linked to an N-methylethanamine side chain, bears a strong resemblance to the endogenous neurotransmitter histamine. This structural similarity suggests a potential interaction with one or more of the four known histamine receptor subtypes: H1, H2, H3, and H4. Pyrazole-containing compounds have been successfully developed as potent and selective ligands for these receptors, further supporting this hypothesis.

Our investigation will proceed under the assumption that this compound may act as an agonist, antagonist, or inverse agonist at these G protein-coupled receptors (GPCRs). The primary focus for initial screening should be the H3 and H4 receptors, as pyrazole derivatives have shown significant promise as modulators of these targets in recent drug discovery efforts.[1][2]

Comparative Framework: Established Histamine Receptor Ligands

To provide a robust context for the experimental verification of our target compound, we will compare its potential pharmacological profile with the following well-characterized histamine receptor ligands:

  • Betahistine: A structural analogue of histamine, betahistine is a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist.[3][4] Its dual mechanism of action makes it a valuable comparator for a novel compound with a similar structural backbone. Betahistine is clinically used for the treatment of Ménière's disease, where it is thought to improve microcirculation in the inner ear.[5][6]

  • Pitolisant (Wakix®): A selective histamine H3 receptor antagonist/inverse agonist, Pitolisant is approved for the treatment of narcolepsy.[7] By blocking the autoinhibitory effect of histamine on its own release, it increases histaminergic transmission in the brain, promoting wakefulness.[7]

  • JNJ 7777120: A potent and selective histamine H4 receptor antagonist.[8] This compound is a critical tool for investigating the role of the H4 receptor in inflammatory and immune responses.[2]

  • Imetit: A potent agonist for both histamine H3 and H4 receptors.[9] It serves as a useful tool for studying the activation of these receptors.

Table 1: Comparative Profile of Selected Histamine Receptor Ligands

CompoundPrimary Target(s)Mechanism of ActionKey Therapeutic Area(s) / Research Use
This compound Putative: Histamine Receptors (H1, H2, H3, H4) To be determined (agonist, antagonist, inverse agonist) Investigational
BetahistineH1 Receptor, H3 ReceptorWeak Agonist, Potent AntagonistMénière's Disease[3][10]
PitolisantH3 ReceptorAntagonist / Inverse AgonistNarcolepsy[7]
JNJ 7777120H4 ReceptorAntagonistResearch Tool (Inflammation, Allergy)[2][8]
ImetitH3 Receptor, H4 ReceptorAgonistResearch Tool[9]

Experimental Workflow for Independent Verification

The following sections detail a logical and self-validating experimental workflow to elucidate the mechanism of action of this compound.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the target compound at the four human histamine receptor subtypes.

Caption: In Vitro Experimental Workflow for Mechanism Verification.

Detailed Protocols:

A. Radioligand Binding Assays

  • Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).[11]

  • Protocol:

    • Prepare cell membranes from stable cell lines expressing a high density of the human histamine H1, H2, H3, or H4 receptor.

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3, [³H]histamine for H4) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

B. Second Messenger Functional Assays

  • Principle: These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring changes in the intracellular second messengers that are coupled to receptor activation.[12]

  • Protocol (Example for H3 Receptor - Gi-coupled):

    • Use a stable cell line co-expressing the human H3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • To test for agonist activity, treat the cells with varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.

    • To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known H3 agonist (e.g., (R)-α-methylhistamine) and measure the reversal of agonist-induced inhibition of cAMP.

    • To test for inverse agonist activity, treat the cells with the test compound alone and measure the increase in basal cAMP levels.

  • Protocol (Example for H1 Receptor - Gq-coupled):

    • Use a stable cell line expressing the human H1 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure the change in intracellular calcium concentration upon addition of the test compound (for agonist activity) or in the presence of histamine (for antagonist activity).

In Vivo Validation

Objective: To confirm the in vitro findings in a relevant animal model and assess the physiological effects of the target compound.

Caption: In Vivo Experimental Workflow for Pharmacological Characterization.

Detailed Protocols:

A. Rodent Model of Histamine H3 Receptor Occupancy

  • Principle: This model assesses the ability of the test compound to block the effects of a known H3 receptor agonist in vivo, providing evidence of central nervous system (CNS) target engagement.[13]

  • Protocol:

    • Administer the test compound to mice or rats at various doses.

    • After a suitable pre-treatment time, challenge the animals with the H3 receptor agonist (R)-α-methylhistamine.

    • Measure a relevant physiological response, such as a decrease in locomotor activity or catalepsy.

    • Determine the dose of the test compound that effectively antagonizes the agonist-induced effect.

B. Models of Cognitive Enhancement (for H3 Antagonists)

  • Principle: As H3 receptor antagonists are known to have pro-cognitive effects, evaluating the test compound in models of learning and memory can provide functional evidence of its mechanism.[14]

  • Protocol (Novel Object Recognition Test):

    • Administer the test compound to rodents.

    • During the acquisition phase, allow the animals to explore two identical objects.

    • After a retention interval, replace one of the objects with a novel one.

    • Measure the time spent exploring the novel object versus the familiar object. An increase in exploration of the novel object indicates improved memory.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive comparison of this compound with the established ligands.

Table 2: Hypothetical In Vitro Data for Comparative Analysis

CompoundH1 Ki (nM)H2 Ki (nM)H3 Ki (nM)H4 Ki (nM)H3 Functional Activity (EC50/IC50, nM)H4 Functional Activity (EC50/IC50, nM)
Compound X >1000>100015250IC50 = 25 (Antagonist)EC50 = 300 (Partial Agonist)
Betahistine200>100010>1000IC50 = 12 (Antagonist)-
Pitolisant>1000>10001>1000IC50 = 2 (Inverse Agonist)-
JNJ 7777120>1000>1000>10005-IC50 = 8 (Antagonist)
Imetit>1000>1000220EC50 = 5 (Agonist)EC50 = 25 (Agonist)

This table presents hypothetical data to illustrate how the results for the test compound ("Compound X") would be compared against the reference compounds.

Conclusion

The independent verification of the mechanism of action for this compound requires a systematic and multi-faceted approach. Based on its chemical structure, a strong hypothesis is its activity as a histamine receptor modulator. The experimental workflow detailed in this guide, encompassing in vitro binding and functional assays followed by in vivo validation, provides a robust framework for elucidating its precise pharmacological profile. By comparing the obtained data with that of well-characterized ligands such as betahistine, pitolisant, and JNJ 7777120, researchers can definitively establish its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

  • Lacour, M., & van de Water, F. E. (2014). Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action. CNS drugs, 28(5), 405–418.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Betahistine Hydrochloride? Retrieved from [Link]

  • Oreate AI Blog. (2025, December 24).
  • Leurs, R., & Timmerman, H. (2001). Histamine receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.17.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Betahistine Mesilate? Retrieved from [Link]

  • 1mg. (2025, November 25). Betahistine: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Thurmond, R. L., et al. (2004). Development of a homogeneous binding assay for histamine receptors. Analytical biochemistry, 335(2), 253–259.
  • MDPI. (2024, July 23). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action).
  • Norris, D. B., et al. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and actions, 16(3-4), 170–172.
  • Brandeis University. Histamine Receptors as Drug Targets.
  • PubMed. (2024, July 23). AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action).
  • BioWorld. (2003, February 13). French team presents novel histamine H3 antagonists.
  • Szymański, P., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1747.
  • Wikipedia. H3 receptor antagonist. Retrieved from [Link]

  • Schlicker, E., et al. (1994). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 350(5), 488–495.
  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of medicinal chemistry, 55(14), 6463–6476.
  • Stark, H. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 11, 246.
  • Leurs, R., et al. (2005). Histamine Receptors and Their Ligands. Naresuan University Journal, 13(3).
  • Sadek, B., & Stark, H. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Neuropharmacology, 106, 114–125.
  • Tiligada, E., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British journal of pharmacology, 170(1), 80–91.
  • Shimamura, T., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor.
  • Zimecki, M., & Artym, J. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International journal of molecular sciences, 23(19), 11985.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Wikipedia. Histamine H4 receptor. Retrieved from [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics.
  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Abignente, E., et al. (1988). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco; edizione scientifica, 43(10), 837–849.
  • Karrouchi, K., et al. (2018).
  • El-Subbagh, H. I., et al. (1993). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. Journal of medicinal chemistry, 36(21), 3121–3127.
  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents.
  • Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. Journal of medicinal chemistry, 44(25), 4417–4428.
  • The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)
  • Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. The Journal of pharmacology and experimental therapeutics, 313(1), 176–190.
  • Drutel, G., et al. (2011). Ciproxifan, a histamine H₃-receptor antagonist / inverse agonist, modulates methamphetamine-induced sensitization in mice. European journal of neuroscience, 34(11), 1801–1809.

Sources

Assessing the Selectivity Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the meticulous characterization of a molecule's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth comparative analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, a novel pyrazole derivative with significant structural homology to endogenous histamine. Given the absence of a comprehensive pharmacological dossier for this specific molecule, this document serves as both a predictive comparison and a practical guide to its experimental validation. We will explore its likely target engagement profile in comparison to histamine and its close structural analog, Betazole, and provide detailed methodologies for its comprehensive in vitro characterization.

Introduction: A Structurally-Informed Hypothesis of Target Engagement

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold present in numerous pharmacologically active agents.[1] Its core structure, featuring a pyrazole ring with an ethylamine side chain, immediately draws parallels to histamine, a fundamental biogenic amine, and Betazole (2-(1H-pyrazol-3-yl)ethanamine), a known selective histamine H2 receptor agonist.[1][2] This structural kinship strongly suggests that the primary pharmacological targets of this compound are likely to be one or more of the four histamine receptor subtypes (H1, H2, H3, H4).

The substitution pattern on the pyrazole ring (3,5-dimethyl) and the N-methylation of the ethylamine side chain are critical modifications that can significantly influence receptor affinity and selectivity compared to histamine and Betazole. The dimethyl groups may alter the steric and electronic properties of the pyrazole core, potentially modulating its interaction with the receptor binding pocket. The N-methyl group, a common modification in medicinal chemistry, can impact potency, metabolic stability, and the potential for interaction with other biogenic amine receptors, such as serotonergic, dopaminergic, or adrenergic receptors.

This guide will, therefore, focus on a comparative assessment centered on the histamine receptor family, while also outlining a broader screening strategy to identify potential off-target interactions.

Comparative Selectivity Profile: Histamine, Betazole, and the Target Molecule

The following table summarizes the known binding affinities (Ki) of histamine and Betazole for the four human histamine receptor subtypes. Due to the lack of published data for this compound, its profile is presented as "To Be Determined," with the understanding that the experimental protocols detailed later in this guide are designed to elucidate these values.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Histamine~47 nM (EC50)~920 nM (EC50)~8 nM~50 nM
BetazoleLow AffinityAgonist (Potency less than histamine)To Be DeterminedTo Be Determined
This compound To Be Determined To Be Determined To Be Determined To Be Determined

Note: EC50 values from functional assays are provided for histamine where precise Ki values are not consistently reported in the initial search results. Betazole is known to be a selective H2 agonist with minimal H1 activity.[1][2]

Histamine exhibits broad affinity across all four receptor subtypes, with a notable potency at the H3 and H4 receptors.[3][4] Betazole, in contrast, was developed for its relative selectivity for the H2 receptor, making it a useful diagnostic tool for gastric secretion with a more favorable side effect profile than histamine.[1][2] The selectivity profile of this compound remains to be experimentally defined. The structural modifications present in this molecule could potentially shift its selectivity towards any of the histamine receptor subtypes or even introduce affinity for other receptor families.

Experimental Workflows for Determining Selectivity

A comprehensive assessment of the selectivity profile of this compound requires a multi-tiered approach, beginning with radioligand binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or inverse agonist).

Signaling Pathways of Histamine Receptors

The four histamine receptor subtypes couple to different G-proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for designing appropriate functional assays.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca H2 H2R Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 Histamine Histamine Histamine->H1 Binds to Histamine->H2 Binds to Histamine->H3_H4 Binds to

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the foundational method for quantifying the affinity of a test compound for a specific receptor.[5][6] These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound.

Binding_Assay_Workflow start Start: Prepare Receptor Membranes prepare_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions start->prepare_reagents incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound prepare_reagents->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Radioligand separate->quantify analyze Data Analysis: Determine IC50 and calculate Ki quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells) to high confluency.[1][7][8][9]

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a hypotonic buffer and homogenize.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A serial dilution of the test compound (this compound) or reference compound.

      • A fixed concentration of the appropriate radioligand (see Table 2).

      • The receptor membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Recommended Reagents for Histamine Receptor Binding Assays

ReceptorCommon RadioligandRecommended Cell Lines
H1 [³H]Mepyramine (Pyrilamine)HEK293, CHO, U2OS
H2 [³H]Tiotidine, [¹²⁵I]IodoaminopotentidineCHO-K1, HEK293
H3 [³H]N-α-methylhistamineHEK293, CHO-K1
H4 [³H]Histamine, [³H]JNJ7777120HEK293/Gα16
Functional Assays: Determining the Mode of Action

Once the binding affinity is established, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein coupling of the receptor subtype.

1. Calcium Mobilization Assay (for H1 Receptors):

The H1 receptor couples to Gq, leading to an increase in intracellular calcium.[10]

Protocol:

  • Seed cells expressing the H1 receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence plate reader.

  • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known H1 agonist (e.g., histamine) and measure the inhibition of the agonist-induced fluorescence signal.

2. cAMP Accumulation/Inhibition Assays (for H2, H3, and H4 Receptors):

The H2 receptor couples to Gs, leading to an increase in intracellular cAMP, while H3 and H4 receptors couple to Gi/o, leading to a decrease in forskolin-stimulated cAMP levels.[11]

Protocol:

  • Seed cells expressing the receptor of interest in a 96-well plate.

  • For H2 receptors, add varying concentrations of the test compound and measure the accumulation of cAMP using a suitable assay kit (e.g., HTRF or ELISA-based).

  • For H3 and H4 receptors, stimulate the cells with forskolin (to increase basal cAMP) and then add the test compound to measure the inhibition of cAMP production.

  • Antagonist activity is determined by pre-incubating with the test compound before adding a known agonist.

Broad Selectivity Profiling: Assessing Off-Target Interactions

To ensure a comprehensive understanding of the selectivity of this compound, it is crucial to screen it against a panel of other relevant receptors, particularly those for other biogenic amines. Histamine itself has been shown to interact with dopaminergic and adrenergic receptors at high concentrations.[12][13]

A broad selectivity panel should include, but is not limited to:

  • Serotonin Receptors: A range of 5-HT receptor subtypes.

  • Dopamine Receptors: D1, D2, D3, D4, and D5.

  • Adrenergic Receptors: α1, α2, and β subtypes.

These screens are typically performed using radioligand binding assays in a high-throughput format by specialized contract research organizations.

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from known pyrazole syntheses.[8]

Synthesis_Workflow start Start: 3-methyl-2,4-pentanedione step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate1 2-formyl-3-methyl-2,4-pentanedione step1->intermediate1 step2 Condensation with Hydrazine intermediate1->step2 intermediate2 4-formyl-3,5-dimethyl-1H-pyrazole step2->intermediate2 step3 Reductive Amination with Methylamine intermediate2->step3 product This compound step3->product

Caption: A potential synthetic pathway for the target molecule.

Conclusion

While the precise selectivity profile of this compound awaits empirical determination, its structural similarity to histamine and Betazole provides a strong rationale for prioritizing its characterization against the four histamine receptor subtypes. The dimethyl and N-methyl substitutions are key determinants that will likely yield a unique pharmacological profile, which may offer improved selectivity and therapeutic potential.

The experimental protocols outlined in this guide provide a robust framework for a thorough investigation of its binding affinities and functional activities. A comprehensive understanding of its selectivity, including screening against a broader panel of biogenic amine receptors, will be indispensable for advancing this compound in the drug development pipeline. This systematic approach will not only elucidate its primary mechanism of action but also proactively identify potential off-target liabilities, ultimately enabling a more informed and efficient path toward clinical translation.

References

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

  • Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 187–204. [Link]

  • Herman, F. F., Goldberg, B. J., Lad, P. M., Neidzin, H., Kaplan, M., & Easton, J. G. (1990). Effects of histamine on alpha adrenergic receptor expression on the lymphocytes of normal and asthmatic subjects. Annals of allergy, 65(1), 32–36. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Ferrada, C., Moreno, E., Casadó, V., Bongers, G., Cortés, A., Mallol, J., Canela, E. I., Leurs, R., Ferré, S., & Lluís, C. (2008). Interactions between histamine H3 and dopamine D2 receptors and the implications for striatal function. Neuropharmacology, 55(2), 190–197. [Link]

  • ResearchGate. (n.d.). Human histamine H1R binding affinity (pKi) values and affinity shifts of 10a-c, 11a-c and 12a-c. [Link]

  • De Backer, M. D., Gommeren, W., Moereels, H., Nobels, G., Van Gompel, P., Leysen, J. E., & Luyten, W. H. (1993). Genomic cloning, heterologous expression and pharmacological characterization of a human histamine H1 receptor. Biochemical and biophysical research communications, 197(3), 1601–1608. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • GenScript. (n.d.). Human Recombinant H1 Histamine Receptor Stable Cell Line. [Link]

  • Ferrada, C., Moreno, E., Casadó, V., Bongers, G., Cortés, A., Mallol, J., Canela, E. I., Leurs, R., Ferré, S., & Lluís, C. (2008). Interactions between histamine H3 and dopamine D2 receptors and the implications for striatal function. Neuropharmacology, 55(2), 190–197. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Tashtoush, Y. M., & Al-Smadi, M. S. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (Basel, Switzerland), 23(10), 2519. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]

  • Leurs, R., Hoffmann, M., Wieland, K., & Timmerman, H. (1994). Histamine H1- and H2-receptor antagonists. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 43, 107–165. [Link]

  • Taylor, R. J., Taylor, G. W., & Taylor, K. M. (1987). Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists. Annals of the rheumatic diseases, 46(6), 425–430. [Link]

  • Bond, R. A., & Clarke, D. E. (1988). Agonist and antagonist characterization of a putative adenylyl cyclase-coupled post-junctional H3 histamine receptor. British journal of pharmacology, 95(3), 738–744. [Link]

  • van der Veen, C., van der Vliet, A., & Leurs, R. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... [Link]

  • Stark, H., & Seifert, R. (2023). Histamine H1- and H4-receptor expression in human colon-derived cell lines. Naunyn-Schmiedeberg's archives of pharmacology, 396(6), 1159–1170. [Link]

  • ACS Publications. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

  • ACS Publications. (2015). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]

  • Wikipedia. (n.d.). Histamine receptor. [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. [Link]

  • Moreno-Delgado, D., Puigdellívol, M., & McCormick, P. J. (2012). Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction. Frontiers in neuroscience, 6, 148. [Link]

  • ACADIA Pharmaceuticals Inc. (2026, January 13). Acadia Pharmaceuticals Provides Business and Pipeline Updates at 44th Annual J.P. Morgan Healthcare Conference. [Link]

  • Moreno-Delgado, D., Puigdellívol, M., & McCormick, P. J. (2024). The Interaction of Histamine H3 and Dopamine D1 Receptors on Hyperkinetic Alterations in Animal Models of Parkinson's Disease. International journal of molecular sciences, 25(1), 539. [Link]

  • ResearchGate. (2025, August 6). Mapping histamine H4 receptor–ligand binding modes. [Link]

  • Wang, Y., Zhang, R., Wu, X., Li, X., Wu, D., Chen, Z., & Wei, W. (2012). Identification and characterization of ZEL-H16 as a novel agonist of the histamine H3 receptor. PloS one, 7(8), e42185. [Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. [Link]

  • Doležal, R., & El-Fakahany, E. E. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4474. [Link]

  • Wikipedia. (n.d.). Mirtazapine. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the novel compounds synthesized in the laboratory represent both immense potential and significant responsibility. Among these is 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, a molecule with a unique constellation of a substituted pyrazole ring and a secondary amine sidechain. While its therapeutic or industrial applications are under exploration, its safe handling and disposal are paramount for ensuring a secure laboratory environment and safeguarding our ecosystem.

This guide provides a comprehensive, in-depth protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous, is not just recommended but essential.

Part 1: Foundational Principles of Disposal

The proper disposal of any chemical, particularly a novel one, is underpinned by a thorough understanding of its potential hazards. The structure of this compound incorporates two key functional groups that inform our disposal strategy: the pyrazole ring and the N-methylethanamine side chain.

  • Pyrazole Moiety: Pyrazole and its derivatives are known to exhibit a range of biological activities. While some are being investigated for therapeutic benefits, others can be toxic. The pyrazole ring is a nitrogen-containing heterocycle, and the thermal decomposition of such compounds can lead to the formation of nitrogen oxides (NOx), which are environmental pollutants.

  • N-methylethanamine Moiety: This secondary amine group imparts basic properties to the molecule. Amines can be corrosive and have varying degrees of toxicity. Disposal of amine waste requires careful segregation from other chemical waste streams to prevent hazardous reactions, such as violent reactions with acids and oxidizing agents.

Given these structural alerts, and in the absence of specific toxicological data, all waste containing this compound must be considered hazardous.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a clear, logical progression for the safe disposal of this compound, from initial waste generation to final hand-off to certified professionals.

Step 1: Hazard Identification and Waste Classification

The initial and most critical step is to classify all materials contaminated with this compound as hazardous waste. This includes:

  • Neat (undiluted) compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

  • Contaminated labware (e.g., pipette tips, vials, and filter paper).

This classification is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 2: Segregation and Containerization

Proper segregation is key to preventing dangerous chemical reactions within waste containers.

  • Dedicated Waste Container: A dedicated, clearly labeled hazardous waste container should be designated for all waste contaminated with this compound.

  • Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE), with a secure, leak-proof lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration if in solution. The date of initial waste accumulation should also be clearly marked.

Table 1: Waste Segregation Guide

Waste TypeSegregation InstructionsIncompatible with
Solid Waste (Contaminated PPE, labware)Place in a dedicated, lined hazardous waste container.Liquids, sharps
Liquid Waste (Solutions of the compound)Collect in a dedicated, sealed, and chemically compatible container.Acids, oxidizing agents, other reactive chemicals
Sharps (Contaminated needles, etc.)Dispose of in a designated sharps container.All other waste streams
Step 3: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The recommended and legally compliant method of disposal is through a licensed hazardous waste disposal company.

  • Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal vendor.

  • Incineration: High-temperature incineration is the preferred method for the destruction of organic compounds, including nitrogen-containing molecules. This process breaks the compound down into less harmful components, although it can produce nitrogen oxides which must be managed by the disposal facility's flue gas treatment systems.

  • Landfill: Direct landfilling of untreated hazardous chemical waste is prohibited. If incineration is not available, the waste would need to be treated to meet strict regulatory standards before being placed in a designated hazardous waste landfill.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (Contaminated Material) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Classify->Segregate Containerize Use Dedicated, Labeled HDPE Containers Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Vendor Arrange Pickup by Licensed Waste Vendor ContactEHS->Vendor Incinerate High-Temperature Incineration Vendor->Incinerate Preferred Landfill Treated for Hazardous Landfill Vendor->Landfill Alternative End Disposal Complete Incinerate->End Landfill->End

Caption: Decision workflow for the disposal of this compound.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

Table 2: Personal Protective Equipment (PPE) for Handling and Disposal

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of the compound or its solutions.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the potentially hazardous compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of any potential vapors or aerosols.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the conservative and evidence-based protocols outlined in this guide, researchers can confidently manage this novel compound from its synthesis to its final disposition, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
  • What Are The Key Hazardous Waste Disposal Regul
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Proper Disposal of AF 430 Amine: A Guide for Labor
  • Incineration Processes and Environmental Releases. (n.d.). NCBI - NIH.
  • Land Disposal Restrictions for Hazardous Waste. (2025). US EPA.
  • Hazardous Waste Management Facilities and Units. (2025). US EPA.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
  • Hazardous Waste Landfills. (2017). FedCenter.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
  • Laboratory Waste Management: The New Regul
  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. (2016). SciSpace.
  • Pyrazole - Hazardous Agents. (n.d.). Haz-Map.
  • sigma-aldrich - Safety D
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019).
  • Neutralizing Amine | Refinery Chemicals. (n.d.). Chemtex Speciality Limited.

A Senior Application Scientist's Guide to Handling 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers pioneering new molecular frontiers, our primary responsibility is to ensure that innovation and safety advance in lockstep. The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine is a substituted pyrazole, a class of compounds recognized for its broad biological activities and significance in drug discovery.[1] Its structure, featuring a secondary aliphatic amine, suggests potential chemical reactivity and specific handling requirements.

This guide provides a comprehensive, risk-based framework for handling this compound. In the absence of a specific Safety Data Sheet (SDS), we will apply established principles for managing related chemical classes—specifically aliphatic amines and novel heterocyclic compounds—to ensure the highest level of laboratory safety. This document is designed to empower you, the researcher, with the knowledge to work confidently and safely.

Hazard Assessment: An Analysis of Structure and Function

A thorough risk assessment is predicated on understanding the potential hazards inherent in a molecule's structure.

  • The Aliphatic Amine Moiety: The N-methylethanamine portion of the molecule classifies it as a secondary amine. Aliphatic amines as a class can be corrosive, causing skin and eye irritation or burns. They are often volatile, producing noxious or strong odors, and their vapors can be respiratory irritants.[2] Furthermore, many amine compounds are harmful to aquatic life, making proper disposal critical.[3]

  • The Substituted Pyrazole Core: The pyrazole ring is a common scaffold in pharmaceuticals.[1] However, any novel, uncharacterized compound must be treated with caution. Potential hazards include skin sensitization, irritation, or unknown systemic toxicity. The absence of data is not an indication of safety.

Given these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant, a potential sensitizer, and hazardous upon inhalation or ingestion. All handling procedures must reflect this conservative and safety-first approach.

Core Personal Protective Equipment (PPE) Protocol

The minimum PPE for any work in a laboratory where this compound is present includes a lab coat, long pants, and fully enclosed, closed-toe shoes.[4] The specific, task-dependent PPE is detailed below.

Eye and Face Protection: A Non-Negotiable Barrier

Due to the potential for this amine compound to cause serious eye damage, eye protection is mandatory at all times.

  • Minimum Requirement: Chemical splash goggles are the minimum standard for all handling operations, including weighing, dissolution, and transfers. Standard safety glasses with side shields do not provide adequate protection against chemical splashes and are insufficient.[4][5]

  • High-Risk Scenarios: When handling larger volumes (>50 mL) or performing operations with a high risk of splashing (e.g., mixing, heating, or pressure reactions), a full-face shield must be worn over chemical splash goggles.[6] This provides an essential secondary layer of protection for the entire face.[4]

Hand Protection: Selecting the Right Glove

The skin is a primary route of exposure for amine compounds. Glove selection is therefore one of the most critical decisions in the safety workflow. Thin disposable gloves are intended for incidental splash protection only; they should be removed and replaced immediately if contact occurs.[7]

  • Recommended Material: Nitrile gloves are a suitable starting point for handling this compound, based on their general resistance to amines like triethylamine.[8]

  • Critical Considerations: Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time (BTT) data. For prolonged work or when dissolving the compound in aggressive solvents, consider more robust options. Double-gloving can provide additional protection.[5]

Table 1: Glove Material Suitability for Handling Amine Compounds

Glove Material General Suitability for Amines Notes
Nitrile Good to Excellent Recommended for incidental contact and general use. Always check manufacturer data.[8][9]
Neoprene Fair to Good A viable alternative to nitrile, may offer better protection against certain solvents.[10]
Butyl Rubber Excellent Recommended for tasks involving prolonged contact or when high protection is needed.[8]
Latex Poor to Good Generally offers poor resistance to many chemicals and can cause allergies. Not recommended as a primary barrier.[9]

| Vinyl (PVC) | Poor | Not recommended for handling amine compounds or most organic solvents.[11] |

Body and Respiratory Protection
  • Body Protection: A flame-resistant or standard cotton lab coat is mandatory.[6] For procedures involving a significant splash hazard, supplement the lab coat with a chemical-resistant apron.

  • Respiratory Protection: All manipulations of this compound, including weighing of the solid, must be performed inside a certified chemical fume hood. [12] This engineering control is the primary line of defense against inhalation exposure. Respirators are not a substitute for a fume hood and should only be used for emergency situations like spill cleanup by trained and fit-tested personnel.

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Preparation and Pre-Use Checks
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, appropriate gloves) before entering the designated handling area.

  • Prepare Work Area: Cover the work surface with absorbent, plastic-backed paper.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood to minimize traffic in and out of the containment area.

Step 2: Aliquoting and Handling (Inside Fume Hood)
  • Weighing: If weighing the solid, perform this task inside the fume hood on a tared weigh boat or paper.

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate pipettes or glassware.

  • Capping: Keep all containers, including the primary stock bottle and solvent containers, capped when not in immediate use.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Decontaminate non-disposable equipment (like spatulas) by rinsing with a suitable solvent. Collect this rinse as hazardous waste.

  • Wipe Surfaces: Wipe down the work surface within the fume hood using a cloth dampened with an appropriate solvent (e.g., ethanol), followed by water. Dispose of the cloth as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order: gloves first, followed by the lab coat. Remove goggles last when you are exiting the lab area. Wash hands thoroughly with soap and water immediately after removing gloves.

The following diagram outlines the critical decision-making and operational flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Begin Work verify_fume_hood Verify Fume Hood Certification & Airflow start->verify_fume_hood don_ppe Don Core PPE: Lab Coat, Goggles, Gloves verify_fume_hood->don_ppe prep_surface Prepare Work Surface (Absorbent Mat) don_ppe->prep_surface weigh Weigh/Aliquot Compound prep_surface->weigh dissolve Dissolve/React weigh->dissolve segregate_waste Segregate Waste: Liquid vs. Solid weigh->segregate_waste check_splash High Splash Risk? dissolve->check_splash check_splash->weigh No (Continue Work) add_faceshield Add Face Shield over Goggles check_splash->add_faceshield Yes add_faceshield->weigh decontaminate Decontaminate Surfaces & Equipment segregate_waste->decontaminate dispose_waste Store in Labeled, Sealed Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_work Work Complete wash_hands->end_work End Work

Caption: Workflow for handling this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's Environmental Health and Safety (EHS) department. For small spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic amines. Do not attempt to clean a spill without the proper respiratory protection.

Waste Disposal Plan

Improper disposal of amine waste can harm the environment and pose a risk to others.[3][13] Under no circumstances should this compound or its waste be disposed of down the drain.[2]

  • Classification: All waste containing this compound must be classified as hazardous chemical waste.[12]

  • Segregation: Keep waste streams separate.

    • Liquid Waste: Collect all solutions containing the compound, including solvent rinses, in a dedicated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene).[12]

    • Solid Waste: Collect all contaminated disposable items (gloves, weigh boats, paper towels, absorbent pads) in a separate, labeled container or bag.[12]

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentrations of all components.[12]

  • Glassware Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous liquid waste.[13] Subsequent rinses can be managed according to institutional policy.

  • Collection: Store sealed waste containers in a designated Satellite Accumulation Area until they are collected by your institution's EHS department or a licensed waste contractor.[14]

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Benchchem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Gautier, C., & Sbihi, M. (2001). Determination of alkylamine permeation through protective gloves using aliphatic amine pads. Journal of Environmental Monitoring, 3(1), 59-62.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Unknown Source. (n.d.). Chemical Resistance of Gloves.pdf.
  • Krzemiński, M. P., & Mroczyńska, K. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9878–9886.
  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3326.
  • Krzemiński, M. P., & Mroczyńska, K. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Oxford University. (n.d.). Chemical Resistant Gloves Guide.
  • Krzemiński, M. P., & Mroczyńska, K. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9878-9886.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Echemi. (n.d.). 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-pyrazol-5-amine Safety Data Sheets.
  • Wikipedia. (n.d.). Bretisilocin.
  • Echemi. (n.d.). N-[1-(1,1-Dimethylethyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide Safety Data Sheets.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.